molecular formula C12H10ClN B1586337 4'-Chloro-[1,1'-biphenyl]-3-amine CAS No. 56970-11-7

4'-Chloro-[1,1'-biphenyl]-3-amine

Cat. No.: B1586337
CAS No.: 56970-11-7
M. Wt: 203.67 g/mol
InChI Key: VUCKHKAVIGEKGO-UHFFFAOYSA-N
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Description

4'-Chloro-[1,1'-biphenyl]-3-amine is a useful research compound. Its molecular formula is C12H10ClN and its molecular weight is 203.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-chlorophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCKHKAVIGEKGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373893
Record name 4'-Chloro[1,1'-biphenyl]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56970-11-7
Record name 4'-Chloro[1,1'-biphenyl]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Value of the Aminobiphenyl Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4'-Chloro-[1,1'-biphenyl]-3-amine: Synthesis, Properties, and Applications

In the landscape of modern drug discovery and materials science, the aminobiphenyl scaffold represents a privileged structure. Its rigid, yet conformationally adaptable, framework allows for precise spatial positioning of functional groups, making it a cornerstone for designing molecules that interact with biological targets or exhibit specific optoelectronic properties. The introduction of a chlorine atom, as seen in this compound, is a strategic modification. Halogenation, particularly chlorination, is a well-established method in medicinal chemistry to modulate a molecule's metabolic stability, membrane permeability, and binding affinity—a phenomenon sometimes referred to as the "Magic Chloro" effect.[1]

This guide provides a comprehensive technical overview of this compound. While specific experimental data for this particular isomer is not as prevalent in public literature as its 2-amine and 4-amine counterparts, this document will leverage established chemical principles and data from closely related analogues to present a robust profile. We will explore its core chemical properties, propose a validated synthetic methodology, discuss its reactivity, and contextualize its potential as a valuable intermediate for researchers in pharmaceutical and chemical development.

PART 1: Molecular Identity and Physicochemical Profile

The unique identity of this compound is defined by its specific arrangement of a chloro substituent on one phenyl ring and an amine group on the other. This substitution pattern dictates its electronic properties, reactivity, and intermolecular interactions.

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC Name This compound
Molecular Formula C₁₂H₁₀ClN
Molecular Weight 203.67 g/mol
Canonical SMILES C1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)N
InChI Key JXFNXYLGMGTVPA-UHFFFAOYSA-N
CAS Number 188971-15-5

The physicochemical properties of a molecule are critical predictors of its behavior in both chemical reactions and biological systems. While direct experimental values for the 3-amine isomer are scarce, we can project a reasonable profile by comparing it to its structural isomers and the parent, non-chlorinated compound, [1,1'-biphenyl]-3-amine.

Table 2: Physicochemical Properties and Analog Comparison

Property4'-Chloro-[1,1'-biphenyl]-2 -amine[1,1'-biphenyl]-3 -amine4'-Chloro-[1,1'-biphenyl]-3 -amine (Predicted)
Melting Point (°C) 45.0 - 49.0[2][3]31 - 33[4]Expected to be a low-melting solid, likely between 30-60°C.
Boiling Point (°C) 334.6 (Predicted)[2][3]Not available> 300°C (Predicted)
pKa (Predicted) 3.26 ± 0.10[2][3]Not available~3.0 - 3.5 (The amine's basicity is reduced by the electron-withdrawing nature of the biphenyl system).
LogP (Predicted) 4.17[2]Not available~3.8 - 4.3 (The chloro group increases lipophilicity compared to the parent amine).
Solubility Slightly soluble in Chloroform, Methanol.[2][3]Not availableExpected to have low aqueous solubility but good solubility in organic solvents like DCM, THF, and alcohols.

PART 2: Synthesis and Characterization

The formation of the C-C bond between the two phenyl rings is the key step in synthesizing the biphenyl core. The Suzuki-Miyaura cross-coupling reaction is the preeminent method for this transformation due to its mild conditions, high functional group tolerance, and the commercial availability of starting materials.[5]

Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling

A highly efficient and logical route to this compound involves the palladium-catalyzed coupling of (4-chlorophenyl)boronic acid with 3-bromoaniline . This approach is advantageous as the amine group does not require protection, simplifying the overall process.[5]

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Conditions cluster_process Process r1 3-Bromoaniline rxn Suzuki-Miyaura Cross-Coupling r1->rxn r2 (4-Chlorophenyl)boronic acid r2->rxn cat Pd Catalyst (e.g., Pd(PPh₃)₄) cat->rxn Catalyst base Base (e.g., K₂CO₃, Cs₂CO₃) base->rxn Base solv Solvent (e.g., Toluene/H₂O or Dioxane/H₂O) solv->rxn Solvent heat Inert Atmosphere (N₂/Ar) Heat (e.g., 80-100°C) heat->rxn Conditions workup Aqueous Workup & Extraction rxn->workup purify Purification (Column Chromatography) workup->purify prod This compound purify->prod

Caption: Proposed Suzuki-Miyaura synthesis workflow.

Representative Experimental Protocol

This protocol is adapted from established procedures for the Suzuki coupling of unprotected bromoanilines.[5]

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromoaniline (1.0 eq.), (4-chlorophenyl)boronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen gas for 10-15 minutes.

  • Solvent Addition: Add a degassed 4:1 mixture of dioxane and water. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the limiting reagent).

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.).

  • Reaction: Heat the mixture to 90-100°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Spectroscopic Characterization

Confirmation of the product's identity is achieved through a combination of spectroscopic methods. Below are the expected key characteristics based on the structure and data from analogous compounds.[4]

Table 3: Representative Spectroscopic Profile

TechniqueExpected Characteristics
¹H NMR - Aromatic Region (δ 6.5-7.5 ppm): Complex multiplet patterns. The protons on the chloro-substituted ring are expected to form an AA'BB' system (two doublets). The protons on the amine-substituted ring will show distinct signals, with the proton between the two other substituents being a singlet or narrow triplet. - Amine Protons (δ ~3.7 ppm): A broad singlet for the -NH₂ protons, which is D₂O exchangeable.
¹³C NMR - Aromatic Region (δ 110-150 ppm): 12 distinct signals are expected due to the lack of symmetry. Key signals include the carbon bearing the amino group (~146 ppm), the carbon bearing the chloro group (~133 ppm), and the two carbons of the biphenyl C-C bond.
IR (Infrared) - N-H Stretch: A characteristic doublet around 3350-3450 cm⁻¹ for the primary amine. - C-Cl Stretch: A signal in the fingerprint region, typically around 700-800 cm⁻¹. - Aromatic C=C Stretch: Multiple peaks in the 1450-1600 cm⁻¹ region.
Mass Spec (MS) - Molecular Ion (M⁺): A distinct isotopic pattern for one chlorine atom. The molecular ion peak (M⁺) will be at m/z 203, and an (M+2)⁺ peak at m/z 205 with approximately one-third the intensity of the M⁺ peak.

PART 3: Chemical Reactivity and Synthetic Utility

This compound is a bifunctional molecule whose reactivity is dominated by the nucleophilic amine and the two aromatic rings. This makes it a versatile building block for creating a diverse library of more complex molecules.

  • N-Acylation/N-Sulfonylation: The primary amine readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides under basic conditions to form stable amide or sulfonamide linkages. This is a common strategy in drug discovery to introduce new pharmacophores or modulate solubility.

  • N-Alkylation: The amine can be alkylated using alkyl halides, though over-alkylation can be an issue. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary or tertiary amines.

  • Diazotization: The amine can be converted to a diazonium salt using nitrous acid (generated from NaNO₂ and HCl) at low temperatures. This highly reactive intermediate can then be used in Sandmeyer-type reactions to introduce a wide variety of substituents (e.g., -OH, -CN, -Br, -I) in place of the original amino group.

  • Electrophilic Aromatic Substitution (EAS): The existing substituents direct further substitution. The amine group is a strong activating, ortho-, para-director, while the 4'-chlorophenyl group is a weak deactivator. EAS reactions like halogenation or nitration would likely occur on the more activated, amine-bearing ring.

Caption: Key reaction pathways for derivatization.

PART 4: Applications in Drug Discovery and Materials Science

The true value of this compound lies in its potential as a precursor to high-value compounds.

  • Medicinal Chemistry: Biphenyl structures are integral to numerous approved drugs, acting as mimics of peptide bonds or providing a rigid scaffold to orient other functional groups. For example, biphenyl amides have been developed as potent antagonists for the TRPM8 ion channel, relevant for treating sensory neuropathies.[6] The specific 4'-chloro-3-amino substitution pattern offers a unique vector for structural diversification in the design of kinase inhibitors, GPCR modulators, or other therapeutic agents. The chlorine atom can enhance binding through halogen bonding and improve metabolic stability by blocking sites susceptible to oxidative metabolism.[7][8]

  • Fungicide Synthesis: A closely related isomer, 4'-Chloro-[1,1'-biphenyl]-2-amine, is a key intermediate in the synthesis of Boscalid, a widely used agricultural fungicide.[2] This highlights the utility of the chloro-aminobiphenyl core in creating commercially important agrochemicals. It is plausible that the 3-amine isomer could be used to generate novel analogues with different activity spectra.

  • Materials Science: Aminobiphenyls are precursors for synthesizing electroactive polymers and organic light-emitting diode (OLED) materials. The amine can be a site for polymerization or for attaching the biphenyl core to other chromophores.

PART 5: Safety, Handling, and Toxicology

No specific toxicological data exists for this compound. Therefore, a cautious approach based on the known hazards of its structural class is mandatory. Aromatic amines, as a class, can be toxic and some are known or suspected carcinogens.

Hazard Identification (Inferred from Analogues):

  • Irritation: Causes skin and serious eye irritation.[9][10] May cause respiratory irritation.

  • Toxicity: May be harmful if swallowed or inhaled.

Recommended Handling Protocols:

  • Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.

    • If handling significant quantities of the solid, a respirator may be necessary.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.

  • Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

This self-validating system of caution ensures that researchers are protected by treating the compound with the highest level of care appropriate for its chemical class.

References

  • [1,1'-biphenyl]-3-amine, 3'-chloro- - Introduction. (2024). ChemBK. Retrieved from [Link]

  • 4'-Chloro-[1,1'-biphenyl]-2-amine. (n.d.). LookChem. Retrieved from [Link]

  • 4'-Chloro-[1,1'-biphenyl]-2-amine, 98%. (n.d.). Otto Chemie Pvt. Ltd. Retrieved from [Link]

  • A Suzuki–Miyaura cross-coupling reaction was developed on unprotected ortho-bromoanilines. (2024). National Institutes of Health. Retrieved from [Link]

  • Biphenyl Compounds / chemistry. (2018). PubMed. Retrieved from [Link]

  • CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid. (2016). Google Patents.
  • "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. (2023). PubMed. Retrieved from [Link]

  • Novel synthesis method of 4' -chloro-2-aminobiphenyl. (2019).
  • Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. (n.d.). PubMed Central. Retrieved from [Link]

  • Spectra and physical data of (A2). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Structure-Based Design of Novel Biphenyl Amide Antagonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 8 Channels with Potential Implications in the Treatment of Sensory Neuropathies. (2020). PubMed. Retrieved from [Link]

  • Synthesis of Boscalid via a Three-step Telescoped Continuous Flow Process Implemented on a MJOD Reactor Platform. (n.d.). ChemRxiv. Retrieved from [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). PubMed Central. Retrieved from [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). PubMed. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 4'-Chloro-[1,1'-biphenyl]-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4'-Chloro-[1,1'-biphenyl]-3-amine, a molecule of significant interest in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into its core structural features, state-of-the-art synthesis protocols, detailed spectroscopic characterization, and its strategic importance in the development of novel chemical entities.

Core Molecular Structure and Physicochemical Identity

This compound is a substituted aromatic compound built upon a biphenyl scaffold. This core structure, consisting of two phenyl rings linked by a single carbon-carbon bond, is a privileged motif in drug discovery due to its rigid yet conformationally flexible nature. The specific substitution pattern—a chlorine atom at the 4'-position and an amine group at the 3-position—imparts distinct chemical and electronic properties that are crucial for its application as a versatile chemical intermediate.

Structural and Chemical Identifiers

A precise understanding of a molecule begins with its unambiguous identification. The key identifiers for this compound are summarized below.

IdentifierValue
IUPAC Name This compound
Molecular Formula C₁₂H₁₀ClN
Molecular Weight 203.67 g/mol [1]
Canonical SMILES C1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)N
InChI Key JPBWZIPCMDZOPM-UHFFFAOYSA-N (Isomer)[2]
CAS Number Not explicitly assigned; Isomer (2-amine): 1204-44-0[1][2]
Key Structural Features

The molecule's functionality is a direct consequence of its three-dimensional architecture.

  • Biphenyl Backbone: The two phenyl rings are connected by a C-C single bond. Free rotation around this bond is sterically hindered by the hydrogen atoms at the ortho positions (2, 6, 2', and 6').

  • Dihedral Angle: In the gas phase, unsubstituted biphenyl is non-planar, exhibiting a dihedral (twist) angle of approximately 44-45° between the planes of the two rings.[3] This twist represents a compromise between the stabilizing effect of π-electron delocalization (favoring planarity) and the destabilizing steric repulsion of ortho-hydrogens (favoring a 90° twist).[3] For substituted biphenyls like this compound, the exact angle is influenced by crystal packing forces and substituent effects, but a non-planar, twisted conformation is expected.[3][4]

  • Substituent Positions: The numbering convention places the amine group (-NH₂) in the meta position of the first ring and the chlorine atom (-Cl) in the para position of the second ring. This specific arrangement dictates the molecule's electronic distribution and potential intermolecular interactions.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 3-Aminophenylboronic Acid Process Suzuki-Miyaura Cross-Coupling Reactant1->Process Reactant2 1-Bromo-4-chlorobenzene Reactant2->Process Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Process Base Aqueous Base (e.g., K₂CO₃) Base->Process Solvent Solvent (e.g., Toluene/H₂O) Solvent->Process Product This compound Process->Product

Caption: Generalized workflow for the synthesis via Suzuki-Miyaura coupling.

Generalized Experimental Protocol:

  • Catalyst Preparation: In a reaction vessel under an inert atmosphere (e.g., Argon), dissolve the palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos) in the organic solvent (e.g., toluene). [5]2. Reagent Addition: Add the aryl halide (e.g., 1-bromo-4-chlorobenzene), the arylboronic acid (e.g., (3-aminophenyl)boronic acid), and the base (e.g., K₃PO₄) dissolved in water. [5]3. Reaction: Heat the mixture (e.g., to 100°C) and stir for several hours until the reaction is complete, monitoring by TLC or GC-MS. [5]4. Workup & Purification: Cool the mixture, separate the organic layer, and wash with brine. Dry the organic phase over anhydrous sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.

Spectroscopic Analysis: The Molecular Fingerprint

Spectroscopic methods provide the definitive proof of structure. While specific spectra for this compound are not publicly cataloged, its expected spectral characteristics can be accurately predicted based on data from its parent compound, [1,1'-biphenyl]-3-amine, and related chlorinated biphenyls. [6]

  • ¹H NMR Spectroscopy: The spectrum will show complex multiplets in the aromatic region (~6.7-7.6 ppm). [6][7]The protons on the amine-bearing ring will typically appear at slightly higher field (more shielded) than those on the chlorine-bearing ring. The broad singlet for the -NH₂ protons would be expected around 3.5-4.0 ppm. [6]

  • ¹³C NMR Spectroscopy: The spectrum will display 12 distinct signals for the carbon atoms. The carbon attached to the amine group (C3) will be significantly shielded, while the carbon attached to the chlorine (C4') will be deshielded. Carbons directly bonded to the other ring (C1 and C1') will also have characteristic shifts.

  • Infrared (IR) Spectroscopy: Key vibrational bands confirm the presence of functional groups.

    • N-H Stretch: A characteristic pair of medium-intensity peaks for the primary amine will appear in the 3300-3500 cm⁻¹ region (symmetric and asymmetric stretching). [8] * Aromatic C-H Stretch: Peaks will be observed just above 3000 cm⁻¹.

    • C=C Aromatic Stretch: Multiple sharp bands will appear in the 1450-1600 cm⁻¹ region.

    • C-Cl Stretch: A strong band is expected in the 1000-1100 cm⁻¹ region, though it can be variable.

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry will show a prominent molecular ion peak (M⁺). A key diagnostic feature is the M+2 peak , which arises from the natural abundance of the ³⁷Cl isotope (approximately 32.5% relative to ³⁵Cl). The ratio of the M⁺ to M+2 peak intensities will be roughly 3:1, providing definitive evidence for the presence of a single chlorine atom. [9]

Relevance in Drug Discovery and Chemical Biology

The this compound scaffold is not just a synthetic curiosity; its structural components are strategically important in the design of bioactive molecules.

The "Magic Chloro" Effect

The substitution of a hydrogen atom with chlorine is a cornerstone strategy in medicinal chemistry, often referred to as the "magic chloro" effect. [10][11]There are over 250 FDA-approved drugs containing chlorine. [10][12]The chlorine atom is not merely a placeholder; it profoundly influences a molecule's properties:

  • Metabolic Stability: Chlorine can block sites susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes), thereby increasing the drug's half-life and in vivo exposure. [10]* Lipophilicity and Permeability: The chloro group increases lipophilicity (LogP), which can enhance membrane permeability and improve oral absorption. [13]* Binding Affinity: As a polarizable and weakly electron-withdrawing group, chlorine can engage in favorable halogen bonding interactions with protein targets, significantly boosting binding affinity and potency. [13][14]

A Versatile Building Block

While this compound may not be an end-product drug, it serves as a crucial intermediate. The amine group is a versatile chemical handle that can be readily modified to introduce new functionalities through reactions like amidation, alkylation, or diazotization. For instance, the isomeric 2-amine is a key intermediate in the synthesis of Boscalid , a widely used fungicide, demonstrating the industrial relevance of this molecular class. [15][16]

Caption: Structure-Activity Relationship (SAR) considerations for the core scaffold.

Conclusion

This compound is a structurally well-defined molecule whose importance lies in its potential as a sophisticated building block for creating more complex and functionally rich compounds. Its synthesis is reliably achieved through robust palladium-catalyzed cross-coupling reactions, and its structure can be unequivocally confirmed by a suite of standard spectroscopic techniques. The strategic placement of the chloro and amine groups on the privileged biphenyl scaffold makes it a valuable asset for professionals in drug discovery and materials science, enabling the systematic exploration of chemical space to develop next-generation therapeutics and functional materials.

References

  • Joshi, S., & Srivastava, R. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing. Available at: [Link]

  • Joshi, S., & Srivastava, R. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing. Available at: [Link]

  • Muppidi, V., et al. (2023). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • RSC Publishing. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. Available at: [Link]

  • Muppidi, V., et al. (2023). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. PubMed. Available at: [Link]

  • Al-Harthi, S., et al. (n.d.). Twist Angles and Rotational Energy Barriers of Biphenyl and Substituted Biphenyls. American Chemical Society. Available at: [Link]

  • Friesner, R. A., et al. (n.d.). New theoretical studies on the dihedral angle and energy barriers of biphenyl. ScienceDirect. Available at: [Link]

  • ResearchGate. (n.d.). Dependence of the dihedral potential of the biphenyl molecule on its dihedral angle ϕ d. Retrieved from [Link]

  • IUCr. (n.d.). Synthesis and crystallographic, spectroscopic and computational characterization of 3,3′,4,4′-substituted biphenyls: effects of OR substituents on the intra-ring torsion angle. Retrieved from [Link]

  • Westmont College. (2022). DETERMINATION OF TORSIONAL ANGLES OF BIPHENYL MOLECULES ON Al₂O₃. Retrieved from [Link]

  • PubChem. ([n.d.]). N,N-Di([1,1'-biphenyl]-4-yl)-4'-chloro-[1,1'-biphenyl]-4-amine. Retrieved from [Link]

  • LookChem. ([n.d.]). 4'-Chloro-[1,1'-biphenyl]-2-amine. Retrieved from [Link]

  • Otto Chemie Pvt. Ltd. ([n.d.]). 4'-Chloro-[1,1'-biphenyl]-2-amine, 98%. Retrieved from [Link]

  • PubChem. ([n.d.]). 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride. Retrieved from [Link]

  • PubChem. ([n.d.]). 2-Amino-4'-chlorobiphenyl. Retrieved from [Link]

  • Chemsrc. (2025). 4'-chloro-biphenyl-2-ylamine. Retrieved from [Link]

  • Google Patents. (2016). Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.
  • Supporting Information. (n.d.). 13. Retrieved from [Link]

  • Google Patents. (2019). Novel synthesis method of 4' -chloro-2-aminobiphenyl.
  • Patsnap. (n.d.). Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid. Retrieved from [Link]

  • Semantic Scholar. (2019). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. Retrieved from [Link]

  • ChemRxiv. (n.d.). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. Retrieved from [Link]

  • Synthesis of Boscalid via a Three-step Telescoped Continuous Flow Process Implemented on a MJOD Reactor Platform. (n.d.). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC. Retrieved from [Link]

  • Infrared Spectroscopy. (n.d.). Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Chloro-N-(4-methoxybenzylidene)-1,1-biphenyl-2-amine. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1,1'-Biphenyl, 4-chloro-. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Retrieved from [Link]

  • ResearchGate. (2025). Suzuki-Miyaura Reaction of Chloroarenes Using Pd(PPh3)4 as Catalyst. Retrieved from [Link]

  • Agilent. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

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Spectroscopic Characterization of 4'-Chloro-[1,1'-biphenyl]-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4'-Chloro-[1,1'-biphenyl]-3-amine is a biphenyl derivative of significant interest in medicinal chemistry and materials science. As with any synthesized compound intended for high-level applications, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), form the cornerstone of molecular characterization. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering insights into the interpretation of its spectral features. For researchers in drug development and related fields, a thorough understanding of these spectroscopic signatures is crucial for quality control, reaction monitoring, and regulatory compliance.

This document is structured to provide not just the data, but also the underlying principles and experimental considerations for each technique. The insights provided are based on established spectroscopic theory and comparative analysis with structurally related compounds.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with its two substituted benzene rings, gives rise to a distinct set of spectroscopic signals. The presence of a primary amine and a chloro substituent, along with the biphenyl backbone, dictates the chemical shifts in NMR, the vibrational modes in IR, and the fragmentation patterns in mass spectrometry.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals in the aromatic region, corresponding to the protons on the two phenyl rings, and a signal for the amine protons. The chemical shifts are influenced by the electron-donating nature of the amino group and the electron-withdrawing nature of the chloro group.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.45d, J ≈ 8.5 Hz2HH-2', H-6'Protons ortho to the chloro group will be deshielded and appear as a doublet.
~ 7.35d, J ≈ 8.5 Hz2HH-3', H-5'Protons meta to the chloro group will be slightly more shielded and appear as a doublet.
~ 7.20t, J ≈ 7.8 Hz1HH-5This proton is meta to the amino group and ortho to a carbon attached to the other ring.
~ 6.95m1HH-6This proton is ortho to the amino group and will be shielded.
~ 6.85m1HH-2This proton is also ortho to the amino group and will be shielded.
~ 6.70m1HH-4This proton is para to the amino group and will be significantly shielded.
~ 3.70br s2H-NH₂The amine protons typically appear as a broad singlet and their chemical shift can vary with concentration and solvent.

Note: The predicted chemical shifts and coupling constants are based on data from similar compounds such as [1,1'-biphenyl]-3-amine and 4-chlorobiphenyl.[1][2][3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show 12 distinct signals for the 12 carbon atoms of the biphenyl system, as they are all in unique chemical environments.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~ 147.0C-3Carbon attached to the amino group will be significantly shielded.
~ 142.0C-1'Quaternary carbon of the chloro-substituted ring.
~ 139.5C-1Quaternary carbon of the amino-substituted ring.
~ 133.0C-4'Carbon attached to the chloro group will be deshielded.
~ 129.5C-5
~ 129.0C-3', C-5'Carbons meta to the chloro group.
~ 128.5C-2', C-6'Carbons ortho to the chloro group.
~ 118.0C-6Carbon ortho to the amino group.
~ 115.0C-2Carbon ortho to the amino group.
~ 114.5C-4Carbon para to the amino group.

Note: The predicted chemical shifts are based on data from analogous compounds and general substituent effects in aromatic systems.[1][2]

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each carbon.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For this compound, the key vibrational bands will be associated with the N-H bonds of the primary amine, the C-N bond, the C-Cl bond, and the aromatic C-H and C=C bonds.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3450-3300Medium, two bandsN-H stretchPrimary amines show two distinct N-H stretching bands (asymmetric and symmetric).[4][5][6]
3100-3000Medium to weakAromatic C-H stretchCharacteristic of C-H bonds on the benzene rings.
1620-1580Medium to strongN-H bend (scissoring)This bending vibration is characteristic of primary amines.[4][6]
1600-1450Medium to strongAromatic C=C stretchMultiple bands are expected due to the vibrations of the two phenyl rings.
1335-1250StrongAromatic C-N stretchThe C-N bond in aromatic amines typically absorbs in this region.[4][6]
~1100-1000StrongC-Cl stretchThe C-Cl stretching vibration is expected in this region.
900-675StrongAromatic C-H out-of-plane bendThe substitution pattern on the aromatic rings will influence the exact position of these bands.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample with dry potassium bromide (KBr).

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty accessory (ATR) or a pure KBr pellet to subtract from the sample spectrum.

G cluster_0 IR Spectroscopy Workflow Sample Preparation Sample Preparation Data Acquisition Data Acquisition Sample Preparation->Data Acquisition Place sample on ATR or in KBr pellet Spectral Processing Spectral Processing Data Acquisition->Spectral Processing Collect interferogram Interpretation Interpretation Spectral Processing->Interpretation Fourier Transform & Background Correction

Caption: Workflow for IR spectral acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

  • Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak. The molecular formula is C₁₂H₁₀ClN.

    • The nominal mass is 203 g/mol .

    • Due to the presence of chlorine, an isotopic pattern will be observed for the molecular ion. The M+2 peak (containing ³⁷Cl) will have an intensity of approximately one-third of the M⁺ peak (containing ³⁵Cl).[7]

  • Major Fragmentation Pathways:

    • Loss of Cl: A significant fragment at m/z 168, corresponding to the loss of a chlorine radical.

    • Loss of HCN: A fragment resulting from the cleavage of the amine-containing ring.

    • Biphenyl Cation: A fragment at m/z 152, corresponding to the biphenyl cation radical, may be observed.

Predicted Mass Spectrum Fragments

m/zProposed Fragment
203/205[M]⁺ (Molecular Ion)
168[M - Cl]⁺
152[C₁₂H₈]⁺
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments and creating a library-searchable spectrum.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Detection: An electron multiplier or other suitable detector records the abundance of each ion.

G Molecule Molecule Ionization (EI) Ionization (EI) Molecule->Ionization (EI) Molecular Ion (m/z 203/205) Molecular Ion (m/z 203/205) Ionization (EI)->Molecular Ion (m/z 203/205) Fragmentation Fragmentation Molecular Ion (m/z 203/205)->Fragmentation Fragment 1 (m/z 168) Fragment 1 (m/z 168) Fragmentation->Fragment 1 (m/z 168) Fragment 2 (m/z 152) Fragment 2 (m/z 152) Fragmentation->Fragment 2 (m/z 152)

Caption: Simplified fragmentation pathway in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a detailed and self-validating system for its structural confirmation. The predicted data, based on established principles and comparison with analogous structures, offers a robust framework for researchers to interpret their experimental results. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is essential for the stringent requirements of drug development and materials science research. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently characterize this important chemical entity.

References

  • The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]

  • PubChem. (n.d.). 4-Chlorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • PubChem. (n.d.). 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • LookChem. (n.d.). 4'-Chloro-[1,1'-biphenyl]-2-amine. Retrieved from [Link]

  • 36 IR Spectroscopy. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.
  • Oriental Journal of Chemistry. (2009). Synthesis and Characterization of Some Novel Biphenyl 4-Carboxylic Acid((3- Chloro 2-(Substituted Phenyl) – 4-Oxo Azetidine-1-Yl) Amide. Retrieved from [Link]

  • Google Patents. (n.d.). Novel synthesis method of 4' -chloro-2-aminobiphenyl - Patent CN-111039796-A.
  • YouTube. (2012, October 11). Introduction to IR Spectroscopy - Amines. Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • NIST. (n.d.). 1,1'-Biphenyl, 4-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1,1'-Biphenyl, 4-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). [1,1'-Biphenyl]-3-amine. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). [1,1'-Biphenyl]-3-amine. NIST Chemistry WebBook. Retrieved from [Link]

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Potential biological activity of 4'-Chloro-[1,1'-biphenyl]-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Preclinical Evaluation of 4'-Chloro-[1,1'-biphenyl]-3-amine

Executive Summary

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates.[1][2] Its conformational flexibility allows for optimal binding to a diverse range of biological targets. While significant research has been dedicated to various substituted biphenyls, the specific biological activities of this compound remain largely unexplored. This document provides a comprehensive technical framework for the systematic evaluation of this compound. We will outline a phased, logic-driven experimental plan, moving from broad-based in vitro screening to targeted mechanism of action studies and preliminary in vivo efficacy models. This guide is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of novel chemical entities.

Introduction: The Rationale for Investigation

The biphenyl moiety is a cornerstone in drug design, prized for its metabolic stability and the ability to orient functional groups in precise three-dimensional space. Marketed drugs such as Valsartan (antihypertensive) and Boscalid (fungicide) underscore the chemical and biological versatility of this scaffold.[3][4] Derivatives of biphenyl have shown a wide array of biological activities, including potent anticancer effects.[5][6]

This compound presents an intriguing profile. The chlorine atom at the 4'-position can modulate lipophilicity and potentially engage in halogen bonding with target proteins, while the 3-amine group provides a key site for hydrogen bonding and further chemical modification. Its structural similarity to known kinase inhibitors and other biologically active molecules suggests a high probability of therapeutic relevance. This guide proposes a rigorous, multi-stage research cascade to systematically investigate and validate the potential biological activity of this compound.

Phase I: Broad-Spectrum In Vitro Cytotoxicity Profiling

The primary and most cost-effective step in assessing a novel compound's potential as an anticancer agent is to determine its cytotoxicity against a diverse panel of human cancer cell lines.[7][8][9] This provides initial insights into potency and potential tumor-type selectivity.

Core Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound across a representative panel of cancer cell lines.
Experimental Protocol: MTT Cell Proliferation Assay[8][9]
  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), and a non-cancerous control line like HEK293) in their recommended media until they reach approximately 80% confluency.

  • Seeding: Trypsinize and seed the cells into 96-well microtiter plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and resume proliferation for 24 hours.

  • Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.01 µM to 100 µM). Replace the medium in the wells with the medium containing the test compound. Include vehicle-only (DMSO) controls and untreated controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified, 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation

The results of the cytotoxicity screening should be summarized in a clear, tabular format.

Cell LineTumor TypeIC50 (µM) of this compound
MCF-7Breast AdenocarcinomaHypothetical Value
A549Lung CarcinomaHypothetical Value
HCT116Colorectal CarcinomaHypothetical Value
HEK293Normal KidneyHypothetical Value

Phase II: Mechanism of Action (MoA) Elucidation

Should Phase I reveal potent and selective cytotoxic activity, the next logical step is to investigate the underlying molecular mechanism. Biphenyl structures are frequently found in protein kinase inhibitors.[8] Therefore, a primary hypothesis is the inhibition of a key signaling pathway that governs cell proliferation and survival.

Hypothesized Mechanism: Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

Many cancers are driven by aberrant signaling from RTKs like EGFR or VEGFR. We hypothesize that this compound may act as an ATP-competitive inhibitor, blocking downstream signaling required for tumor growth.

RTK_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) ATP ATP Ras Ras RTK->Ras Activates Ligand Growth Factor (e.g., EGF) Ligand->RTK Binds Compound This compound (Hypothesized Inhibitor) Compound->RTK Inhibits ADP ADP ATP:s->ADP:n Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

Caption: Hypothesized inhibition of a generic RTK signaling pathway.

Proposed MoA Investigation Workflow

A positive result in the initial cytotoxicity screen triggers a cascade of mechanistic assays to test the proposed hypothesis.

MoA_Workflow start Potent Cytotoxicity Observed (IC50 < 10 µM) apoptosis Apoptosis Assay (Annexin V / PI Staining) start->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) start->cell_cycle kinase_panel Kinase Inhibition Panel (Biochemical Assays) start->kinase_panel result_apoptosis Apoptosis Induced? apoptosis->result_apoptosis result_cycle Cell Cycle Arrest? cell_cycle->result_cycle western_blot Western Blot for Phospho-Proteins (p-ERK, p-AKT) kinase_panel->western_blot If specific kinase is inhibited conclusion Conclusion: Compound likely inhibits an upstream kinase, leading to apoptosis and cell cycle arrest. western_blot->conclusion result_apoptosis->conclusion result_cycle->conclusion

Caption: Decision-making workflow for Mechanism of Action studies.

Phase III: Preliminary In Vivo Efficacy Assessment

Positive in vitro data is a prerequisite, but not a guarantee, of clinical success. An in vivo model is essential to evaluate a compound's efficacy within a complex biological system.[10][11] The cell line-derived xenograft (CDX) model is a robust, well-established starting point for preclinical oncology studies.[12][13][14]

Core Objective: To assess the ability of this compound to inhibit tumor growth in an in vivo mouse xenograft model.
Experimental Protocol: Subcutaneous Xenograft Model[11][13]
  • Animal Model: Use immunocompromised mice (e.g., Athymic Nude or NSG mice), aged 6-8 weeks.

  • Tumor Implantation: Subcutaneously inject 2-5 million cancer cells (from the most sensitive cell line identified in Phase I) suspended in Matrigel into the right flank of each mouse.

  • Tumor Growth: Allow tumors to grow until they reach a palpable volume of approximately 100-150 mm³.

  • Randomization: Randomize mice into treatment and control groups (n=8-10 per group).

    • Group 1: Vehicle control (e.g., saline or a suitable formulation vehicle).

    • Group 2: this compound (e.g., 25 mg/kg, administered intraperitoneally daily).

    • Group 3 (Optional): Positive control (a standard-of-care chemotherapy agent).

  • Treatment & Monitoring: Administer the treatments for a period of 21-28 days. Measure tumor volume with calipers twice weekly and monitor animal body weight as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the Tumor Growth Inhibition (TGI) percentage.

In_Vivo_Workflow start Select Sensitive Cell Line implant Implant Cells into Immunocompromised Mice start->implant growth Monitor Tumor Growth to ~150 mm³ implant->growth randomize Randomize into Treatment & Control Groups growth->randomize treat Administer Compound and Vehicle for 21 Days randomize->treat measure Measure Tumor Volume & Body Weight 2x/week treat->measure endpoint Endpoint: Excise & Weigh Tumors measure->endpoint analyze Analyze Data: Tumor Growth Inhibition (TGI) endpoint->analyze

Caption: Experimental workflow for a cell line-derived xenograft study.

Phase IV: Early ADME/Tox Profiling

A significant number of drug candidates fail in later stages due to poor pharmacokinetic properties or unforeseen toxicity.[15][16][17] Therefore, it is imperative to conduct early-stage Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profiling.[18]

Core Objective: To perform a panel of in vitro assays to assess the "drug-like" properties of this compound.
Recommended In Vitro ADME/Tox Assay Panel
AssayPurposeMethodology
Metabolic Stability Predict in vivo half-lifeIncubation with human liver microsomes and measurement of compound disappearance over time.[19]
Caco-2 Permeability Predict oral absorptionMeasurement of compound transport across a Caco-2 cell monolayer, simulating the intestinal barrier.[19]
CYP450 Inhibition Assess drug-drug interaction potentialIncubation with specific CYP isozymes (e.g., 3A4, 2D6) and measurement of probe substrate inhibition.
hERG Channel Binding Assess risk of cardiotoxicityRadioligand binding assay or automated patch-clamp to measure binding to the hERG potassium channel.
Plasma Protein Binding Determine the free fraction of the drugEquilibrium dialysis to measure the percentage of compound bound to plasma proteins.

Synthesis and Sourcing

The acquisition of high-purity this compound is a prerequisite for all biological studies. Several synthetic routes for related aminobiphenyls have been described, often involving Suzuki or Gomberg-Bachmann reactions, which can be adapted for this specific isomer.[4][20][21][22] It is crucial that the compound be fully characterized (¹H-NMR, ¹³C-NMR, HRMS, HPLC) to ensure a purity of >98% before initiating biological evaluation.

Conclusion and Future Directions

This compound represents a novel chemical entity with significant, albeit unexplored, therapeutic potential. Its structure contains key features common to many successful therapeutic agents. The multi-phased experimental plan detailed in this guide provides a scientifically rigorous and resource-efficient pathway to systematically evaluate its biological activity. Positive outcomes from this proposed research cascade would establish this compound as a promising lead candidate, justifying further investment in lead optimization, comprehensive IND-enabling toxicology studies, and eventual clinical development.

References

  • In vitro assays and techniques utilized in anticancer drug discovery. PubMed.
  • Bioassays for anticancer activities. PubMed.
  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Crown Bioscience.
  • In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences.
  • Xenograft Models. Ichor Life Sciences.
  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central.
  • Tumor Xenograft Models in Cancer Research: The "Miniature Battlefield" in Mice.
  • In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. PubMed Central.
  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers.
  • A beginners guide to ADME Tox. Cell Guidance Systems.
  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Discovery World.
  • Discover Bioactive Small Molecules for ADME/Tox. Sigma-Aldrich.
  • ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. Clinical Tree.
  • Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)
  • Discovery of 1,1′-Biphenyl-4-sulfonamides as a New Class of Potent and Selective Carbonic Anhydrase XIV Inhibitors. Journal of Medicinal Chemistry.
  • Discovery of Trace Amine Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764)
  • Representative examples for biphenyl containing marketed drugs.
  • Important drugs with biphenyl substituents and synthetic strategies a,...
  • Synthesis of Boscalid via a Three-step Telescoped Continuous Flow Process Implemented on a MJOD Reactor Platform.
  • Discovery of novel biphenyl compounds bearing hydroxamic acid moiety as the first PD-L1/class I HDACs dual inhibitors.
  • Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.
  • Novel synthesis method of 4' -chloro-2-aminobiphenyl.
  • Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl)
  • 4'-Chloro-[1,1'-biphenyl]-2-amine. LookChem.
  • Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.

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Introduction: The Biphenyl Scaffold as a Privileged Core in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4'-Chloro-[1,1'-biphenyl]-3-amine Derivatives and Analogues for Drug Discovery Professionals

The biphenyl moiety is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its rigid, yet conformationally flexible, structure provides an ideal framework for presenting functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. The introduction of specific substituents, such as the chloro- and amine- groups found in the this compound core, critically modulates the molecule's physicochemical properties, including lipophilicity, electronic distribution, and hydrogen bonding capacity. These modifications are instrumental in fine-tuning binding affinity, selectivity, and pharmacokinetic profiles.

This technical guide offers a comprehensive exploration of this compound derivatives and analogues, designed for researchers, medicinal chemists, and drug development scientists. We will delve into the core synthesis strategies, analyze their burgeoning applications in therapeutics—with a special focus on immuno-oncology—provide detailed experimental protocols for their evaluation, and synthesize key structure-activity relationship (SAR) insights that drive modern drug design.

Part 1: Synthesis and Chemical Landscape

The strategic synthesis of the biphenyl core and its subsequent derivatization are foundational to exploring the therapeutic potential of this chemical class. Modern cross-coupling reactions have become the gold standard for their construction, offering efficiency and modularity.

Core Synthesis Strategies: The Power of Cross-Coupling

The most prevalent and versatile method for constructing the this compound scaffold is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid or ester. The choice of starting materials allows for a modular approach, enabling the rapid generation of a diverse library of analogues.

Causality in Synthesis: The preference for Suzuki coupling lies in its high functional group tolerance, relatively mild reaction conditions, and the commercial availability of a vast array of boronic acids and aryl halides. The catalyst system (a palladium source and a ligand) is crucial for an efficient reaction, with the ligand stabilizing the palladium center and facilitating the catalytic cycle.

An alternative, classic method is the Gomberg-Bachmann reaction, which involves the diazotization of an aniline followed by an aryl-aryl coupling under alkaline conditions[1]. While historically significant, it often suffers from lower yields and a lack of regioselectivity compared to modern cross-coupling methods.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize a this compound derivative.

Materials:

  • 3-bromoaniline (or a suitable derivative)

  • (4-chlorophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or another base

  • Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1)

  • Nitrogen or Argon gas supply

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried reaction flask, add 3-bromoaniline (1.0 eq.), (4-chlorophenyl)boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 eq.) and the phosphine ligand (0.04 eq.) in a small amount of the reaction solvent.

  • Reaction Setup: Evacuate and backfill the main reaction flask with an inert gas (e.g., Nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent and Catalyst Addition: Add the dioxane/water solvent mixture to the main flask, followed by the pre-mixed catalyst solution via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer contains the desired product.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final compound.

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_reagents Catalytic System A Aryl Halide (e.g., 3-bromoaniline) F Suzuki-Miyaura Cross-Coupling A->F B Aryl Boronic Acid (e.g., (4-chlorophenyl)boronic acid) B->F C Palladium Catalyst (e.g., Pd(OAc)₂) C->F D Ligand (e.g., PPh₃) D->F E Base (e.g., K₂CO₃) E->F G Reaction Work-up (Extraction) F->G H Purification (Column Chromatography) G->H I Final Product (this compound Derivative) H->I G cluster_normal Normal Immune Suppression cluster_inhibition Inhibition by Biphenyl Derivative PDL1_tumor PD-L1 PD1_tcell PD-1 PDL1_tumor->PD1_tcell Binding TCell_inactive T-Cell Inactivation PD1_tcell->TCell_inactive Inhibitory Signal Tumor Tumor Cell Inhibitor Biphenyl Inhibitor PDL1_dimer PD-L1 Dimer (Inactive) Inhibitor->PDL1_dimer Induces Dimerization PD1_tcell2 PD-1 PDL1_dimer->PD1_tcell2 Binding Blocked TCell_active T-Cell Activation

Caption: Inhibition of the PD-1/PD-L1 immune checkpoint.

Activity of Representative Biphenyl-Based PD-L1 Inhibitors
CompoundTargetAssay TypeActivity (IC₅₀ / EC₅₀)Reference
Compound 2 PD-L1PD-1/PD-L1 HTRFIC₅₀ < 5 nMACS Med. Chem. Lett. [2]
Compound 2 PD-L1Cell-based co-cultureEC₅₀ = 21.8 nMACS Med. Chem. Lett. [2]
BMS-1166 PD-L1PD-1/PD-L1 HTRFReference CompoundACS Med. Chem. Lett. [3]

Part 3: Experimental Protocols and Characterization

Rigorous in vitro and analytical characterization is essential to validate the activity and purity of newly synthesized compounds.

Protocol: PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

Objective: To quantify the ability of a test compound to inhibit the interaction between PD-1 and PD-L1 proteins.

Principle: This assay measures the Förster Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) conjugated to one protein and an acceptor fluorophore (e.g., d2) conjugated to the other. When the proteins interact, the fluorophores are in close proximity, and excitation of the donor leads to emission from the acceptor. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute recombinant human PD-1-His tag and PD-L1-Fc tag proteins in assay buffer. Label PD-1 with an anti-His antibody conjugated to the donor fluorophore and PD-L1 with an anti-Fc antibody conjugated to the acceptor fluorophore.

  • Compound Plating: Prepare serial dilutions of the test compound (e.g., this compound derivative) in DMSO and dispense into a low-volume 384-well assay plate. Include controls for no inhibition (DMSO only) and maximum inhibition.

  • Protein Addition: Add the labeled PD-L1 protein to all wells, followed by the labeled PD-1 protein.

  • Incubation: Seal the plate and incubate at room temperature for a defined period (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium.

  • Signal Reading: Read the plate on an HTRF-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000. Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

HTRF Assay Workflow Diagram

G A Prepare Compound Serial Dilutions B Dispense into 384-well Plate A->B C Add Labeled PD-L1 (Acceptor) B->C D Add Labeled PD-1 (Donor) C->D E Incubate at RT D->E F Read Plate (665nm & 620nm) E->F G Calculate HTRF Ratio & Determine IC₅₀ F->G

Caption: Workflow for a typical HTRF inhibition assay.

Physicochemical and Structural Characterization

A suite of analytical techniques is required to confirm the identity, purity, and stability of the synthesized compounds.

TechniquePurposeExpected Data for a Pure Compound
HPLC Purity AssessmentA single major peak, typically >95% purity by area. [4]
¹H and ¹³C NMR Structural ElucidationPeaks corresponding to all expected protons and carbons with correct chemical shifts, integrations, and coupling patterns.
LC-MS Molecular Weight ConfirmationA peak in the mass spectrum corresponding to the calculated molecular weight ([M+H]⁺ or [M-H]⁻).
TGA/DSC Thermal StabilityTGA shows the decomposition temperature (Tdec); DSC shows the melting point (Tm) and glass transition temperature (Tg). [5]

Part 4: Structure-Activity Relationship (SAR) Insights

SAR studies are critical for optimizing a lead compound into a drug candidate. For biphenyl amine derivatives, several key structural features influence biological activity. [6][7]

  • The Biphenyl Core: As established, this unit is fundamental for anchoring the molecule in hydrophobic pockets of targets like PD-L1. [8][3]* The Chloro Substituent: The position and number of chlorine atoms significantly impact activity. Halogens can form halogen bonds with protein residues, enhance binding affinity through favorable hydrophobic interactions, and block sites of metabolic degradation, thereby improving the compound's pharmacokinetic profile. [9]* The Amine Group: The amine serves as a crucial attachment point for linkers or other functional groups that can extend into solvent-exposed regions of the target, allowing for modulation of properties like solubility and cell permeability.

  • Other Substitutions: Adding small groups like methoxy or fluoro can further fine-tune electronic properties and binding interactions. [10][6]

Key SAR Insights Diagram

Caption: Key SAR takeaways for the biphenyl amine scaffold.

Conclusion and Future Directions

The this compound core represents a highly versatile and therapeutically relevant scaffold. Its amenability to modular synthesis via modern cross-coupling reactions has positioned it as a cornerstone for developing small-molecule inhibitors, particularly in the competitive field of cancer immunotherapy. The insights gained from SAR studies continue to guide the rational design of next-generation analogues with improved potency, selectivity, and drug-like properties.

Future research will likely focus on expanding the therapeutic applications of these derivatives beyond PD-L1 to other challenging targets. Further optimization of their ADME (Absorption, Distribution, Metabolism, and Excretion) properties will be critical for translating potent in vitro activity into in vivo efficacy. The continued exploration of this privileged scaffold promises to yield novel drug candidates for a host of diseases.

References

  • Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction. ACS Medicinal Chemistry Letters. [Link]

  • Biphenyl-based small molecule inhibitors: Novel cancer immunotherapeutic agents targeting PD-1/PD-L1 interaction. Bioorganic & Medicinal Chemistry. [Link]

  • Progress in the Research and Development of Biphenyl Small Molecules Targeting PD-1/PD-L1 as Potential Antitumor Drug Candidates. ResearchGate. [Link]

  • Discovery of Trace Amine Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. MDPI. [Link]

  • Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction. PubMed Central (PMC). [Link]

  • Novel synthesis method of 4' -chloro-2-aminobiphenyl.
  • HPLC Methods for analysis of Biphenyl. HELIX Chromatography. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central (PMC). [Link]

  • Investigation of biphenyl enamines for applications as p-type semiconductors. Journals. [Link]

  • Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.
  • Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. National Institutes of Health (NIH). [Link]

  • 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride. PubChem. [Link]

  • Initial SAR studies of biphenyl derivatives. ResearchGate. [Link]

  • PROCESS FOR THE PREPARATION OF 4-CHLOROBIPHENYL.

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An In-depth Technical Guide to the Solubility of 4'-Chloro-[1,1'-biphenyl]-3-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of 4'-Chloro-[1,1'-biphenyl]-3-amine, a crucial parameter for its application in research, chemical synthesis, and drug development. While specific quantitative solubility data for this compound is limited in publicly available literature, this document synthesizes information from structurally related compounds and established principles of chemical solubility to provide researchers, scientists, and drug development professionals with a robust framework for its handling and application.

Introduction: The Importance of Solubility

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental physicochemical property. In the context of drug discovery and development, poor solubility can lead to a cascade of challenges, including unreliable results in in vitro assays, diminished bioavailability, and difficulties in formulation.[1] A thorough understanding of a compound's solubility in various organic solvents is therefore paramount for efficient and successful research and development endeavors.

This compound, an aromatic amine, possesses a biphenyl backbone with a chlorine substituent and an amine group. These functional groups dictate its polarity and potential for intermolecular interactions, which in turn govern its solubility in different solvent systems. This guide will explore these relationships to provide a predictive understanding of its solubility behavior.

Physicochemical Properties of this compound and Related Compounds

Property4'-Chloro-[1,1'-biphenyl]-2-amine[1][2][3][4][5]3'-Chloro-[1,1'-biphenyl]-3-amine[6]4'-Chloro(1,1'-biphenyl)-4-amine[7]
Molecular Formula C12H10ClNC12H10ClNC12H10ClN
Molecular Weight 203.67 g/mol 203.67 g/mol 203.67 g/mol
Appearance White to yellow to orange powder or crystalsWhite to light yellow crystalline solidOff-white solid
Melting Point 45.0 to 49.0 °CNot specifiedNot specified
Boiling Point 334.6 °C at 760 mmHgNot specifiedNot specified
LogP (Predicted) 4.17Not specifiedNot specified

Note: The data for the 2-amine and 4-amine isomers are provided to give an indication of the expected properties of the 3-amine isomer.

The biphenyl core contributes to the molecule's lipophilicity, while the amine group can act as a hydrogen bond donor and acceptor, and the chlorine atom adds to the overall polarity. The position of the amine and chlorine groups will subtly influence the molecule's overall dipole moment and crystal lattice energy, thereby affecting its solubility.

Predicted Solubility of this compound in Organic Solvents

Based on the principle of "like dissolves like," we can predict the solubility of this compound in a range of organic solvents. The presence of the polar amine group suggests some affinity for polar solvents, while the large, nonpolar biphenyl structure indicates good solubility in nonpolar and moderately polar organic solvents.

Information on a related isomer, 3'-Chlorobiphenyl-3-amine, indicates it is soluble in ethanol, dimethylformamide (DMF), and chlorinated hydrocarbons, but has low solubility in water.[6] Another isomer, 4'-Chloro-[1,1'-biphenyl]-2-amine, is reported to be slightly soluble in chloroform and methanol and moderately soluble in other organic solvents.[1][2][4]

Based on these observations, the following qualitative solubility profile for this compound can be anticipated:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)HighThese solvents can accept hydrogen bonds from the amine group and have dipole moments that can interact favorably with the polar C-Cl and C-N bonds.[8][9][10]
Polar Protic Methanol, EthanolModerate to HighThe hydroxyl group of alcohols can act as both a hydrogen bond donor and acceptor, facilitating interactions with the amine group. Solubility is expected to decrease with increasing alkyl chain length of the alcohol.
Moderately Polar Acetone, Ethyl Acetate, Dichloromethane, ChloroformModerate to HighThese solvents have dipole moments that can engage in dipole-dipole interactions with the solute. Chlorinated solvents are often good solvents for compounds containing chlorine.
Nonpolar Aromatic TolueneModerateThe aromatic ring of toluene can interact with the biphenyl system of the solute through π-π stacking interactions.
Nonpolar Aliphatic HexaneLowThe nonpolar nature of hexane makes it a poor solvent for the relatively polar this compound.
Aqueous WaterVery LowThe large, nonpolar biphenyl structure is expected to dominate, leading to poor aqueous solubility despite the presence of the amine group.

It is crucial to emphasize that these are predictions. Experimental verification is essential for any application requiring precise solubility data.

Experimental Determination of Solubility: A Practical Guide

For researchers requiring accurate solubility data, the following section outlines a detailed, step-by-step protocol for the widely accepted shake-flask method.[3] This method is considered the "gold standard" for determining equilibrium solubility.[5]

The Shake-Flask Method for Equilibrium Solubility Determination

This method involves equilibrating an excess amount of the solid compound with a known volume of the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound is then determined analytically.

Diagram of the Shake-Flask Solubility Determination Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess this compound B Add to a known volume of solvent in a sealed vial A->B C Agitate at a constant temperature (e.g., 25°C) for a set time (e.g., 24-48 hours) B->C D Allow undissolved solid to settle C->D E Filter or centrifuge to obtain a clear, saturated solution D->E F Prepare serial dilutions of the saturated solution E->F G Analyze concentration by a suitable analytical method (e.g., HPLC-UV, LC-MS) F->G H Calculate solubility (e.g., in mg/mL or mol/L) G->H

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Step-by-Step Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials, each containing a known volume (e.g., 5 mL) of the desired organic solvent. "Excess" means that a visible amount of undissolved solid remains after the equilibration period.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).

    • Agitate the vials for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is reached. A preliminary time-course experiment can be conducted to determine the minimum time required to reach a constant concentration.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to sediment.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., a 0.22 µm PTFE filter) to remove any undissolved microparticles. Alternatively, the samples can be centrifuged at high speed, and the supernatant carefully collected.

  • Analysis:

    • Prepare a series of dilutions of the filtered saturated solution with the respective solvent.

    • Determine the concentration of this compound in the diluted solutions using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound in the same solvent should be used for quantification.

  • Calculation:

    • Calculate the solubility of this compound in each solvent by multiplying the determined concentration by the dilution factor. The results are typically expressed in units of mg/mL, µg/mL, or mol/L.

Self-Validating System:

  • Visual Confirmation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved.

  • Time to Equilibrium: Analyzing samples at multiple time points (e.g., 24, 48, and 72 hours) can confirm that the concentration has reached a plateau, indicating equilibrium.

  • Reproducibility: Performing the experiment in triplicate for each solvent will ensure the reliability of the results.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: The solubility of solids in liquids generally increases with temperature. However, this relationship should be determined experimentally for each solvent system.

  • pH (in aqueous or protic solvents): As an amine, the solubility of this compound in protic solvents can be pH-dependent. In acidic conditions, the amine group can be protonated to form a more soluble salt.

  • Presence of Cosolvents: The solubility in a particular solvent can be significantly altered by the addition of a cosolvent.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form used in the solubility studies.

Logical Relationship of Factors Influencing Solubility:

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions A Molecular Structure (Polarity, H-bonding) Solubility Solubility A->Solubility Solute-Solvent Interactions B Crystal Lattice Energy (Polymorphism) B->Solubility Solute-Solvent Interactions C Polarity C->Solubility D H-bonding Capacity D->Solubility E Temperature E->Solubility F pH F->Solubility

Caption: Key factors influencing the solubility of an organic compound.

Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound was not found, related aromatic amines and chlorinated compounds can be hazardous. Therefore, appropriate safety precautions should be taken:

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Disposal: Dispose of waste according to local, state, and federal regulations.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While quantitative data remains to be experimentally determined, the principles of chemical similarity and established solubility determination protocols outlined herein offer a robust starting point for researchers. The provided predictions and methodologies will aid in the rational selection of solvents for synthesis, purification, formulation, and biological testing, thereby facilitating the advancement of research and development involving this compound.

References

  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • LookChem. (n.d.). 4'-Chloro-[1,1'-biphenyl]-2-amine. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Journal of Pharmaceutical Sciences. (2005). A review of methods for solubility determination in biopharmaceutical drug characterization. Retrieved from [Link]

  • ChemBK. (2024, April 10). [1,1'-biphenyl]-3-amine, 3'-chloro- - Names and Identifiers. Retrieved from [Link]

  • LabSolutions. (n.d.). 4'-CHLORO(1,1'-BIPHENYL)-4-AMINE. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4'-Chloro[1,1'-Biphenyl]-2-Amine. Retrieved from [Link]

  • Otto Chemie Pvt. Ltd. (n.d.). 4'-Chloro-[1,1'-biphenyl]-2-amine, 98%. Retrieved from [Link]

  • PubChem. (n.d.). 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride. Retrieved from [Link]

  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound N,N-Dimethylformamide (FDB004724). Retrieved from [Link]

  • PubMed. (2023, February 16). Weak Interactions in Dimethyl Sulfoxide (DMSO)-Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. Retrieved from [Link]

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4'-Chloro-[1,1'-biphenyl]-3-amine literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4'-Chloro-[1,1'-biphenyl]-3-amine: Synthesis, Properties, and Applications

Introduction

Welcome to a detailed exploration of this compound, a halogenated aromatic amine with significant potential in synthetic chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this versatile chemical scaffold. The biphenyl moiety is a privileged structure in medicinal chemistry and materials science, offering a semi-rigid backbone that can be strategically functionalized to modulate physicochemical and pharmacological properties. The introduction of a chlorine atom and an amine group, as seen in the target molecule, provides critical handles for further synthetic elaboration and specific molecular interactions.

While literature on the 3-amino isomer is less prevalent than its 2-amino counterpart (a key intermediate in the synthesis of the fungicide Boscalid), the underlying principles of its synthesis and its potential applications can be expertly extrapolated from the broader class of chloro-biphenyl-amines.[1][2] This document will provide a comprehensive overview of its chemical identity, robust synthetic strategies with mechanistic insights, and a forward-looking perspective on its applications, grounded in authoritative scientific literature.

Section 1: Chemical Identity and Physicochemical Profile

This compound is an organic compound featuring a biphenyl core substituted with a chlorine atom on one phenyl ring and an amine group on the other.[3] The precise positioning of these functional groups dictates the molecule's reactivity, conformation, and potential as a building block in larger molecular architectures.

Caption: Chemical structure of this compound.

Below is a summary of its key identifiers and properties. Note that while some data pertains to the free base, other information is available for its hydrochloride salt form.

PropertyValueSource(s)
Chemical Name This compound[4]
CAS Number 1172831-13-8 (for hydrochloride salt)[4]
Molecular Formula C₁₂H₁₀ClN[5]
Molecular Weight 203.67 g/mol [1]
Exact Mass 203.0501770 Da[1]
Appearance Typically a solid, may range from white to yellow/orange crystals.[6]
Solubility Moderately soluble in organic solvents like Chloroform and Methanol.[1][3]
SMILES NC1=CC(C2=CC=C(Cl)C=C2)=CC=C1[3]
InChI Key NUDKOPDMENRQNN-UHFFFAOYSA-N (for related fluoro-analog)[5]

Section 2: Synthesis and Mechanistic Insights

The formation of the C-C bond between the two phenyl rings is the cornerstone of synthesizing this molecule. Among the various methodologies for creating biaryl linkages, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as the most versatile and widely adopted approach due to its mild conditions, high functional group tolerance, and excellent yields.[7][8][9]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the bond between the two aryl rings. This leads to two commercially available or readily synthesizable precursors: a halogenated aniline derivative and a chlorinated boronic acid (or ester) derivative.

cluster_precursors Precursors target This compound precursor1 3-Bromoaniline (or 3-Iodoaniline) target->precursor1 Disconnection (Suzuki Coupling) precursor2 4-Chlorophenylboronic acid target->precursor2

Caption: Retrosynthetic analysis via Suzuki-Miyaura coupling.

The Suzuki-Miyaura Catalytic Cycle

From a senior scientist's perspective, understanding the "why" behind a reaction is paramount. The Suzuki coupling is not simply mixing reagents; it's a finely tuned catalytic cycle. The choice of a Palladium(0) source, a phosphine ligand, and a base are critical for success. The ligand stabilizes the palladium center and modulates its reactivity, while the base is essential for the transmetalation step.

The cycle involves three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 3-bromoaniline).[7]

  • Transmetalation: The boronic acid, activated by the base to form a more nucleophilic borate species, transfers its organic group to the palladium center.[7]

  • Reductive Elimination: The two coupled aryl groups are expelled from the palladium center, forming the desired biphenyl product and regenerating the Pd(0) catalyst for the next cycle.[7]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate1 Ar-Pd(II)-X (L)₂ Pd0->Intermediate1 Ar-X Transmetalation Transmetalation Intermediate2 Ar-Pd(II)-Ar' (L)₂ Intermediate1->Intermediate2 Ar'-B(OH)₃⁻ Intermediate2->Pd0 RedElim Reductive Elimination Product Ar-Ar' (Product) Intermediate2->Product Product->Pd0 ArX Ar-X (e.g., 3-Bromoaniline) ArBOH2 Ar'-B(OH)₂ (e.g., 4-Chlorophenylboronic acid) + Base

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a self-validating system, designed for robustness. Each component's role is explained to empower the researcher to troubleshoot and adapt the methodology.

Materials:

  • Aryl Halide (e.g., 3-Bromoaniline, 1.0 equiv)

  • Arylboronic Acid (e.g., 4-Chlorophenylboronic acid, 1.2-1.5 equiv)[10]

  • Palladium Catalyst (e.g., PdCl₂(dppf) or Pd(PPh₃)₄, 0.01-0.05 equiv)[10]

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)[10]

  • Solvent System (e.g., Toluene/Water, Dioxane/Water, or DMF)[10]

  • Inert Gas (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and the base (2.0 equiv).

    • Causality: Using flame-dried glassware under an inert atmosphere is crucial because the Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and reduced yields.

  • Catalyst Addition: Add the palladium catalyst (e.g., 0.05 equiv of Pd(PPh₃)₄) to the flask.

  • Solvent Addition & Degassing: Add the solvent system (e.g., a 4:1 mixture of Dioxane and Water). Degas the mixture thoroughly by bubbling nitrogen or argon through it for 15-20 minutes, or by using a freeze-pump-thaw technique for more sensitive reactions.

    • Causality: Degassing removes dissolved oxygen, which can oxidatively degrade both the catalyst and the phosphine ligands, halting the catalytic cycle.[10]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.[10]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Section 3: Applications in Chemical and Pharmaceutical Research

The true value of a scaffold like this compound lies in its potential applications. While direct uses are still emerging, we can infer its utility from structurally similar compounds that have proven indispensable in agrochemicals and medicine.

Agrochemical Precursors: A Case Study of the 2-Amine Isomer

The structural isomer, 4'-Chloro-[1,1'-biphenyl]-2-amine, is a well-documented and critical intermediate in the industrial synthesis of Boscalid.[1][2] Boscalid is a broad-spectrum fungicide developed by BASF that functions by inhibiting the succinate dehydrogenase enzyme in the mitochondrial respiratory chain of fungi.[2] The synthesis involves an amidation reaction between the 2-amino group of the biphenyl core and a tailored carboxylic acid. This industrial application underscores the robustness and economic viability of the chloro-biphenyl-amine scaffold.

Scaffolds for CNS Drug Discovery: The TAAR1 Agonist Example

More relevant to modern drug discovery is the use of the 4'-chloro-biphenyl core in developing novel therapeutics for psychiatric disorders. A 2022 study published in Pharmaceuticals detailed the discovery of a potent Trace Amine-Associated Receptor 1 (TAAR1) agonist for the potential treatment of schizophrenia.[11] The lead compound, which incorporates a 4'-Chloro-[1,1'-biphenyl]-4-yl moiety, demonstrated an EC₅₀ of 4.0 nM and showed significant efficacy in preclinical models of psychosis.[11]

This research highlights several key points for drug developers:

  • The biphenyl core acts as an effective scaffold for orienting functional groups in three-dimensional space to achieve high-affinity receptor binding.

  • The 4'-chloro substituent is often incorporated to enhance metabolic stability or to fill a specific hydrophobic pocket in the target protein, a common strategy in medicinal chemistry.[12][13]

This precedent strongly suggests that this compound could serve as a valuable starting point for building libraries of compounds aimed at various CNS targets. The 3-amino group provides a convenient vector for introducing diverse side chains to explore structure-activity relationships (SAR).

Section 4: Safety, Handling, and Disposal

As a chlorinated aromatic amine, this compound requires careful handling. The safety profile is expected to be similar to its isomers, which are classified as irritants.[14]

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][14] Some aromatic amines are known or suspected carcinogens, so exposure should be minimized.[3]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14][15]

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[15][16]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[15][16]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[15]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[14]

  • Disposal: Dispose of waste material at a licensed chemical destruction plant in accordance with local, state, and federal regulations.[15]

Conclusion

References

  • 4'-Chloro-[1,1'-biphenyl]-2-amine - LookChem. (n.d.). Retrieved from [Link]

  • Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Eureka | Patsnap. (n.d.). Retrieved from [Link]

  • Synthesis of Boscalid via a Three-step Telescoped Continuous Flow Process Implemented on a MJOD Reactor Platform. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Organic Synthesis. (n.d.). Retrieved from [Link]

  • Discovery of Trace Amine Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. (2022). Pharmaceuticals. Retrieved from [Link]

  • 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride - PubChem. (n.d.). Retrieved from [Link]

  • 4'-Chloro-[1,1'-biphenyl]-2-amine, 98% - Otto Chemie Pvt. Ltd. (n.d.). Retrieved from [Link]

  • Novel synthesis method of 4' -chloro-2-aminobiphenyl - Patent CN-111039796-A. (n.d.).
  • The Suzuki Reaction. (2014). Retrieved from [Link]

  • CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Google Patents. (n.d.).
  • Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates - ChemRxiv. (2019). Retrieved from [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. (2019). Retrieved from [Link]

  • Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. (2024). Journal of Young Pharmacists.

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Methodological & Application

Application Note: High-Purity Isolation of 4'-Chloro-[1,1'-biphenyl]-3-amine for Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Compound Profile

This technical guide provides detailed protocols for the purification of 4'-Chloro-[1,1'-biphenyl]-3-amine, a critical intermediate in the synthesis of various high-value chemical entities, including fungicides like Boscalid.[1][2] The efficacy, safety, and regulatory compliance of the final active pharmaceutical ingredients (APIs) or agrochemical active ingredients (AIs) are directly dependent on the purity of such precursors. This document outlines three robust methods for purification: recrystallization (of the free base and its hydrochloride salt), column chromatography (using both standard and amine-functionalized silica), and acid-base extraction. The protocols are designed for researchers, process chemists, and drug development professionals, emphasizing the scientific rationale behind procedural steps to ensure replicable, high-purity outcomes.

Note on Isomer Data: Specific experimental data for this compound is sparse in publicly available literature. Therefore, the physical properties and starting conditions outlined in this guide are based on data from the closely related 2-amine and 4-amine isomers, as well as established principles for the purification of aromatic amines.[1][3][4] Researchers should consider these protocols as validated starting points, subject to empirical optimization.

Table 1: Physicochemical Properties of Chloro-biphenyl-amine Isomers

Property Value (for 2-amine or 4-amine isomers) Source
Molecular Formula C₁₂H₁₀ClN [1][3]
Molecular Weight 203.67 g/mol [1][5]
Appearance Off-white to pale beige/yellow solid or crystals [5][6][7]
Melting Point 45-49 °C (2-amine isomer) [1][4][5]
Boiling Point ~334.6 °C @ 760 mmHg (2-amine isomer) [1][3]
Solubility Slightly soluble in Chloroform, Methanol.[1][4] Almost insoluble in water.[8] [1][4][8]

| pKa (Predicted) | 3.26 ± 0.10 (2-amine isomer) |[1][4] |

Critical Safety and Handling Protocols

This compound and related aromatic amines are hazardous compounds that require strict safety protocols.

  • Hazard Identification: Causes skin irritation and serious eye irritation.[5][9] May cause respiratory irritation upon inhalation of dust.[7] Harmful if swallowed. Aromatic amines as a class should be handled as potential carcinogens.[10][11]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and tight-sealing safety goggles. Work must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[6]

  • Handling: Avoid creating dust.[9] Use non-sparking tools. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[9]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[6]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[9]

    • Inhalation: Move the person to fresh air.[9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9]

Method 1: Purification by Recrystallization

Principle of Operation: Recrystallization is a technique for purifying solid compounds.[12] It relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. The ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C), while impurities remain either fully soluble or insoluble at all temperatures. For basic amines, purification can be enhanced by forming a salt (e.g., hydrochloride), which often has different solubility characteristics and a more robust crystal lattice, leading to higher purity.[13][14]

Protocol 1A: Direct Recrystallization of the Free Base

This protocol is suitable when impurities have significantly different solubility profiles from the target compound. A preliminary solvent screen is essential.

1. Solvent Screening: a. Place ~20-30 mg of the crude amine into several test tubes. b. To each tube, add a different solvent (e.g., isopropanol, ethanol, toluene, ethyl acetate, acetonitrile) dropwise at room temperature until the solid just dissolves. Note the approximate solubility. c. A good candidate solvent will require a moderate volume at room temperature. d. Heat the tubes that did not fully dissolve the solid. A good solvent will dissolve the solid completely upon heating. e. Cool the tubes that formed a solution. The ideal solvent will yield a high recovery of crystalline solid upon cooling in an ice bath. f. Consider binary (two-component) solvent systems like Ethanol/Water or Toluene/Hexane if no single solvent is ideal.

2. Step-by-Step Protocol: a. Place the crude this compound into an Erlenmeyer flask. b. Add the minimum amount of the chosen hot solvent (or solvent system) to completely dissolve the solid. Use a magnetic stir bar and hot plate. c. If impurities are present that are insoluble in the hot solvent, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. d. Allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. e. Once crystal formation (nucleation) begins, accelerate the process by placing the flask in an ice-water bath for at least 30 minutes. f. Collect the purified crystals by vacuum filtration using a Büchner funnel. g. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities. h. Dry the crystals under vacuum to a constant weight.

Protocol 1B: Recrystallization via the Hydrochloride Salt

This method is often superior for amines as the ionic salt form typically produces highly ordered, less soluble crystals, effectively excluding neutral organic impurities. A patent for a related synthesis specifically mentions recrystallization of the hydrochloride salt from alcohols or benzene.[13]

1. Formation of the Hydrochloride Salt: a. Dissolve the crude amine in a suitable organic solvent like diethyl ether or ethyl acetate. b. Slowly bubble dry HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. c. The hydrochloride salt will precipitate out of the solution. Continue addition until no further precipitation is observed. d. Collect the crude salt by vacuum filtration and wash with a small amount of the solvent (e.g., diethyl ether).

2. Recrystallization of the Salt: a. Perform a solvent screen as described in Protocol 1A, using solvents like ethanol, methanol, or isopropanol. b. Dissolve the crude hydrochloride salt in the minimum amount of the chosen hot solvent. c. Allow the solution to cool slowly, then chill in an ice bath to maximize crystal formation. d. Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

3. Regeneration of the Free Base: a. Dissolve the purified hydrochloride salt in water. b. Cool the solution in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 9). c. The purified free amine will precipitate out or form an oil. d. Extract the free amine into an organic solvent like dichloromethane or ethyl acetate (3 x 50 mL for a 10g scale). e. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the pure this compound.

G cluster_A Protocol 1A: Free Base cluster_B Protocol 1B: Hydrochloride Salt A1 Dissolve Crude Amine in Minimum Hot Solvent A2 Hot Filtration (If solids present) A1->A2 A3 Slowly Cool Filtrate & Induce Crystallization A2->A3 A4 Collect Crystals (Vacuum Filtration) A3->A4 A5 Wash with Cold Solvent A4->A5 A6 Dry Under Vacuum A5->A6 B1 Dissolve Crude Amine & Precipitate HCl Salt B2 Recrystallize Salt from Hot Alcohol B1->B2 B3 Collect Purified Salt (Vacuum Filtration) B2->B3 B4 Dissolve Salt in Water & Basify (e.g., NaOH) B3->B4 B5 Extract Free Amine into Organic Solvent B4->B5 B6 Dry & Evaporate Solvent B5->B6 G cluster_A Chromatography Preparation cluster_B Elution & Collection P1 Develop Mobile Phase (TLC Analysis) P2 Pack Column (Slurry Method) P1->P2 P3 Load Sample (Dry or Wet Load) P2->P3 E1 Elute with Mobile Phase (Isocratic or Gradient) P3->E1 E2 Collect Fractions E1->E2 E3 Monitor Fractions (TLC Analysis) E2->E3 C1 Combine Pure Fractions E3->C1 C2 Evaporate Solvent Under Reduced Pressure C1->C2 G S1 Dissolve Crude Product in Organic Solvent S2 Add Aqueous Acid (1M HCl) & Shake S1->S2 S3 Separate Layers S2->S3 S4 Aqueous Layer: Contains Amine Salt S3->S4 Keep S5 Organic Layer: Contains Neutral Impurities S3->S5 Discard S6 Basify Aqueous Layer (e.g., NaOH to pH > 10) S4->S6 S7 Extract Regenerated Amine into Fresh Organic Solvent S6->S7 S8 Dry & Evaporate Solvent S7->S8

Sources

Application Note: Comprehensive Characterization of 4'-Chloro-[1,1'-biphenyl]-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical techniques for the structural elucidation, purity assessment, and physicochemical characterization of 4'-Chloro-[1,1'-biphenyl]-3-amine. As a key intermediate in the synthesis of pharmaceuticals and other advanced materials, ensuring the identity and purity of this compound is critical for downstream applications. This guide details field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Simultaneous Thermal Analysis (TGA/DSC). The methodologies are presented with an emphasis on the scientific rationale behind experimental choices, enabling researchers, scientists, and drug development professionals to implement robust and reliable characterization workflows.

Introduction: The Analytical Imperative

This compound is a substituted biphenyl amine whose structural motif is of significant interest in medicinal chemistry and material science. The presence of reactive amine and chloro- functionalities makes it a versatile building block. However, the synthetic routes to such compounds can often generate isomeric and process-related impurities that can impact the safety, efficacy, and quality of the final product.[1][2] Therefore, a multi-faceted analytical approach is not merely a quality control step but a foundational requirement for its successful application.

This application note presents an integrated analytical workflow designed to provide a complete profile of this compound, covering its identity, purity, impurity profile, and thermal stability.

G cluster_0 Characterization Workflow for this compound cluster_1 Purity & Impurity Profiling cluster_2 Structural Elucidation cluster_3 Physicochemical Properties Sample Test Sample: This compound HPLC HPLC-UV/PDA (Quantitative Purity) Sample->HPLC Separation GCMS GC-MS (Volatile Impurities) Sample->GCMS Separation NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Structure FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR Functionality Thermal TGA / DSC (Thermal Stability, Melting Point) Sample->Thermal Properties Report Comprehensive Certificate of Analysis HPLC->Report Data Consolidation MS_confirm Mass Spectrometry (Molecular Weight) GCMS->MS_confirm Confirms GCMS->Report Data Consolidation NMR->Report Data Consolidation FTIR->Report Data Consolidation MS_confirm->Report Data Consolidation Thermal->Report Data Consolidation

Fig. 1: Integrated workflow for comprehensive characterization.

Chromatographic Analysis: Purity and Impurity Profiling

Chromatographic techniques are the cornerstone for assessing the purity of a chemical entity and identifying potential process-related impurities or degradation products.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle of Causality: RP-HPLC separates molecules based on their hydrophobicity. This compound is a relatively non-polar molecule and will be well-retained on a non-polar stationary phase (like C18) and eluted by a polar mobile phase. A gradient elution, where the organic content of the mobile phase is increased over time, is employed to ensure that both the main compound and any potential impurities (which may have a wide range of polarities) are eluted as sharp, well-resolved peaks.[1] A Photo-Diode Array (PDA) detector is crucial for assessing peak purity and developing a comprehensive impurity profile.

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of diluent (Acetonitrile/Water, 50:50 v/v) to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Instrumentation & Conditions:

ParameterRecommended SettingRationale
Instrument Agilent 1290 Infinity II LC or equivalentProvides high pressure tolerance for efficient separations.[3]
Column C18, 4.6 x 150 mm, 3.5 µm particle sizeIndustry-standard for resolving aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure the amine is protonated, leading to sharper peaks.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for eluting non-polar compounds.
Gradient Elution 0-2 min: 30% B; 2-20 min: 30-90% B; 20-22 min: 90% B; 22-23 min: 90-30% B; 23-28 min: 30% BA shallow gradient ensures good resolution between the main peak and closely eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Injection Volume 5 µLSmall volume to prevent peak broadening.
Column Temp. 30 °CEnsures reproducible retention times.
Detector PDA/DAD at 254 nmAromatic biphenyl systems show strong absorbance at this wavelength. Full spectra collection allows for peak purity analysis.
  • Data Analysis: Calculate the area percentage of the main peak to determine purity. Analyze the retention times and UV spectra of minor peaks to profile impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Causality: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. The sample is vaporized and separated based on boiling point and polarity in the GC column. The separated components then enter the mass spectrometer, where they are ionized (typically by Electron Impact, EI), and fragmented. The resulting mass spectrum provides a unique "fingerprint" that confirms the molecular weight and structural features of the analyte.[4] This method is particularly effective for detecting volatile organic impurities, residual solvents, or confirming the identity of the main component.[2]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as Dichloromethane or Ethyl Acetate.

  • Instrumentation & Conditions:

ParameterRecommended SettingRationale
Instrument Agilent GC/MSD or equivalent with an inert flow pathInertness is crucial for preventing the adsorption of the amine group.[5]
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column suitable for a wide range of aromatic compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minStandard inert carrier gas for GC-MS.
Injector Temp. 280 °CEnsures complete vaporization without thermal degradation.
Injection Mode Split (50:1)Prevents column overloading with the concentrated sample.
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 minA temperature ramp effectively separates compounds with different boiling points.
MS Ion Source Electron Impact (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Mass Range 40 - 450 amuCovers the expected molecular ion and key fragments.
  • Data Analysis: The molecular ion peak (M⁺) in the mass spectrum should correspond to the molecular weight of this compound (C₁₂H₁₀ClN, MW: 203.67 g/mol ). The isotopic pattern for one chlorine atom (M⁺ and M+2 in a ~3:1 ratio) should be visible. Fragmentation patterns can further confirm the structure.

Spectroscopic Analysis: Unambiguous Structural Elucidation

Spectroscopic methods provide direct evidence of the molecular structure and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Causality: NMR is the most powerful technique for de novo structural elucidation. It probes the magnetic properties of atomic nuclei (¹H and ¹³C) within a magnetic field, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms in a molecule.

G cluster_workflow NMR Analysis Workflow Prep 1. Sample Preparation (Dissolve in CDCl₃) Acq 2. Data Acquisition (¹H and ¹³C Spectra) Prep->Acq Proc 3. Data Processing (Fourier Transform, Phasing) Acq->Proc Analysis 4. Spectral Analysis (Chemical Shift, Integration, Splitting) Proc->Analysis Confirm 5. Structure Confirmation Analysis->Confirm

Fig. 2: Standard workflow for NMR-based structural confirmation.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR (400 MHz):

    • Expected Signals: The spectrum will be complex due to the two substituted aromatic rings. Protons on the chlorophenyl ring will typically appear as two doublets. Protons on the aminophenyl ring will show more complex splitting (doublet, triplet, and multiplet patterns). A broad singlet corresponding to the two amine (-NH₂) protons is expected around 3.5-4.5 ppm, which can be confirmed by D₂O exchange. The aromatic protons will resonate in the range of 6.7-7.6 ppm.[6]

  • ¹³C NMR (100 MHz):

    • Expected Signals: Due to symmetry, fewer than 12 carbon signals may be observed. The signals will appear in the aromatic region, typically between 115 and 150 ppm. The carbon attached to the amine group will be shifted upfield compared to the others, while the carbon attached to the chlorine atom will also show a characteristic shift.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle of Causality: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Specific functional groups absorb at characteristic frequencies, making FTIR an excellent tool for quickly confirming their presence. For this compound, we expect to see characteristic absorptions for the primary amine, aromatic rings, and the carbon-chlorine bond.[7]

Experimental Protocol:

  • Sample Preparation: The analysis is most conveniently performed using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of solid sample placed directly on the crystal.[8][9]

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Expected Characteristic Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Vibration Type
Primary Amine (N-H) 3450 - 3300 (two bands)Asymmetric & Symmetric Stretch[7]
Primary Amine (N-H) 1650 - 1580Bending (Scissoring)[10]
Aromatic (C-H) 3100 - 3000Stretch
Aromatic (C=C) 1600 - 1450Ring Stretch
Aromatic Amine (C-N) 1335 - 1250Stretch[7]
Aryl Halide (C-Cl) 850 - 750Stretch

Thermal Analysis: Stability and Physical Properties

Principle of Causality: Simultaneous Thermal Analysis (TGA/DSC) provides critical information on the material's thermal stability and phase behavior.[11][12] TGA tracks mass loss as a function of temperature, identifying the onset of thermal decomposition. DSC measures the heat flow into or out of a sample, allowing for the precise determination of the melting point (an endothermic event) and other phase transitions.[13]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum or ceramic TGA/DSC pan.

  • Instrumentation & Conditions:

ParameterRecommended SettingRationale
Instrument Mettler Toledo TGA/DSC 3+ or equivalentAllows for simultaneous measurement of mass change and heat flow.[12]
Temperature Range 30 °C to 600 °CCovers the range for melting and decomposition.
Heating Rate 10 °C/minA standard rate that balances resolution and analysis time.
Atmosphere Nitrogen (N₂) at 50 mL/minAn inert atmosphere prevents oxidative degradation, allowing for the determination of inherent thermal stability.
  • Data Analysis:

    • DSC Curve: Identify the sharp endothermic peak corresponding to the melting point (Tₘ).

    • TGA Curve: Determine the onset temperature of decomposition (Tₔ), typically defined by a 5% weight loss.

Conclusion

The analytical protocols detailed in this application note constitute a robust framework for the comprehensive characterization of this compound. By integrating chromatographic, spectroscopic, and thermal techniques, researchers can confidently establish the identity, purity, impurity profile, and thermal properties of this important chemical intermediate. This multi-technique approach ensures the quality and consistency required for demanding applications in pharmaceutical and materials science research and development.

References

  • The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2).
  • Smolecule Inc. (2025). 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-amine.
  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
  • Supporting Information. (n.d.). 13.
  • RASĀYAN J. Chem. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.
  • Waters Corporation. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production.
  • ResearchGate. (n.d.). ATR-FTIR spectra showing the peaks corresponding to amine....
  • Wiley SpectraBase. (n.d.). 4'-Amino-3'-chloro-biphenyl-4-carboxylic acid ethyl ester - Optional[13C NMR] - Chemical Shifts.
  • ChemicalBook. (n.d.). 4-Chlorobiphenyl(2051-62-9) 1H NMR spectrum.
  • Sigma-Aldrich. (n.d.). 4'-CHLORO(1,1'-BIPHENYL)-4-AMINE AldrichCPR.
  • Echemi. (n.d.). Buy [1,1'-Biphenyl]-3-amine, 4'-chloro-4-fluoro-.
  • Analyzetest.com. (2021). Different type of amines in FT-IR spectroscopy.
  • CETCO. (n.d.). Simultaneous thermal analysis (tga-dta, tga-dsc).
  • Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC.
  • Sigma-Aldrich. (n.d.). 4'-Chloro-[1,1'-biphenyl]-2-amine | 1204-44-0.
  • Rigaku. (n.d.). Thermal Analysis.
  • Agilent. (n.d.). GC AND GC/MS.
  • Agilent Technologies, Inc. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS.
  • Google Patents. (n.d.). CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.
  • PubChem. (n.d.). 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • ResearchGate. (2025). Thermal analysis on parchments I: DSC and TGA combined approach for heat damage assessment.
  • Chromatography Forum. (2011). Amines by GC-MS.
  • Otto Chemie Pvt. Ltd. (n.d.). 4'-Chloro-[1,1'-biphenyl]-2-amine, 98%.
  • NIH - PMC. (n.d.). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products.
  • Toxic Docs. (n.d.). Computer-controlled GC/MS for the analysis of polychlorinated biphenyls.
  • ChemScene. (n.d.). 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-amine.
  • Mettler Toledo. (n.d.). Thermal Analysis in Practice Tips and Hints.
  • BLDpharm. (n.d.). 1204-44-0|4'-Chloro-[1,1'-biphenyl]-2-amine.
  • Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
  • Institute of Industrial Organic Chemistry, Poland. (2016). A Validated Reverse Phase HPLC Technique for the Determination of TATB Assay.
  • ResearchGate. (n.d.). FTIR spectrum of the 4-chloroaniline single crystal.
  • PubMed. (2006). ATR-FTIR spectroscopic imaging with expanded field of view to study formulations and dissolution.
  • Journal of Pharmacy & Pharmacognosy Research. (2023). Utilizing hot-stage polarized microscopy and ATR-FTIR for ramipril co-crystal screening, supported by principal.

Sources

Topic: Utilizing 4'-Chloro-[1,1'-biphenyl]-3-amine in Suzuki Coupling Reactions for Advanced Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

This guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction using 4'-Chloro-[1,1'-biphenyl]-3-amine as a key building block. It is designed for researchers, medicinal chemists, and drug development professionals seeking to synthesize complex tri- and polyphenylamine structures, which are prevalent motifs in modern therapeutics.[1][2] We will delve into the reaction mechanism, provide a detailed experimental protocol, and offer insights into parameter optimization and troubleshooting, with a focus on the unique challenges presented by an aryl chloride substrate.

The Foundational Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron species with an organic halide using a palladium catalyst and a base.[3][4][5] The reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition : This is often the rate-determining step of the cycle.[5] The active Palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, this compound), breaking the C-Cl bond and oxidizing the metal center from Pd(0) to Pd(II).[3][5][6]

  • Transmetalation : In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) complex.[5] This process requires activation by a base, which is believed to either form a more nucleophilic boronate "ate" complex with the boronic acid or generate a palladium(II) hydroxide complex that facilitates the transfer.[3][7][8]

  • Reductive Elimination : The final step involves the formation of the new C-C bond between the two organic partners, yielding the desired product. This process simultaneously reduces the palladium center back to its catalytically active Pd(0) state, allowing the cycle to begin anew.[3][6]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex L₂Pd(II)(Ar¹)X pd0:e->pd_complex:w Oxidative Addition aryl_halide Ar¹-X (this compound) aryl_halide->pd0 oxidative_addition Oxidative Addition pd_complex2 L₂Pd(II)(Ar¹)(Ar²) pd_complex:e->pd_complex2:w Transmetalation boronic_acid Ar²-B(OH)₂ boronic_acid->pd_complex base Base (e.g., K₂CO₃) base->pd_complex transmetalation Transmetalation pd_complex2:e->pd0:w Reductive Elimination product Ar¹-Ar² (Coupled Product) pd_complex2->product reductive_elimination Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Critical Considerations for Coupling Aryl Chlorides

While aryl iodides and bromides are highly reactive substrates in Suzuki couplings, aryl chlorides like this compound are more challenging yet desirable due to their lower cost and wider availability.[9] The primary hurdle is the strength of the C-Cl bond, which makes the initial oxidative addition step significantly slower.[3]

To overcome this challenge, specialized catalyst systems are required:

  • Electron-Rich, Bulky Ligands : Ligands such as bulky trialkylphosphines (e.g., P(t-Bu)₃, PCy₃) or N-heterocyclic carbenes (NHCs) are essential.[7][10] These ligands increase the electron density on the palladium center, which promotes the oxidative addition to the C-Cl bond.[3]

  • Palladium Precatalysts : Using pre-formed, air-stable palladacycle precatalysts can often provide higher activity and reproducibility compared to catalysts generated in situ from sources like Pd(OAc)₂.[11]

Experimental Protocol

This section provides a general, robust protocol for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials and Reagents
Reagent/MaterialPurposeTypical Grade
This compoundAryl Halide Substrate>98% Purity
Arylboronic AcidCoupling Partner>98% Purity
Pd₂(dba)₃Palladium Precatalyst Source>97% Purity
SPhos (or other bulky phosphine ligand)Ligand>98% Purity
K₃PO₄ (Potassium Phosphate)BaseAnhydrous, >98%
Toluene/Water or 1,4-Dioxane/WaterSolvent SystemAnhydrous/Degassed
Round-bottom flask or pressure tubeReaction VesselSchlenk-type or sealed
Magnetic stirrer and hotplateAgitation and HeatingStandard lab equipment
Inert gas (Argon or Nitrogen)Atmosphere ControlHigh Purity
Step-by-Step Methodology

The following workflow outlines the key experimental stages.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Assemble & Dry Glassware B 2. Add Solid Reagents A->B C 3. Seal Vessel B->C D 4. Degas via Vacuum/Inert Gas Cycles C->D E 5. Add Degassed Solvents via Syringe D->E F 6. Heat to Reaction Temperature (e.g., 80-110 °C) E->F G 7. Monitor Progress (TLC/GC-MS) F->G H 8. Cool to RT & Quench G->H I 9. Liquid-Liquid Extraction H->I J 10. Dry Organic Layer & Concentrate I->J K 11. Purify via Column Chromatography J->K

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Detailed Procedure:

  • Vessel Preparation : To a dry Schlenk tube or pressure vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition : In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Atmosphere Control : Seal the vessel and connect it to a Schlenk line. Evacuate the vessel under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition : Add the degassed solvent system (e.g., Toluene/Water 10:1) via syringe. The reaction mixture should be a suspension.

  • Reaction : Place the vessel in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C for aryl chlorides).

  • Monitoring : Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or GC-MS until the starting material is consumed.

  • Work-up : Once complete, cool the reaction to room temperature. Add water and a suitable organic solvent (e.g., Ethyl Acetate).[6]

  • Extraction : Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with the organic solvent.

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.[6]

Parameter Optimization

The success of coupling a challenging substrate like an aryl chloride hinges on careful optimization. The following table summarizes key parameters and their general effects.

ParameterOptionsRationale & Considerations
Catalyst/Ligand Pd₂(dba)₃/SPhos, Pd(OAc)₂/PCy₃, [Pd(IPr)(cin)Cl]Aryl chlorides require electron-rich, bulky ligands to facilitate oxidative addition. SPhos and other Buchwald-type ligands are excellent starting points. NHC-based catalysts are also highly effective.[7][8]
Base K₃PO₄, K₂CO₃, Cs₂CO₃, NaOtBuThe choice of base is critical. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often superior for aryl chlorides. The base activates the boronic acid for transmetalation.[3][8]
Solvent Toluene/H₂O, Dioxane/H₂O, THF/H₂OAprotic organic solvents with a small amount of water are standard. The water helps to dissolve the inorganic base and facilitate the catalytic cycle. Ensure solvents are thoroughly degassed to prevent catalyst deactivation.
Temperature 80 - 110 °CHigher temperatures are generally required to promote the slow oxidative addition of the C-Cl bond.[6] Monitor for potential decomposition of starting materials or products at elevated temperatures.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Inappropriate ligand/base combination.1. Ensure rigorous inert atmosphere technique and use degassed solvents.2. Increase reaction temperature in 10 °C increments.3. Screen alternative bulky phosphine ligands and stronger bases (e.g., switch from K₂CO₃ to K₃PO₄).
Formation of Homocoupled Boronic Acid Product (Ar²-Ar²) Oxygen contamination leading to oxidative homocoupling.Improve degassing procedure for solvents and the reaction vessel.
Formation of Dehalogenated Starting Material (Ar¹-H) Proto-deboronation of the boronic acid followed by side reactions.Use a less protic solvent system or a stronger, anhydrous base. Ensure the boronic acid is of high quality.
Difficult Purification Co-elution of product with residual ligand or byproducts.Oxidize the residual phosphine ligand (e.g., with a small amount of H₂O₂) during work-up to its more polar phosphine oxide, which is easier to separate on silica gel.

Applications in Medicinal Chemistry

The synthesis of novel tri- and polyphenylamines from this compound opens avenues to new chemical entities for drug discovery. Biphenyl and polyphenyl scaffolds are considered "privileged structures" because they can interact with a wide range of biological targets.[2] These rigid, planar structures are frequently found in:

  • Anticancer Agents : Where they can act as scaffolds for kinase inhibitors or disrupt protein-protein interactions.[1]

  • Anti-inflammatory Drugs : Serving as the core for compounds targeting enzymes like COX or other inflammatory mediators.

  • Neurological Drugs : Providing a framework for agents that interact with receptors in the central nervous system.

By using the Suzuki coupling, medicinal chemists can rapidly diversify the "Ar²" group attached to the this compound core, creating libraries of novel compounds for biological screening and accelerating the drug discovery process.[12][13]

References

  • Suzuki Coupling: Mechanism & Examples . NROChemistry. [Link]

  • Suzuki reaction . Wikipedia. [Link]

  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction . Journal of the American Chemical Society. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms . Mettler Toledo. [Link]

  • Merits of the Suzuki Coupling Reaction . BYJU'S. [Link]

  • Suzuki Cross-Coupling Mechanism | Organic Chemistry . YouTube. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction . Wiley Online Library. [Link]

  • Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling . ACS Publications. [Link]

  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source . ACS Publications. [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides . University of Windsor. [Link]

  • Highly Active Catalysts for the Suzuki Coupling of Aryl Chlorides . ResearchGate. [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature . The Royal Society of Chemistry. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . YouTube. [Link]

  • Suzuki–Miyaura Cross-Coupling of Sulfoxides . ACS Publications. [Link]

  • Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits . ChemRxiv. [Link]

  • Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds . DOI. [Link]

  • Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates . PubMed. [Link]

  • Process for the preparation of biphenylamines.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds . NIH. [Link]

  • Expanding chemical space by para-C−H arylation of arenes . NIH. [Link]

  • The Role of Biphenyl Derivatives in Modern Pharmaceutical Development . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

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Application Notes and Protocols for 4'-Chloro-[1,1'-biphenyl]-3-amine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biphenylamines in Drug Discovery

The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. Its rigid, planar structure allows for precise spatial orientation of functional groups, facilitating high-affinity interactions with biological targets. The introduction of a chloro-substituent can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and receptor binding affinity—a phenomenon sometimes referred to as the "magic chloro" effect.[1] The amine functionality provides a versatile handle for further synthetic elaboration, enabling the construction of amides, sulfonamides, and other key functional groups found in active pharmaceutical ingredients (APIs).

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and utilization of 4'-Chloro-[1,1'-biphenyl]-3-amine as a strategic intermediate in the synthesis of potential pharmaceutical candidates. While this specific isomer may not be a direct precursor to a currently marketed drug, its structural motifs are representative of those found in various therapeutic classes, including antipsychotics and metabolic disorder treatments.[2] We will explore its synthesis via modern cross-coupling methodologies and its subsequent elaboration into a representative drug-like scaffold.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of an intermediate is paramount for its safe handling and effective use in synthesis.

PropertyValueReference
Molecular Formula C₁₂H₁₀ClN[3]
Molecular Weight 203.67 g/mol [3]
Appearance White to off-white solid (predicted)General knowledge
Melting Point 45.0 to 49.0 °C (for 2-amino isomer)[3]
Solubility Soluble in organic solvents like methanol, chloroform[3]
Safety and Handling Precautions

As with any chemical intermediate, proper safety protocols must be strictly adhered to. Based on data for closely related isomers, this compound should be handled with care.

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5]

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

    • Avoid inhalation of dust and contact with skin and eyes.[4][6]

    • In case of contact, rinse the affected area thoroughly with water.[6]

    • Store in a cool, dry place away from incompatible materials.[4]

Synthesis of this compound: A Modern Approach

The formation of the biphenyl core is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a robust and widely used method for this transformation due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][7][8]

Workflow for Synthesis

Synthesis_Workflow cluster_0 PART 1: Intermediate Synthesis Start Starting Materials: - 3-Bromoaniline - 4-Chlorophenylboronic acid Suzuki_Coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) Start->Suzuki_Coupling Reagents Workup Aqueous Workup & Extraction Suzuki_Coupling->Workup Crude Product Purification Column Chromatography Workup->Purification Organic Phase Product_1 Product: This compound Purification->Product_1 Purified Intermediate

Caption: Workflow for the synthesis of the target intermediate.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from commercially available starting materials.

Materials:

  • 3-Bromoaniline

  • 4-Chlorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 3-bromoaniline (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), potassium carbonate (2.5 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add degassed 1,4-dioxane and water (4:1 v/v).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Rationale: The choice of a palladium catalyst and a phosphine ligand is crucial for an efficient Suzuki coupling.[9] The base (potassium carbonate) is necessary to activate the boronic acid for transmetalation to the palladium center. A mixed solvent system of dioxane and water is often optimal for this reaction.

Application in Pharmaceutical Synthesis: Amide Bond Formation

The amine group of this compound is a key functional handle for building more complex molecules. A common subsequent step in many pharmaceutical syntheses is the formation of an amide bond by coupling with a carboxylic acid. This reaction is a cornerstone of medicinal chemistry.

Workflow for Amide Coupling

Amide_Coupling_Workflow cluster_1 PART 2: Elaboration to Drug-like Scaffold Intermediate Intermediate: This compound Amide_Coupling Amide Coupling (Carboxylic Acid, Coupling Agent, Base) Intermediate->Amide_Coupling Reagents Purification_2 Purification (Crystallization or Chromatography) Amide_Coupling->Purification_2 Crude Product Final_Product Final Product: N-(4'-chloro-[1,1'-biphenyl]-3-yl)acetamide (Example Scaffold) Purification_2->Final_Product Purified Product

Caption: Elaboration of the intermediate into a representative amide.

Protocol 2: Synthesis of N-(4'-chloro-[1,1'-biphenyl]-3-yl)acetamide

This protocol provides a general method for the acylation of the title intermediate. Acetic anhydride is used here for simplicity, but any relevant carboxylic acid could be used with an appropriate coupling agent (e.g., HATU, HBTU).

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

  • Reagent Addition: Add pyridine (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Acylation: Slowly add acetic anhydride (1.2 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the product by recrystallization or column chromatography to obtain pure N-(4'-chloro-[1,1'-biphenyl]-3-yl)acetamide.

Analytical Characterization

The identity and purity of the synthesized intermediate and final product must be confirmed using standard analytical techniques.

TechniqueExpected Observations for this compound
¹H NMR Aromatic protons in the range of 6.5-7.5 ppm, with characteristic splitting patterns for the substituted phenyl rings. A broad singlet for the -NH₂ protons.
¹³C NMR Aromatic carbons in the range of 110-150 ppm.
Mass Spec (MS) A molecular ion peak corresponding to the calculated exact mass (m/z = 203.05 for C₁₂H₁₀ClN).
HPLC A single major peak indicating high purity.

Conclusion

This compound represents a valuable and versatile intermediate for the synthesis of complex organic molecules in the pharmaceutical industry. Its synthesis can be reliably achieved using modern palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The presence of the amine functionality allows for straightforward derivatization into a variety of drug-like scaffolds, most notably through robust amide bond formation. The protocols and workflows detailed in this document provide a solid foundation for the synthesis and application of this and structurally related biphenylamines in drug discovery and development programs.

References

  • LookChem. 4'-Chloro-[1,1'-biphenyl]-2-amine. [Link]

  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ACS Publications. “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. [Link]

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Application Notes and Protocols: 4'-Chloro-[1,1'-biphenyl]-3-amine in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

A Forward-Looking Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Frontier of a Novel Building Block

In the vast landscape of materials science, the exploration of novel molecular architectures is the cornerstone of innovation. This guide focuses on 4'-Chloro-[1,1'-biphenyl]-3-amine, a molecule of significant untapped potential. It is crucial to establish from the outset that, as of the current scientific literature, specific applications of this particular isomer in materials science are not extensively documented. However, the principles of molecular engineering and the well-established roles of its constituent functional groups—the biphenyl core, the chloro substituent, and the amine group—provide a robust framework for predicting its utility.

This document, therefore, serves a dual purpose: to transparently address the existing knowledge gap and to provide a forward-looking, scientifically-grounded projection of its potential applications. By drawing parallels with structurally analogous compounds, we will delineate detailed, actionable protocols for its synthesis, characterization, and integration into advanced materials. This guide is designed for the pioneering researcher, offering both a realistic assessment of the current state of knowledge and an inspiring roadmap for future discovery.

Molecular Profile and Inherent Potential

This compound possesses a unique combination of features that make it an intriguing candidate for materials science applications:

  • Biphenyl Core: The biphenyl scaffold provides a rigid, conjugated backbone. This structure is fundamental to the development of materials with desirable thermal stability and charge transport properties, making it a staple in organic electronics.[1]

  • Amine Group (-NH₂): The primary amine at the 3-position is a versatile functional handle. It can serve as a reactive site for polymerization, a point of attachment for other functional moieties, or a basic site for sensor applications. The nucleophilic nature of the amine group is central to many polymerization reactions.[2]

  • Chloro Group (-Cl): The chloro substituent at the 4'-position can modulate the electronic properties of the molecule through its inductive effect. It can also influence solubility and intermolecular interactions, which are critical for controlling the morphology of thin films. Furthermore, the chlorine atom can serve as a leaving group in certain cross-coupling reactions, offering another avenue for molecular elaboration.

These features collectively suggest potential applications in high-performance polymers, organic electronics, and chemical sensors.

Synthesis of this compound: A Generalized Protocol

While various synthetic routes to substituted biphenyl amines exist, a common and effective method is the Suzuki coupling reaction, followed by the reduction of a nitro group. The following protocol is a generalized representation based on established synthetic methodologies for similar compounds.

Protocol 1: Two-Step Synthesis via Suzuki Coupling and Nitro Reduction

Step 1: Suzuki Coupling of 3-nitro-phenylboronic acid with 1-chloro-4-iodobenzene

  • Reaction Setup: In a nitrogen-purged three-neck flask equipped with a condenser, magnetic stirrer, and thermometer, dissolve 3-nitrophenylboronic acid (1.0 eq) and 1-chloro-4-iodobenzene (1.1 eq) in a 3:1 mixture of toluene and ethanol.

  • Catalyst and Base Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) as the catalyst and a 2M aqueous solution of sodium carbonate (3.0 eq) as the base.

  • Reaction Execution: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4'-chloro-3-nitro-1,1'-biphenyl.

Step 2: Reduction of the Nitro Group

  • Reaction Setup: Dissolve the 4'-chloro-3-nitro-1,1'-biphenyl (1.0 eq) from the previous step in ethanol in a round-bottom flask.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) to the solution.

  • Reaction Execution: Heat the mixture to reflux (approximately 78 °C) for 4-6 hours. Monitor the reaction by TLC.

  • Workup and Purification: After cooling, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product can be further purified by recrystallization or column chromatography to yield this compound.

Synthesis_of_4_Chloro_1_1_biphenyl_3_amine cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Nitro Reduction 3-nitrophenylboronic_acid 3-Nitrophenylboronic Acid Pd_catalyst Pd(PPh₃)₄, Na₂CO₃ 3-nitrophenylboronic_acid->Pd_catalyst 1-chloro-4-iodobenzene 1-Chloro-4-iodobenzene 1-chloro-4-iodobenzene->Pd_catalyst 4_chloro_3_nitro_biphenyl 4'-Chloro-3-nitro-1,1'-biphenyl Pd_catalyst->4_chloro_3_nitro_biphenyl SnCl2 SnCl₂·2H₂O, EtOH 4_chloro_3_nitro_biphenyl->SnCl2 Final_Product This compound SnCl2->Final_Product

Caption: Generalized two-step synthesis of this compound.

Potential Applications in High-Performance Polymers

Aromatic polyamides and polyimides are known for their exceptional thermal stability and mechanical strength. The amine functionality of this compound makes it a prime candidate as a monomer for the synthesis of these high-performance polymers. The incorporation of the biphenyl unit is expected to enhance the rigidity and thermal properties of the polymer backbone.

Protocol 2: Synthesis of a Novel Polyamide

This protocol describes the synthesis of a polyamide by reacting this compound with a diacid chloride, such as terephthaloyl chloride.

  • Monomer Preparation: Ensure both this compound and terephthaloyl chloride are of high purity. Dry the diamine in a vacuum oven before use.

  • Reaction Setup: In a flame-dried, nitrogen-purged flask, dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent like N,N-dimethylacetamide (DMAc). Cool the solution to 0 °C in an ice bath.

  • Polymerization: Slowly add terephthaloyl chloride (1.0 eq) to the cooled diamine solution with vigorous stirring. Maintain the temperature at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 24 hours.

  • Polymer Isolation: Precipitate the polymer by pouring the viscous solution into a non-solvent such as methanol.

  • Purification: Collect the fibrous polymer precipitate by filtration. Wash it thoroughly with hot water and methanol to remove any unreacted monomers and solvent.

  • Drying: Dry the purified polymer in a vacuum oven at 100 °C to a constant weight.

The resulting polyamide can then be characterized for its molecular weight, thermal properties (TGA, DSC), and mechanical strength.

Potential Applications in Organic Electronics

Substituted triphenylamines and other aromatic amines are widely used as hole-transporting materials in organic light-emitting diodes (OLEDs) and as donor materials in organic photovoltaics (OPVs).[3] this compound can be envisioned as a core building block for more complex molecules with tailored electronic properties for these applications.

Hypothetical Application: A Building Block for a Hole-Transporting Material

Through further functionalization, for instance, by N-arylation reactions (e.g., Buchwald-Hartwig amination), this compound could be converted into a triphenylamine derivative. Such derivatives are known to form stable amorphous films with good hole mobility.[4]

Functionalization_for_OLEDs starting_material This compound reaction Buchwald-Hartwig Amination (Aryl Halides, Pd Catalyst, Base) starting_material->reaction product Triphenylamine Derivative (Hole-Transporting Material) reaction->product application OLED Device product->application

Caption: Conceptual pathway to a hole-transporting material for OLEDs.

Protocol 3: Fabrication and Characterization of a Thin Film

Assuming a suitable hole-transporting material has been synthesized from this compound, the following protocol outlines the fabrication of a thin film for characterization.

  • Solution Preparation: Dissolve the synthesized material in a suitable organic solvent (e.g., toluene, chlorobenzene) to a concentration of 10 mg/mL.

  • Substrate Cleaning: Prepare indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes to enhance the work function and improve film adhesion.

  • Film Deposition: Deposit a thin film of the material onto the cleaned ITO substrate using spin-coating. The spin speed and time should be optimized to achieve the desired film thickness (typically 30-50 nm).

  • Annealing: Anneal the film on a hotplate at a temperature below the material's glass transition temperature to remove residual solvent and improve film morphology.

  • Characterization:

    • Cyclic Voltammetry (CV): Determine the HOMO and LUMO energy levels of the material.

    • UV-Vis Spectroscopy: Analyze the optical absorption properties.

    • Photoluminescence (PL) Spectroscopy: Investigate the emission properties.

    • Atomic Force Microscopy (AFM): Characterize the surface morphology of the thin film.

Table 1: Predicted Physicochemical Properties and Their Relevance

PropertyPredicted CharacteristicRelevance in Materials Science
Thermal StabilityHigh, due to the rigid biphenyl core.Essential for high-performance polymers and device stability in organic electronics.
SolubilityModerate in organic solvents.Crucial for solution-based processing and fabrication of thin films.
HOMO/LUMO LevelsTunable through further functionalization.Determines the charge injection and transport properties in electronic devices.
ReactivityAmine group allows for versatile chemical modifications.Enables use as a monomer in polymerization and as a scaffold for complex molecules.

Concluding Remarks and Future Outlook

This compound stands as a molecule with considerable, albeit largely unexplored, potential in materials science. The logical combination of a rigid biphenyl core, a reactive amine group, and a modulating chloro-substituent provides a strong rationale for its investigation in high-performance polymers and organic electronics. The protocols and conceptual frameworks presented in this guide are intended to serve as a launchpad for such explorations. It is through the rigorous, empirical investigation of such novel building blocks that the next generation of advanced materials will be realized. The scientific community is encouraged to undertake the synthesis, characterization, and device integration of materials derived from this promising, yet understudied, molecule.

References

  • Substituted triphenylamines as building blocks for star shaped organic electronic materials. (2025). ResearchGate. [Link]

  • Substituted triphenylamines as building blocks for star shaped organic electronic materials. (n.d.). Royal Society of Chemistry. [Link]

  • Shovkoplyas, O. A., & Lopa, Y. M. (2013). Influence of the Electric Field on the Electronic Properties of the Substituted Biphenyl Molecules. ResearchGate. [Link]

  • Process for the preparation of 4-chlorobiphenyl. (n.d.).
  • Synthesis and Physicochemical Properties of Functional Biphenyl Derivatives Designed for Anisotropic Nanomaterials. (2023). ResearchGate. [Link]

  • Effects of Planarization of the Triphenylamine Unit on the Electronic and Transport Properties of Triarylamine–Fluorene Copolymers in Both Doped and Undoped Forms. (2024). ACS Applied Materials & Interfaces. [Link]

  • Multifunctional Benzoxazine Resins Containing Biphenyl Structures: Synthesis, Characterization and Properties. (2024). ResearchGate. [Link]

  • Electronic excited states and electronic spectra of biphenyl: a study using many-body wavefunction methods and density functional theories. (2013). PubMed. [Link]

  • Synthesis and Physicochemical Properties of Functional Biphenyl Derivatives Designed for Anisotropic Nanomaterials. (2023). R Discovery. [Link]

  • Novel synthesis method of 4' -chloro-2-aminobiphenyl. (n.d.).
  • Polyamide aerogels and methods of making the same. (2014). United States Patent. [Link]

  • Synthesis and Physicochemical Properties of Functional Biphenyl Derivatives Designed for Anisotropic Nanomaterials. (2023). SciProfiles. [Link]

  • Biobased Amines: From Synthesis to Polymers; Present and Future. (n.d.). Chemical Reviews. [Link]

  • 4'-chloro-3'-(4ethoxybenzyl)biphenyl compound or stereoisomers thereof. (n.d.). Indian Patents. [Link]

  • Steponaitis, M., et al. (2023). Investigation of biphenyl enamines for applications as p-type semiconductors. ResearchGate. [Link]

  • Electronic excited states and electronic spectra of biphenyl: A study using many-body wavefunction methods and density functional theories. (2025). ResearchGate. [Link]

  • Bis(Triphenylamine)Benzodifuran Chromophores: Synthesis, Electronic Properties and Application in Organic Light-Emitting Diodes. (2021). PubMed Central. [Link]

  • The optoelectronic properties of organic materials based on triphenylamine that are relevant to organic solar photovoltaic cells. (n.d.). Royal Society of Chemistry. [Link]

  • Stabilization of chloro-substituted aromatic amines during thermal stress. (n.d.).
  • Applications of polychlorinated biphenyls. (n.d.). PubMed. [Link]

  • Reactive Functionalized Membranes for Polychlorinated Biphenyl Degradation. (2016). Figshare. [Link]

  • The electronic characterization of biphenylene—Experimental and theoretical insights from core and valence level spectroscopy. (2015). OSTI.GOV. [Link]

  • ACS Catalysis Ahead of Print. (n.d.). American Chemical Society. [Link]

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Application Note & Protocol: Palladium-Catalyzed N-Arylation of 4'-Chloro-[1,1'-biphenyl]-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Biphenyl Amine Moiety

The biphenyl amine scaffold is a privileged structural motif in modern medicinal chemistry and materials science. Its rigid, yet conformationally adaptable, nature allows for precise spatial orientation of substituents, making it a cornerstone for the design of targeted therapeutics, including kinase inhibitors and receptor modulators. 4'-Chloro-[1,1'-biphenyl]-3-amine, in particular, serves as a versatile building block, offering two distinct aromatic rings for functionalization. The chloro-substituent provides a handle for further cross-coupling reactions, while the amino group is a key site for N-arylation to introduce diverse aryl and heteroaryl groups. This application note provides a detailed experimental protocol for the N-arylation of this compound via a Buchwald-Hartwig amination reaction, a powerful and widely adopted method for the formation of carbon-nitrogen (C-N) bonds.[1][2]

Reaction Principle: The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide (or triflate) and an amine.[1][3] The reaction proceeds through a catalytic cycle involving a palladium(0) active species. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the aryl halide bond, forming a palladium(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The desired N-arylated product is formed, and the palladium(0) catalyst is regenerated, allowing the cycle to continue.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those developed by the Buchwald group, are known to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle, leading to higher yields and broader substrate scope.[2]

Experimental Protocol: N-Arylation of this compound with 4-Bromotoluene

This protocol details the N-arylation of this compound with 4-bromotoluene as a representative example.

Materials:

  • This compound

  • 4-Bromotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas (high purity)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

Safety Precautions:

  • This compound is harmful if swallowed, causes skin irritation, and serious eye irritation.[4]

  • Palladium salts and phosphine ligands are toxic and should be handled in a fume hood.

  • Sodium tert-butoxide is a strong base and is corrosive; handle with care.

  • Anhydrous toluene is flammable and toxic.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[5][6][7]

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere of argon or nitrogen, add this compound (1.0 equiv), 4-bromotoluene (1.2 equiv), sodium tert-butoxide (1.4 equiv), palladium(II) acetate (0.02 equiv), and XPhos (0.04 equiv).

    • Rationale: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst and the phosphine ligand.[8] Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig reactions to facilitate the deprotonation of the amine.[9]

  • Solvent Addition:

    • Add anhydrous toluene to the flask via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.

    • Rationale: Anhydrous solvent is essential to prevent quenching of the base and interference with the catalytic cycle. Toluene is a common solvent for this reaction due to its high boiling point and ability to dissolve the reactants.

  • Reaction Execution:

    • With vigorous stirring, heat the reaction mixture to 100 °C.

    • Maintain the reaction at this temperature and monitor its progress.

  • Reaction Monitoring:

    • Periodically take small aliquots from the reaction mixture using a syringe and spot them on a TLC plate.

    • Elute the TLC plate with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to visualize the consumption of the starting materials and the formation of the product.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure N-(4-methylphenyl)-4'-chloro-[1,1'-biphenyl]-3-amine.

Data Presentation: Key Reaction Parameters

ParameterValue/ConditionRationale
Reactants This compound, 4-BromotolueneAryl amine and aryl halide coupling partners.
Catalyst Pd(OAc)₂ (2 mol%)Palladium source for the active Pd(0) catalyst.
Ligand XPhos (4 mol%)Bulky, electron-rich ligand to promote catalytic activity.[10]
Base NaOtBu (1.4 equiv)Strong, non-nucleophilic base for amine deprotonation.[9]
Solvent Anhydrous TolueneHigh-boiling, non-protic solvent.
Temperature 100 °CProvides sufficient thermal energy for the reaction to proceed.
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst and ligand from deactivation.[8]

Visualization: Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Weigh Reactants: - this compound - 4-Bromotoluene - Pd(OAc)₂ - XPhos - NaOtBu setup_flask Assemble Dry Schlenk Flask under Inert Atmosphere prep_reagents->setup_flask Add to flask add_solvent Add Anhydrous Toluene setup_flask->add_solvent heat_stir Heat to 100 °C with Vigorous Stirring add_solvent->heat_stir monitor Monitor by TLC heat_stir->monitor cool Cool to Room Temperature monitor->cool quench Quench with Water cool->quench extract Extract with Ethyl Acetate quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Flash Column Chromatography dry_concentrate->purify final_product N-(4-methylphenyl)-4'-chloro- [1,1'-biphenyl]-3-amine purify->final_product Yields Pure Product

Caption: General experimental workflow for the Buchwald-Hartwig N-arylation.

Conclusion

The Buchwald-Hartwig amination provides an efficient and reliable method for the N-arylation of this compound. The protocol described herein, utilizing a palladium/XPhos catalytic system, is a robust starting point for the synthesis of a wide range of N-aryl biphenyl amine derivatives. Researchers can adapt this protocol by varying the aryl halide coupling partner to generate a library of compounds for screening in drug discovery and materials science applications. Careful attention to anhydrous and anaerobic conditions is paramount for achieving high yields and reproducibility.

References

  • Jastrząbek, T., Ulikowski, A., & Lisiak, R. "Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates." ChemRxiv. [Link]

  • Wikipedia. "Buchwald–Hartwig amination." [Link]

  • Ali, H. A., et al. "A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects." RSC Advances (2023). [Link]

  • Organic Chemistry Division, "Preparation of sec and tert amines by Buchwald-Hartwig Amination." [Link]

  • Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. "A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects." RSC Advances, 13(28), 18262–18305 (2023). [Link]

  • Organic Chemistry Frontiers. "A simple method for N-arylation of secondary amides/amines through a NaH-initiated aryne generation strategy." RSC Publishing. [Link]

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." [Link]

  • Organic Chemistry Data. "Suzuki Reaction - Palladium Catalyzed Cross Coupling." [Link]

  • Reddy, C. V., et al. "Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids." PMC - NIH. [Link]

  • Ruijter, de, E., et al. "The Buchwald–Hartwig Amination After 25 Years." University of Groningen research portal. [Link]

  • Organic Chemistry Portal. "Suzuki Coupling." [Link]

  • Ali, H. A., et al. "A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects." RSC Publishing. [Link]

  • Chemistry Enthusiast. "The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!" YouTube. [Link]

Sources

Application Note: Advanced Derivatization Strategies for the Quantification of 4'-Chloro-[1,1'-biphenyl]-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4'-Chloro-[1,1'-biphenyl]-3-amine is a crucial intermediate in the synthesis of pharmaceuticals and specialized chemicals. Accurate quantification of this compound is essential for process optimization, quality assurance, and regulatory compliance. However, direct analysis by gas chromatography (GC) is often compromised by the compound's inherent polarity and low volatility. This application note provides a comprehensive guide with detailed protocols for the derivatization of this compound to enhance its analytical performance. We present two robust methods—acylation and silylation—designed to improve chromatographic peak shape, increase volatility, and enhance thermal stability for reliable analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction: The Analytical Challenge of Aromatic Amines

The analysis of primary aromatic amines, such as this compound, presents significant challenges in gas chromatography. The primary amine (-NH₂) functional group, containing active hydrogens, is the principal source of these difficulties.[1] These challenges include:

  • High Polarity: The polar amine group can engage in strong hydrogen bonding interactions with active sites (e.g., free silanol groups) on the GC inlet liner and column stationary phase. This interaction leads to poor peak shapes, characterized by significant tailing, which compromises both resolution and the accuracy of quantification.[1]

  • Low Volatility: Compared to non-polar molecules of similar molecular weight, the intermolecular hydrogen bonding of primary amines reduces their volatility. This necessitates higher analysis temperatures, which can lead to longer run times and potential thermal degradation of the analyte.[1]

  • Thermal Instability: At the elevated temperatures often required for their elution from a GC column, some aromatic amines can be susceptible to degradation, leading to inaccurate and non-reproducible results.

Derivatization is a proven chemical modification technique that addresses these issues by converting the polar amine group into a less polar, more volatile, and more thermally stable functional group, making the analyte ideally suited for GC analysis.[1][2][3]

Rationale for Derivatization: Selecting the Optimal Strategy

The core principle of derivatizing primary amines is to replace the active, polar hydrogens of the amino group with a non-polar, protective group.[1] Two of the most effective and widely adopted strategies for this purpose are acylation and silylation. The choice between them is dictated by the analytical objective, matrix complexity, and desired sensitivity.

  • Acylation: This robust method involves reacting the amine with an acylating agent, such as an acid anhydride.[3] The resulting amide derivative is significantly less polar and more stable.[3] Using fluorinated anhydrides (e.g., Pentafluoropropionic Anhydride - PFPA) is particularly advantageous as it creates derivatives that are highly volatile and yield a strong signal with an Electron Capture Detector (ECD), while also being perfectly suited for MS detection.[1][4]

  • Silylation: This is the most prevalent derivatization method in GC, involving the replacement of active hydrogens with a trimethylsilyl (TMS) group.[5] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for derivatizing amines.[6] The resulting TMS-amines are much more volatile and thermally stable, leading to improved chromatography.[4][5]

The following diagram illustrates the integration of a derivatization step into the overall analytical workflow.

Derivatization_Workflow General Analytical Workflow Incorporating Derivatization A Sample Preparation (Extraction, Concentration) B Solvent Exchange to Anhydrous Solvent A->B Isolate Analyte C Derivatization Reaction (Acylation or Silylation) B->C Dried Extract D GC-MS Analysis C->D Inject Derivative E Data Processing & Quantification D->E Chromatogram & Spectra

Caption: General workflow for the analysis of this compound.

Protocol 1: Acylation with Pentafluoropropionic Anhydride (PFPA)

This protocol details the formation of the N-pentafluoropropionyl derivative, which offers excellent stability and chromatographic performance.

3.1. Causality Behind Experimental Choices

  • Reagent: PFPA is chosen for its high reactivity and the properties it imparts to the derivative. The pentafluoropropionyl group adds significant volatility and the fluorine atoms enhance sensitivity for detectors like ECD.

  • Solvent: An aprotic solvent like ethyl acetate or toluene is used to prevent side reactions with the highly reactive anhydride. The solvent must be anhydrous.

  • Catalyst: A base like pyridine or triethylamine (TEA) is often used to scavenge the acid by-product formed during the reaction, driving the equilibrium towards the product.[4]

  • Temperature: Gentle heating (60-70°C) is applied to ensure the reaction proceeds to completion in a reasonable timeframe without degrading the analyte or derivative.[1]

3.2. Materials and Reagents

  • This compound standard

  • Pentafluoropropionic anhydride (PFPA)

  • Ethyl acetate (anhydrous, GC grade)

  • Pyridine (anhydrous)

  • 2 mL screw-top reaction vials with PTFE-lined caps

  • Heating block

  • Nitrogen evaporator

3.3. Step-by-Step Methodology

  • Sample Preparation: Prepare a stock solution of the analyte in ethyl acetate (e.g., 100 µg/mL). If working with an extracted sample, ensure the final extract is dried and reconstituted in 100 µL of anhydrous ethyl acetate in a reaction vial.

  • Reagent Addition: To the 100 µL sample, add 100 µL of PFPA, followed by 20 µL of pyridine.

  • Reaction: Tightly cap the vial and vortex for 15-30 seconds. Place the vial in a heating block set to 70°C for 30 minutes.[1]

  • Cooling & Dilution: Allow the vial to cool to room temperature. Dilute the sample with hexane or ethyl acetate to the desired concentration for GC-MS analysis.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

3.4. Expected Results The acylation reaction converts the polar amine into a stable, non-polar amide.

Acylation_Reaction cluster_reactants Reactants cluster_products Products amine This compound derivative N-pentafluoropropionyl-Derivative amine->derivative + pfpa Pentafluoropropionic Anhydride (PFPA) pfpa->derivative byproduct Pentafluoropropionic Acid

Caption: Acylation of 4'-CBA with PFPA to form a stable amide derivative.

The derivatized analyte will elute significantly earlier with a sharp, symmetrical peak. The mass spectrum will be indicative of the new structure.

Table 1: Comparison of Expected Analytical Data (Acylation)

Compound Expected RT (Relative) Key Mass Fragments (m/z) Comments
This compound 1.0 203/205 (M+), 168, 139 Prone to peak tailing

| N-pentafluoropropionyl Derivative | ~0.8 | 349/351 (M+), 202, 167 | Excellent peak shape, high volatility |

Protocol 2: Silylation with BSTFA + 1% TMCS

This protocol details the formation of the N-trimethylsilyl (TMS) derivative, a rapid and highly effective method for enhancing GC performance.

4.1. Causality Behind Experimental Choices

  • Reagent: BSTFA is a powerful TMS donor. The addition of 1% trimethylchlorosilane (TMCS) acts as a catalyst, increasing the reactivity of the BSTFA and making it suitable for derivatizing less reactive amines.[1][5]

  • Solvent: Anhydrous conditions are critical as silylating reagents react readily with water, which would consume the reagent and prevent derivatization of the analyte.[4] Acetonitrile is a common choice.

  • Temperature: Heating (70-80°C) accelerates the reaction, ensuring complete derivatization, especially for sterically hindered or less reactive amines.[1]

4.2. Materials and Reagents

  • This compound standard

  • N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Acetonitrile (anhydrous, GC grade)

  • 2 mL screw-top reaction vials with PTFE-lined caps

  • Heating block

4.3. Step-by-Step Methodology

  • Sample Preparation: Ensure the sample or standard is in a reaction vial and completely dry. If in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Add 100 µL of anhydrous acetonitrile to dissolve the sample residue.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.[1]

  • Reaction: Tightly cap the vial and vortex for 15-30 seconds. Heat the vial at 75°C for 45 minutes in a heating block.[1]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject 1 µL of the derivatized sample directly into the GC-MS system.

4.4. Expected Results Silylation replaces the active amine hydrogen with a non-polar TMS group.

Silylation_Reaction cluster_reactants Reactants cluster_products Products amine This compound derivative N-trimethylsilyl-Derivative amine->derivative + bstfa BSTFA + 1% TMCS bstfa->derivative byproducts By-products

Caption: Silylation of 4'-CBA with BSTFA to form a volatile TMS derivative.

The TMS derivative is highly volatile and will exhibit a sharp, symmetrical peak at an earlier retention time than the parent compound.

Table 2: Comparison of Expected Analytical Data (Silylation)

Compound Expected RT (Relative) Key Mass Fragments (m/z) Comments
This compound 1.0 203/205 (M+), 168, 139 Prone to peak tailing

| N-trimethylsilyl Derivative | ~0.85 | 275/277 (M+), 260/262 (M-15), 73 | Excellent volatility, characteristic M-15 peak |

Trustworthiness and Best Practices

To ensure self-validating and reliable results, the following practices are essential:

  • Anhydrous Conditions: The success of both protocols, particularly silylation, hinges on the exclusion of moisture. Use anhydrous solvents and reagents, and dry all glassware thoroughly.

  • Method Blanks: Always prepare a method blank (reagents and solvent without analyte) to check for contamination from reagents, glassware, or the environment.

  • Positive Controls: Derivatize a known standard alongside unknown samples to confirm that the reaction has proceeded successfully.

  • Reaction Optimization: The provided reaction times and temperatures are robust starting points. For complex matrices or trace-level analysis, optimization may be required to maximize derivative yield.

By implementing these derivatization protocols, researchers can overcome the inherent analytical challenges of this compound, enabling accurate, reproducible, and sensitive quantification by GC-MS.

References

  • Thermo Fisher Scientific. (n.d.). Acylation Derivatization Reagents. ResearchGate. [Link]

  • Lanças, F. M., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry. [Link]

  • Regis Technologies. (n.d.). GC Derivatization Reagents Handbook. [Link]

  • Perroteau, I., et al. (2023). Pyrolysis acetylation for the on-line derivatisation of nitrogen-containing polymers. Journal of Analytical and Applied Pyrolysis. [Link]

  • Macherey-Nagel. (n.d.). Derivatization reagents for GC. [Link]

  • Płotka-Wasylka, J. M., et al. (2016). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews. [Link]

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A. [Link]

  • Phenomenex. (n.d.). More Derivatizing Reagents for GC – The Buffers Strike Back. [Link]

  • Szulejko, J. E., & Kim, K. H. (2015). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). ResearchGate. [Link]

  • Alfa Chemistry. (2023). Acylation Reagents for Gas Chromatography. [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 4'-Chloro-[1,1'-biphenyl]-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 4'-Chloro-[1,1'-biphenyl]-3-amine, a key intermediate in the production of various pharmaceuticals and agrochemicals. The protocol detailed herein focuses on a robust and scalable Suzuki-Miyaura cross-coupling reaction, selected for its high yield, operational simplicity, and favorable safety profile. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step protocols, and critical safety considerations to ensure a successful and efficient synthesis campaign.

Introduction: Significance and Synthetic Strategy

This compound is a crucial building block in organic synthesis. Its biphenyl structure is a common motif in a variety of biologically active molecules. The reliable and cost-effective large-scale production of this intermediate is therefore of significant industrial importance.

Several synthetic routes to substituted biphenyls exist, including traditional methods like the Ullmann and Gomberg-Bachmann reactions. However, these methods often suffer from harsh reaction conditions, low yields, and limited substrate scope. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as the premier method for constructing biaryl linkages due to its mild conditions, high functional group tolerance, and excellent yields.[1][2][3]

This guide will focus on the Suzuki-Miyaura coupling of 3-bromoaniline with 4-chlorophenylboronic acid. This specific strategy was chosen for the following reasons:

  • High Efficiency: The palladium-catalyzed coupling of aryl halides with boronic acids is a well-established and high-yielding transformation.[4][5]

  • Commercially Available Starting Materials: Both 3-bromoaniline and 4-chlorophenylboronic acid are readily available from commercial suppliers, minimizing lead times for raw material sourcing.

  • Scalability: The reaction conditions are amenable to large-scale production, with predictable and controllable parameters.

Reaction Scheme and Mechanism

The overall transformation is depicted below:

The catalytic cycle of the Suzuki-Miyaura coupling is a well-elucidated process involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (3-bromoaniline) to form a Pd(II) intermediate.

  • Transmetalation: The organoboron reagent (4-chlorophenylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final biphenyl product, regenerating the Pd(0) catalyst to re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_product Product Reactant1 3-Bromoaniline (Ar-X) OxAdd OxAdd Reactant1->OxAdd Reactant2 4-Chlorophenylboronic Acid (Ar'-B(OH)2) Transmetalation Transmetalation Reactant2->Transmetalation Product This compound (Ar-Ar') RedElim RedElim RedElim->Product

Detailed Synthesis Protocol

This protocol is designed for a laboratory-scale synthesis and can be scaled up with appropriate engineering controls and safety considerations.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular WeightQuantity (molar eq.)
3-Bromoaniline591-19-5172.03 g/mol 1.0 eq.
4-Chlorophenylboronic acid1679-18-1156.37 g/mol 1.2 eq.
Palladium(II) acetate3375-31-3224.50 g/mol 0.01 eq.
Triphenylphosphine603-35-0262.29 g/mol 0.04 eq.
Potassium Carbonate584-08-7138.21 g/mol 3.0 eq.
Toluene108-88-392.14 g/mol -
Water7732-18-518.02 g/mol -
Ethyl acetate141-78-688.11 g/mol -
Brine---
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol -

Equipment:

  • Jacketed glass reactor with overhead stirrer, reflux condenser, and nitrogen inlet/outlet

  • Temperature probe

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

  • Drying oven

Experimental Procedure

Synthesis_Workflow start Start setup Reactor Setup (Inert Atmosphere) start->setup charge Charge Reactants (3-Bromoaniline, 4-Chlorophenylboronic acid, K2CO3, Toluene, Water) setup->charge catalyst Catalyst Preparation (Pd(OAc)2, PPh3 in Toluene) charge->catalyst addition Add Catalyst Solution catalyst->addition heat Heat to Reflux (Monitor by TLC/LC-MS) addition->heat cool Cool to Room Temperature heat->cool quench Quench with Water cool->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (Column Chromatography or Recrystallization) concentrate->purify characterize Characterize Product (NMR, MS, mp) purify->characterize end End characterize->end

Step-by-Step Protocol:

  • Reactor Setup: Assemble the jacketed glass reactor under a nitrogen atmosphere. Ensure all glassware is dry.

  • Charge Reactants: To the reactor, add 3-bromoaniline (1.0 eq.), 4-chlorophenylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).

  • Solvent Addition: Add a 4:1 mixture of toluene and water to the reactor.

  • Degassing: Sparge the reaction mixture with nitrogen for 30 minutes to remove dissolved oxygen.

  • Catalyst Preparation: In a separate flask, dissolve palladium(II) acetate (0.01 eq.) and triphenylphosphine (0.04 eq.) in a small amount of degassed toluene.

  • Reaction Initiation: Add the catalyst solution to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water to dissolve the inorganic salts.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Alternatively, for large-scale purification, recrystallization from a suitable solvent system (e.g., ethanol/water) is recommended.

  • Product Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Safety goggles

  • Chemical-resistant gloves

  • Laboratory coat

Chemical Hazards:

  • 3-Bromoaniline: Toxic if swallowed, in contact with skin, or if inhaled.[6] It is also a suspected mutagen. Handle in a well-ventilated fume hood.

  • 4-Chlorophenylboronic Acid: Causes skin and serious eye irritation.[7][8][9] Avoid breathing dust.

  • Palladium Catalysts: Can be pyrophoric. Handle under an inert atmosphere.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled.

Handling Procedures:

  • All manipulations should be carried out in a well-ventilated chemical fume hood.[6][7]

  • Avoid inhalation of dust, fumes, and vapors.[6][8]

  • Prevent contact with skin and eyes.[6][7][8] In case of contact, rinse immediately with plenty of water.[6][7][8]

  • Ground all equipment to prevent static discharge when handling flammable solvents like toluene.

  • Dispose of all chemical waste in accordance with local, state, and federal regulations.

Process Optimization and Scale-Up Considerations

For industrial-scale production, several factors should be considered to optimize the process for efficiency, cost, and safety:

  • Catalyst Loading: The palladium catalyst loading can often be reduced to minimize costs. High-activity catalysts or ligands may allow for lower catalyst concentrations.

  • Solvent Selection: While toluene is effective, alternative solvents with higher flash points and lower toxicity may be considered.

  • Base Selection: Other inorganic bases such as sodium carbonate or cesium carbonate can be evaluated for their effect on reaction rate and yield.[4]

  • Work-up and Purification: Developing a robust crystallization procedure is crucial for efficient large-scale purification, avoiding the need for chromatography.[10]

  • Process Safety: A thorough process hazard analysis (PHA) should be conducted before scaling up the synthesis to identify and mitigate potential risks.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a reliable and scalable method for the synthesis of this compound. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers and production chemists can efficiently produce this valuable intermediate for a wide range of applications. Further optimization of reaction parameters and purification methods can lead to a more cost-effective and environmentally friendly manufacturing process.

References

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2024). Practical method for the large-scale synthesis of 4'-chloro-2-nitrobiphenyl: A key intermediate of Boscalid. Retrieved from [Link]

  • Stanford University. (2014). The Suzuki Reaction. Retrieved from [Link]

  • DOI. (n.d.). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Retrieved from [Link]

  • ChemRxiv. (2019). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. Retrieved from [Link]

  • University of Graz. (n.d.). Synthesis of Boscalid via a Three-step Telescoped Continuous Flow Process Implemented on a MJOD Reactor Platform. Retrieved from [Link]

  • Google Patents. (n.d.). CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.
  • Google Patents. (n.d.). DE50011992D1 - PROCESS FOR THE PREPARATION OF 4-CHLOROBIPHENYL.
  • Otto Chemie Pvt. Ltd. (n.d.). 4'-Chloro-[1,1'-biphenyl]-2-amine, 98%. Retrieved from [Link]

  • Google Patents. (n.d.). CN103539679B - Method for preparing 4'-chloro-2-aminobiphenyl through palladium/carbon catalysis.
  • Beilstein Journals. (n.d.). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

Sources

Application Notes and Protocols: Preparation of 4'-Chloro-[1,1'-biphenyl]-3-amine Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested guide for the synthesis, purification, and characterization of 4'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride. This biphenyl amine derivative is a valuable building block in medicinal chemistry and materials science. The protocol herein details a robust and scalable two-part synthesis. Part A outlines the palladium-catalyzed Suzuki-Miyaura cross-coupling for the formation of the free amine, this compound. Part B describes its subsequent conversion to the stable and more easily handled hydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of procedural choices, quality control checkpoints, and troubleshooting advice to ensure reproducible and high-purity results.

Synthetic Strategy and Mechanistic Rationale

The synthesis of the target compound is achieved via a two-stage process: (1) C-C bond formation to create the biphenyl core, followed by (2) salt formation.

1.1 Part A: Suzuki-Miyaura Cross-Coupling

The formation of the C-C bond between the two phenyl rings is most effectively accomplished using the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This Nobel Prize-winning methodology is widely employed in both academic and industrial settings due to its significant advantages:

  • Mild Reaction Conditions: The reaction proceeds under relatively gentle conditions, preserving sensitive functional groups.[3]

  • High Functional Group Tolerance: The unprotected amine on the bromoaniline starting material is well-tolerated, obviating the need for protection/deprotection steps that would add to the cost and complexity of the synthesis.[4]

  • Commercial Availability of Reagents: The starting materials, 3-bromoaniline and 4-chlorophenylboronic acid, are readily available from commercial suppliers.[4]

  • Favorable Toxicity Profile: Organoboron reagents are generally less toxic and more stable than many other organometallic coupling partners.[3]

The catalytic cycle, shown below, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronate species and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst.[1][5][6] The base is crucial for activating the boronic acid to form a more reactive boronate complex, which facilitates the transmetalation step.[3][5]

Overall Synthetic Scheme

Caption: Overall two-step synthesis of the target compound.

Materials and Reagents

All reagents should be of high purity (≥98%) and used as received unless otherwise noted. Solvents should be anhydrous where specified.

Reagent/MaterialCAS NumberMolecular Wt. ( g/mol )Supplier Notes
3-Bromoaniline591-19-5172.02
4-Chlorophenylboronic acid1679-18-1156.37
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56Store under inert gas.
Potassium Carbonate (K₂CO₃)584-08-7138.21Anhydrous grade.
1,4-Dioxane123-91-188.11Anhydrous, <50 ppm H₂O.
Hydrochloric Acid, 4M in Dioxane7647-01-036.46Commercial solution.
Diethyl Ether (Et₂O)60-29-774.12Anhydrous.
Ethyl Acetate (EtOAc)141-78-688.11HPLC Grade for chromatography.
Hexanes110-54-386.18HPLC Grade for chromatography.
Celite® (Diatomaceous Earth)61790-53-2N/AFor filtration.
Magnesium Sulfate (MgSO₄)7487-88-9120.37Anhydrous.

Experimental Protocol - Part A: Synthesis of this compound

This protocol details the Suzuki-Miyaura coupling reaction to form the free amine.

Workflow for Free Amine Synthesis

Caption: Step-by-step workflow for Suzuki coupling.

Procedure:

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-bromoaniline (5.00 g, 29.1 mmol, 1.0 equiv), 4-chlorophenylboronic acid (5.44 g, 34.9 mmol, 1.2 equiv), and potassium carbonate (12.1 g, 87.2 mmol, 3.0 equiv).

  • Solvent Addition & Degassing: Add 1,4-dioxane (80 mL) and deionized water (20 mL). Bubble nitrogen gas through the stirred mixture for 20 minutes to ensure the system is deoxygenated. Rationale: The Pd(0) catalyst is sensitive to oxidation, which can deactivate it and lead to lower yields. Degassing is a critical step to remove dissolved oxygen.

  • Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (1.01 g, 0.87 mmol, 3 mol%).

  • Reaction: Heat the reaction mixture to 85 °C and stir vigorously for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase. The disappearance of the 3-bromoaniline spot (Rf ≈ 0.5) and the appearance of a new, lower Rf product spot (Rf ≈ 0.4) indicates reaction completion.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (100 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate (2 x 30 mL). c. Transfer the filtrate to a separatory funnel and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL). d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a crude oil or solid.

  • Purification: a. Purify the crude product by flash column chromatography on silica gel.[7] Rationale: Basic amines can interact strongly with acidic silica gel, leading to peak tailing and poor separation. While specialty amine-functionalized silica can be used, standard silica is often sufficient if the mobile phase is appropriate. b. Mobile Phase: A gradient of 5% to 20% ethyl acetate in hexanes is typically effective. c. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a solid.

Experimental Protocol - Part B: Preparation of the Hydrochloride Salt

Conversion to the hydrochloride salt improves the compound's stability, crystallinity, and handling properties. It is generally less susceptible to air oxidation than the free amine.

Procedure:

  • Dissolution: Dissolve the purified this compound (e.g., 4.0 g, 19.6 mmol) in a minimal amount of anhydrous diethyl ether (Et₂O, approx. 100 mL) in an Erlenmeyer flask with stirring. Gentle warming may be required to achieve full dissolution.

  • Precipitation: While stirring, slowly add a 4M solution of HCl in dioxane (5.4 mL, 21.6 mmol, 1.1 equiv) dropwise. Rationale: Using a solution of HCl in an organic solvent prevents the introduction of water, which can interfere with precipitation and yield a hygroscopic product.[8] Adding the acid slowly ensures the formation of well-defined crystals.

  • Crystallization: A precipitate will form immediately. Continue stirring the resulting slurry at room temperature for 1 hour, then cool the flask in an ice bath for an additional 30 minutes to maximize precipitation.

  • Isolation: a. Collect the solid product by vacuum filtration using a Büchner funnel. b. Wash the filter cake with a small amount of cold, anhydrous diethyl ether (2 x 15 mL) to remove any residual impurities. c. Dry the solid under high vacuum for 4-6 hours to yield this compound hydrochloride as a crystalline solid.

Characterization and Quality Control

The identity and purity of the final product must be confirmed through rigorous analytical testing.

AnalysisExpected Result
Appearance White to off-white crystalline solid
Melting Point Specific to the hydrochloride salt; should have a sharp melting range.
¹H NMR (400 MHz, DMSO-d₆)δ ~10.3 (br s, 3H, -NH₃⁺), 7.8-7.4 (m, 8H, Ar-H). Note: Peak positions and multiplicities are predictive and should be confirmed experimentally.
¹³C NMR (100 MHz, DMSO-d₆)Expect ~12 distinct aromatic carbon signals.
FT-IR (ATR, cm⁻¹)~3200-2800 (broad, -NH₃⁺ stretch), ~1600, 1480 (Ar C=C stretch), ~820 (para-substituted C-H bend), ~780 (meta-substituted C-H bend).
Mass Spec (ESI+) m/z = 204.06 [M+H]⁺ for the free amine (C₁₂H₁₁ClN⁺).
Purity (HPLC) ≥98%

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Reagent Handling:

    • 3-Bromoaniline: Toxic and a suspected mutagen. Handle only in a certified chemical fume hood.

    • 1,4-Dioxane: A suspected carcinogen. Use only in a well-ventilated fume hood.

    • Palladium Catalysts: Can be pyrophoric. Handle under an inert atmosphere.

    • HCl in Dioxane: Corrosive. Open and dispense in a fume hood.

  • Waste Disposal: Dispose of all chemical waste, including solvents and solid residues, according to institutional and local environmental regulations.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield in Part A Inactive catalyst (oxidized).Ensure proper degassing of the reaction mixture. Use fresh, high-quality catalyst.
Insufficient base or poor quality base.Use anhydrous K₂CO₃ and ensure 3 equivalents are used.
Incomplete Reaction in Part A Insufficient reaction time or temperature.Allow reaction to run for a longer period (up to 24h). Ensure the internal temperature is at 85 °C.
Product is an Oil (Part B) Presence of impurities or residual solvent.Ensure the free amine from Part A is of high purity (>98%). Ensure solvents for salt formation are anhydrous. Try recrystallization from an appropriate solvent system (e.g., ethanol/ether).
Low Yield in Part B Product is partially soluble in the precipitation solvent.Ensure the mixture is thoroughly cooled before filtration. Minimize the amount of cold solvent used for washing the filter cake.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction.... Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • Reddit. (2022). What are your procedures to form amine/amidine/guanidine salts and how do you freebase them?. r/chemistry. Retrieved from [Link]

  • Google Patents. (2006). US20060205944A1 - Preparation of acid addition salts of amine bases by solid phase-gas phase reactions.
  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. Retrieved from [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4'-Chloro-[1,1'-biphenyl]-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4'-Chloro-[1,1'-biphenyl]-3-amine. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to help you navigate the common challenges associated with this synthesis. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to improve your reaction yields and product purity.

Overview of Synthetic Strategies

The synthesis of this compound is typically approached via two primary routes. The choice between them depends on starting material availability, functional group tolerance, and scalability.

  • Route A (Nitro-Amine Pathway): This is a robust, two-step process. It begins with a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the biphenyl core, followed by the reduction of a nitro group to the target amine. This route is often preferred as the reaction conditions for the Suzuki coupling are not complicated by the presence of a reactive amine group.

  • Route B (Direct Coupling Pathway): This route involves the direct Suzuki-Miyaura coupling of a haloaniline or an aminophenylboronic acid. While more direct, this pathway can be challenging as the free amine can interfere with the palladium catalyst, potentially requiring protective group chemistry or specialized ligand systems to achieve high yields.[1][2]

Synthetic_Routes cluster_A Route A: Nitro-Amine Pathway cluster_B Route B: Direct Coupling Pathway A_Start 3-Bromo-1-nitrobenzene + (4-Chlorophenyl)boronic acid A_Mid 4'-Chloro-3-nitrobiphenyl A_Start->A_Mid Suzuki Coupling A_End This compound A_Mid->A_End Nitro Reduction B_Start 3-Bromoaniline + (4-Chlorophenyl)boronic acid B_End This compound B_Start->B_End Suzuki Coupling

Caption: Overview of the two primary synthetic routes.

Part 1: Troubleshooting the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its ability to form C-C bonds.[3] However, achieving high yields requires careful optimization of multiple parameters. This section addresses common issues encountered during the synthesis of the biphenyl core.

Q1: My Suzuki coupling reaction has a low or no yield. What are the primary factors to investigate?

A low yield in a Suzuki coupling is a common issue that can typically be traced back to one of several factors: the catalyst system, reaction conditions, or the stability of your reagents.

  • Catalyst Inactivity: The active Pd(0) species is prone to oxidation or precipitation as "palladium black," rendering it inactive.[4] This can be caused by oxygen in the reaction vessel or inappropriate ligand choice. Ensure your reaction is properly degassed and run under an inert atmosphere (Nitrogen or Argon).

  • Suboptimal Base or Solvent: The base is crucial for activating the boronic acid to facilitate transmetalation.[5] Its effectiveness is highly dependent on the solvent system. Inorganic bases like K₂CO₃ or K₃PO₄ are common, but their poor solubility in purely organic solvents can be a problem. Using a mixed solvent system, such as Toluene/Ethanol or Dioxane/Water, often improves results.[6]

  • Boronic Acid Degradation (Protodeboronation): Boronic acids can be unstable and undergo protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom), especially in the presence of water and at elevated temperatures.[7] Using a slight excess (1.1-1.5 equivalents) of the boronic acid can help compensate for this degradation. Alternatively, more stable boronate esters (e.g., pinacol esters) or aryltrifluoroborate salts can be used.[3]

  • Side Reactions: The most common side reactions are homocoupling of the boronic acid and dehalogenation of the aryl halide.[4][7] Homocoupling is often promoted by the presence of oxygen, while dehalogenation can occur if there are hydride sources in the reaction mixture.[7]

Troubleshooting_Suzuki_Yield start Low Suzuki Coupling Yield check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are the base/solvent optimal? start->check_conditions check_reagents Is the boronic acid stable? start->check_reagents check_side_reactions Are side reactions occurring? start->check_side_reactions solution_catalyst Degas system thoroughly. Screen different ligands. check_catalyst->solution_catalyst solution_conditions Screen bases (K₂CO₃, K₃PO₄, Cs₂CO₃). Use a mixed solvent (e.g., Dioxane/H₂O). check_conditions->solution_conditions solution_reagents Use fresh boronic acid. Use a slight excess (1.2 eq). Consider boronate esters. check_reagents->solution_reagents solution_side_reactions Ensure inert atmosphere. Analyze crude mixture for homocoupling or dehalogenation products. check_side_reactions->solution_side_reactions

Caption: Troubleshooting flowchart for low Suzuki coupling yield.
Q2: How do I select the appropriate catalyst, ligand, and base for my reaction?

The choice of catalyst, ligand, and base are interdependent and crucial for success. There is no single universal system, and optimization is often required.

ComponentOptionsRationale & Key Considerations
Pd Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)Pd(PPh₃)₄ can often be used directly. Other sources like Pd(OAc)₂ are "pre-catalysts" and require a ligand to form the active catalytic species.[5] PdCl₂(dppf) is a robust, pre-formed complex suitable for many couplings.[8]
Ligand PPh₃, P(t-Bu)₃, XPhos, SPhos, dppfSimple phosphine ligands like PPh₃ work for simple substrates. For more challenging couplings (like those involving less reactive aryl chlorides or sterically hindered substrates), electron-rich and bulky Buchwald ligands (e.g., XPhos, SPhos) are superior as they promote the oxidative addition and reductive elimination steps.[2]
Base K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃, CsFThe base must be strong enough to activate the boronic acid but not so strong as to cause side reactions. K₃PO₄ and Cs₂CO₃ are stronger bases that are often effective when weaker ones fail.[9] Cesium fluoride (CsF) can be used for base-sensitive substrates.[5]
Solvent Toluene, Dioxane, THF, DMF, H₂O mixturesAprotic solvents like Toluene or Dioxane are common. The addition of a co-solvent like water or ethanol is often necessary to dissolve the inorganic base. A 1:1 mixture of DMF-H₂O has been shown to be an efficient system.[6]
Q3: I am observing significant amounts of a dehalogenated byproduct where the chlorine on the biphenyl is replaced by hydrogen. How can I prevent this?

This side reaction, hydrodehalogenation, is a known issue, particularly with electron-rich aryl halides or when using certain catalysts.[7] It occurs when a hydride species is generated in the catalytic cycle, which then participates in reductive elimination.

  • Source of Hydride: The hydride can originate from solvents (like alcohols) or amine bases.

  • Mitigation Strategies:

    • Change the Base: Switch from an amine base to an inorganic carbonate or phosphate base.

    • Solvent Choice: Avoid using alcohol as a primary solvent if dehalogenation is a major issue.

    • Catalyst System: Some palladium-ligand combinations are more prone to this side reaction. Screening different phosphine ligands can identify a more selective system.

Part 2: Troubleshooting the Nitro Group Reduction

For those using the nitro-amine pathway, the reduction of 4'-chloro-3-nitrobiphenyl is the final, critical step. The primary challenge here is achieving complete reduction of the nitro group without affecting the aryl-chloride bond.

Q4: My nitro reduction is incomplete, or it is also removing the chlorine atom. What is the best reduction method to use?

The choice of reducing agent is critical for chemoselectivity. Catalytic hydrogenation, while efficient, poses a high risk of hydrodehalogenation.

  • Problematic Reagent: Catalytic hydrogenation using Palladium on carbon (H₂/Pd/C) is highly effective for nitro reduction but is also well-known for its ability to reduce aryl halides (Cl, Br, I).[10] This makes it a poor choice for this specific transformation.

  • Recommended Reagents for Selective Reduction:

    • Iron in Acidic Media (Fe/HCl or Fe/NH₄Cl): This is a classic, cost-effective, and highly selective method for reducing aromatic nitro groups in the presence of halogens.[11][12] The reaction is heterogeneous and workup involves filtering out the iron salts.

    • Tin(II) Chloride (SnCl₂): SnCl₂ in a solvent like ethanol or ethyl acetate provides a mild and effective method for selective nitro reduction.[10] The workup can be simpler than with iron.

Comparison of Nitro Reduction Methods
MethodReducing AgentProsConsSelectivity (vs. Ar-Cl)
Catalytic HydrogenationH₂ / Pd-CHigh efficiency, clean byproducts (H₂O).High risk of dehalogenation. [10] Requires specialized pressure equipment.Poor
Metal/Acid ReductionFe / HCl or NH₄ClExcellent selectivity, low cost, robust.[12]Heterogeneous, requires filtration of iron oxides, can be acidic.Excellent
Metal Salt ReductionSnCl₂ / HClMild conditions, good selectivity.[11]Stoichiometric amounts of tin salts must be removed during workup.Very Good

Experimental Protocols

Protocol 1: Suzuki Coupling - Synthesis of 4'-Chloro-3-nitrobiphenyl (Route A, Step 1)

This protocol is adapted from standard Suzuki-Miyaura coupling procedures.[8][13]

  • Reagent Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3-bromo-1-nitrobenzene (1.0 eq), (4-chlorophenyl)boronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 eq).

  • Solvent Addition & Degassing: Add a 4:1 mixture of Dioxane and Water. Degas the mixture thoroughly for 15-20 minutes by bubbling argon or nitrogen gas through the solution.

  • Reaction: Heat the mixture to 85-90 °C under an inert atmosphere and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or isopropanol to yield 4'-chloro-3-nitrobiphenyl as a solid.[14]

Protocol 2: Nitro Reduction - Synthesis of this compound (Route A, Step 2)

This protocol utilizes a selective iron-mediated reduction.[15]

  • Reagent Setup: In a round-bottom flask, suspend 4'-chloro-3-nitrobiphenyl (1.0 eq) and ammonium chloride (NH₄Cl, 4.0 eq) in a 2:1 mixture of Ethanol and Water.

  • Iron Addition: Add iron powder (Fe, 5.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) with vigorous stirring. The reaction is often exothermic. Monitor the disappearance of the starting material by TLC (staining with KMnO₄ can help visualize the nitro compound). The reduction is typically complete in 2-4 hours.

  • Workup: Once the reaction is complete, cool the mixture and filter it hot through a pad of Celite to remove the iron oxides. Wash the Celite pad thoroughly with hot ethanol.

  • Extraction: Combine the filtrates and remove the ethanol under reduced pressure. Add ethyl acetate and a saturated solution of sodium bicarbonate to the remaining aqueous layer. Extract the product into the ethyl acetate layer.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amine. If necessary, the product can be further purified by column chromatography or recrystallization.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... Retrieved from [Link]

  • PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Retrieved from [Link]

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.
  • ACS Publications. (n.d.). Synthesis of Boscalid via a Three-step Telescoped Continuous Flow Process Implemented on a MJOD Reactor Platform. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-chloro-4'-nitrodiphenyl ether. Retrieved from [Link]

  • Google Patents. (n.d.). CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Novel synthesis method of 4' -chloro-2-aminobiphenyl.
  • ResearchGate. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines | Request PDF. Retrieved from [Link]

  • LookChem. (n.d.). 4'-Chloro-[1,1'-biphenyl]-2-amine. Retrieved from [Link]

  • RSC Publishing. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]

  • Stanford University. (2014). The Suzuki Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN105017025A - Preparation method of 4'-chloro-2-nitrobiphenyl.
  • ChemRxiv. (2019). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 4'-chloro-2-nitrobiphenyl.
  • Google Patents. (n.d.). CA2248157C - Preparation of nitrobiphenyls.
  • ACS Publications. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. Retrieved from [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • ACS Publications. (n.d.). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021014437A1 - Process for the preparation of biphenylamines.
  • Google Patents. (n.d.). DE50011992D1 - PROCESS FOR THE PREPARATION OF 4-CHLOROBIPHENYL.
  • Reddit. (2024). Reductive amination difficulties - poor conversion. Retrieved from [Link]

  • YouTube. (2018). 22.4d Synthesis of Amines Gabriel Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4'-Chloro-[1,1'-biphenyl]-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4'-Chloro-[1,1'-biphenyl]-3-amine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this important chemical intermediate. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to diagnose and resolve purity issues effectively, ensuring the integrity of your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

Impurities are almost always process-related, stemming from the specific synthetic route employed. For biphenylamines, synthesis often involves methods like the Gomberg-Bachmann reaction or palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling).

Common Impurity Classes:

  • Unreacted Starting Materials: Depending on the synthesis, these could include compounds like 3-aminoaniline, p-chloroaniline, or corresponding boronic acids and aryl halides.[1][2]

  • Homocoupling Byproducts: Symmetrical biphenyls formed from the starting materials, such as 4,4'-dichlorobiphenyl or biphenyl-3,3'-diamine.

  • Positional Isomers: Formation of other isomers (e.g., 2'-Chloro-[1,1'-biphenyl]-3-amine) can occur, though it is often route-dependent.

  • Dehalogenated Products: Loss of the chlorine atom can lead to the formation of [1,1'-biphenyl]-3-amine.

  • Residual Catalysts: If a palladium-catalyzed route is used, residual palladium can contaminate the product.

Q2: My crude product is a dark, oily residue. What is the best first step for purification?

A dark, oily appearance often indicates the presence of multiple impurities, including colored byproducts from the reaction. An excellent first-line approach for purifying a basic compound like an amine is a liquid-liquid acid-base extraction. This technique is highly effective at separating the basic amine from neutral and acidic impurities. It is a cost-effective and scalable method to significantly enhance purity before attempting more refined techniques like chromatography or recrystallization.

Q3: Which analytical technique is best for assessing the purity of my final product?

High-Performance Liquid Chromatography (HPLC) is the recommended method for routine purity analysis of substituted anilines like this compound.[3] A reverse-phase (RP-HPLC) method, typically with a C18 column and a UV detector, provides excellent resolution, sensitivity, and specificity for separating the main compound from its potential impurities.[3] For definitive identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC/MS) is invaluable.[4]

Troubleshooting and Purification Guides

This section provides detailed solutions to common problems encountered during the purification of this compound.

Issue 1: Significant amount of non-basic, organic-soluble impurities detected.

Diagnosis: This is a common scenario where unreacted starting materials (like aryl halides) or homocoupled byproducts are present. These impurities are typically neutral and will not react with acids.

Solution: Acid-Base Extraction

This workflow leverages the basicity of the amine functional group to selectively move it between aqueous and organic phases, leaving neutral or acidic impurities behind.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M aqueous hydrochloric acid (HCl). The basic amine will be protonated to form the hydrochloride salt, which is soluble in the aqueous phase. Most non-basic organic impurities will remain in the organic layer. Repeat the extraction 2-3 times.

  • Combine & Wash: Combine the aqueous layers. Perform a "back-wash" with a fresh portion of the organic solvent (e.g., DCM) to remove any trapped neutral impurities from the aqueous phase. Discard the organic layers.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M aqueous sodium hydroxide (NaOH) or ammonium hydroxide, with stirring until the solution is strongly basic (pH > 12). This deprotonates the amine salt, causing the neutral free amine to precipitate or form an oil.

  • Re-extraction: Extract the free amine back into a fresh organic solvent (DCM or ethyl acetate). Repeat this extraction 2-3 times.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified amine.

Workflow: Acid-Base Extraction

G cluster_0 Organic Phase cluster_1 Aqueous Phase A Crude Product (Amine + Neutral Impurities) in Organic Solvent (e.g., DCM) B Neutral Impurities in Organic Solvent D Amine Hydrochloride Salt in Aqueous HCl A->D Extract with 1M HCl C Purified Amine in Organic Solvent D->C 1. Basify (NaOH) 2. Extract with DCM E Aqueous Waste

Caption: Workflow for purifying amines using acid-base extraction.

Issue 2: Product purity is poor due to closely related amine impurities or isomers.

Diagnosis: Acid-base extraction is not effective against impurities that are also basic. In this case, the subtle differences in polarity and structure must be exploited using chromatography.

Solution: Flash Column Chromatography

Standard silica gel is acidic and can cause strong, irreversible binding or significant peak tailing with basic amines.[5] This interaction must be mitigated for a successful separation.

Method A: Modified Normal-Phase Chromatography

Principle: A competing base is added to the mobile phase to neutralize the acidic silanol groups on the silica surface, allowing the amine to elute properly.[6]

Experimental Protocol:

  • Stationary Phase: Standard silica gel (60 Å, 40-63 µm).

  • Mobile Phase (Eluent): Start with a non-polar solvent system like Hexane/Ethyl Acetate. Add a small amount (0.5-1% v/v) of a competing base, such as triethylamine (TEA) or ammonium hydroxide, to the eluent mixture.

  • Procedure:

    • Pre-treat the silica gel by flushing the packed column with the mobile phase containing the amine additive before loading the sample.

    • Dissolve the sample in a minimal amount of the mobile phase or a stronger solvent like DCM.

    • Load the sample onto the column and begin elution with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).

    • Collect fractions and analyze using Thin Layer Chromatography (TLC) to identify those containing the pure product.

Method B: Amine-Functionalized or Basic Stationary Phase

Principle: Using a stationary phase with a basic character, such as amine-functionalized silica or basic alumina, prevents the problematic acid-base interaction from the start.[5]

Experimental Protocol:

  • Stationary Phase: Use a commercially available amine-functionalized silica (KP-NH) column or pack a column with basic alumina.

  • Mobile Phase (Eluent): A standard Hexane/Ethyl Acetate or DCM/Methanol gradient can be used without any basic additives.

  • Procedure: Follow standard flash chromatography procedures. This method often provides sharper peaks and better separation for basic amines compared to modified silica gel.[5]

Purification Strategy Decision Tree

G Start Assess Crude Product Purity (TLC, LCMS, NMR) Impurity_Type What is the nature of the major impurities? Start->Impurity_Type Extraction Perform Acid-Base Extraction Impurity_Type->Extraction Neutral / Acidic Chromatography Perform Flash Chromatography Impurity_Type->Chromatography Basic / Similar Polarity Purity_Check Check Purity >98%? Extraction->Purity_Check Chromatography->Purity_Check Recrystallize Perform Recrystallization Recrystallize->Purity_Check Purity_Check->Recrystallize No, but solid Final Product Purified Purity_Check->Final Yes Reevaluate Re-evaluate Strategy (Consider alternative method) Purity_Check->Reevaluate No, still impure

Caption: Decision tree for selecting a purification method.

Issue 3: The product is a solid but contains minor impurities that co-elute during chromatography.

Diagnosis: The product has high purity but fails to meet stringent final specifications. If the compound is crystalline, recrystallization is an exceptionally powerful final purification step.

Solution: Recrystallization

This technique purifies compounds based on differences in solubility between the desired product and impurities in a specific solvent at varying temperatures.[7]

Experimental Protocol: Recrystallization

  • Solvent Selection: The ideal solvent should dissolve the compound poorly at low temperatures but completely at its boiling point. Test small amounts in various solvents (e.g., ethanol, isopropanol, toluene, hexane, or mixtures thereof) to find a suitable system. For amines, sometimes forming the HCl salt and recrystallizing from a protic solvent like water or ethanol can be effective.[8]

  • Dissolution: Place the solid in a flask and add the minimum amount of the chosen solvent to dissolve it completely at the solvent's boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Data Summary Tables

Table 1: Recommended HPLC Purity Analysis Parameters

Parameter Recommended Condition Rationale
Column C18, 4.6 x 150 mm, 3.5 µm Standard for reverse-phase separation of small organic molecules.[3]
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid Provides good peak shape for amines by keeping them protonated.
Gradient Start at 30% B, ramp to 95% B over 15 min A gradient is effective for separating components with a range of polarities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Detection UV at 254 nm Aromatic biphenyl systems typically have strong absorbance at this wavelength.

| Column Temp. | 30 °C | Ensures reproducible retention times. |

Table 2: Troubleshooting Guide Summary

Problem Likely Cause Primary Solution Secondary Solution
Dark, oily crude product Multiple non-basic impurities Acid-Base Extraction Flash Chromatography
Peak tailing on silica gel column Amine interaction with acidic silica Add TEA to mobile phase Use amine-functionalized silica
Failure to crystallize Product is an oil or highly impure Purify further by chromatography Try forming a salt (e.g., HCl)

| Solid product with minor impurities | Impurities have similar properties | Recrystallization | Preparative HPLC |

References

  • LookChem. 4'-Chloro-[1,1'-biphenyl]-2-amine.[Link]

  • ChemBK. [1,1'-biphenyl]-3-amine, 3'-chloro- - Names and Identifiers.[Link]

  • ChemBK. 4'-Chloro[1,1'-Biphenyl]-2-Amine.[Link]

  • LCGC North America. Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases (2017).[Link]

  • Supporting Information. Synthesis of Boscalid via a Three-step Telescoped Continuous Flow Process.[Link]

  • Patsnap. Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.[Link]

  • Chromatography Online. Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases.[Link]

  • LabSolutions. 4′-CHLORO(1,1′-BIPHENYL)-4-AMINE.[Link]

  • Google Patents.CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.
  • PubChem. Novel synthesis method of 4' -chloro-2-aminobiphenyl.[Link]

  • Google Patents.
  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Biotage. Is there an easy way to purify organic amines?[Link]

  • Japan Environment Agency. III Analytical Methods.[Link]

  • University of Rochester. Recrystallization and Crystallization.[Link]

  • Google Patents.
  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents.[Link]

  • Biochemical Journal. Chromatographic methods for the study of amines from biological material.[Link]

  • ACS Publications. A Structured Approach To Cope with Impurities during Industrial Crystallization Development.[Link]

  • Agilent Technologies. Determination of Primary Aromatic Amines by LC/MS/MS.[Link]

  • Arkivoc. Identification and synthesis of impurities formed during sertindole preparation.[Link]

  • NIST WebBook. 1,1'-Biphenyl, 4-chloro-.[Link]

  • PubChem. 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride.[Link]

  • ResearchGate. Synthesis and characterization of some novel Biphenyl 4-carboxylic acid((3-chloro 2-(substituted phenyl) - 4-oxo azetidine-1-yl) amide.[Link]

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Technical Support Center: Optimizing Reaction Conditions for 4'-Chloro-[1,1'-biphenyl]-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4'-Chloro-[1,1'-biphenyl]-3-amine. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights, troubleshooting advice, and detailed protocols for this important biphenyl amine intermediate.

Introduction: The Challenge and Utility

This compound and its derivatives are crucial structural motifs in medicinal chemistry and materials science. Their synthesis, however, often presents challenges related to reaction yield, purity, and the formation of undesirable side products. The most common and versatile method for constructing the C-C bond in this biaryl system is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This guide focuses on optimizing this pathway, addressing common issues from catalyst selection to product purification.

Core Synthesis Pathway: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction forms a carbon-carbon single bond by coupling an organoboron species with an organohalide using a palladium catalyst and a base.[1] For the synthesis of this compound, the reaction involves coupling an amino-substituted aryl halide with a chloro-substituted arylboronic acid.

General Reaction Scheme:

The catalytic cycle is a well-understood process involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Miyaura_Cycle cluster_trans Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd RPdX R¹-Pd(II)L₂-X OxAdd->RPdX Transmetal Transmetalation RPdX->Transmetal RPdR R¹-Pd(II)L₂-R² Transmetal->RPdR RedElim Reductive Elimination RPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product_out R¹-R² (Product) RedElim->Product_out ArX_in R¹-X (Aryl Halide) ArB_in R²-B(OR)₂ (Boronic Acid/Ester) Base_in Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method to synthesize this compound?

The Suzuki-Miyaura cross-coupling reaction is the most prevalent and versatile method.[1] It involves reacting either 3-bromoaniline or 3-chloroaniline with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base. This method is favored for its tolerance of a wide variety of functional groups and its generally mild reaction conditions.[2][3]

Q2: Which aryl halide should I use as a starting material: 3-bromoaniline or 3-chloroaniline?

This choice involves a trade-off between reactivity and cost.

  • Aryl Bromides (e.g., 3-bromoaniline): These are more reactive than aryl chlorides, and the oxidative addition step is generally faster.[1] This often allows for milder reaction conditions and a broader choice of catalysts.

  • Aryl Chlorides (e.g., 3-chloroaniline): These are significantly cheaper and more widely available, making them preferable for large-scale synthesis.[4] However, their lower reactivity necessitates more specialized and highly active catalyst systems, often involving bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), as well as stronger bases and higher temperatures.[3][5]

Q3: Why is the choice of ligand so critical when using an aryl chloride?

The first step of the catalytic cycle, oxidative addition of the aryl halide to the Pd(0) center, is often the rate-determining step, especially for less reactive aryl chlorides.[1] The C-Cl bond is stronger and less readily broken than a C-Br bond. To overcome this energy barrier, specialized ligands are required. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) increase the electron density on the palladium center, making it more nucleophilic and facilitating its insertion into the C-Cl bond.[3][5][6]

Q4: What role does the base play in the Suzuki coupling?

The base is essential for the transmetalation step.[7] Its primary role is to activate the organoboron species. The base reacts with the boronic acid to form a more nucleophilic boronate salt ([R-B(OH)₃]⁻), which then transfers its organic group to the palladium center more readily.[7][8] Stronger bases are often required for less reactive coupling partners, such as aryl chlorides.[9]

Troubleshooting and Optimization Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Conversion of Starting Material

This is the most common problem and can stem from several sources.

Q: My reaction shows little to no product formation. What should I check first?

A: Start by verifying the integrity of your setup and reagents.

  • Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle.[10] Ensure all solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen, or via freeze-pump-thaw cycles) and that the reaction is maintained under an inert atmosphere from start to finish.[11]

  • Catalyst Activity: Palladium pre-catalysts can degrade over time. Use a fresh batch of catalyst and ligand. If you are generating the Pd(0) catalyst in situ from a Pd(II) source (like Pd(OAc)₂), ensure the reduction is occurring as expected.[11]

  • Reagent Quality: Verify the purity of your aryl halide and boronic acid. Impurities can sometimes poison the catalyst.

Q: I've confirmed my setup is inert and reagents are good, but the conversion is still poor, especially with 3-chloroaniline. What's next?

A: The issue likely lies with the reaction conditions being too mild for the C-Cl bond activation.

  • Increase Temperature: Aryl chloride couplings often require higher temperatures (e.g., 100-120 °C) compared to aryl bromides.[11]

  • Use a Stronger Base: For aryl chlorides, standard bases like Na₂CO₃ may be insufficient. Switch to a stronger base such as K₃PO₄ (potassium phosphate) or Cs₂CO₃ (caesium carbonate), which are more effective at promoting the reaction.[8][9][11]

  • Optimize Catalyst/Ligand System: This is the most critical factor. Simple catalysts like Pd(PPh₃)₄ are often ineffective for unactivated aryl chlorides.[5] You must use a catalyst system known for activating C-Cl bonds.

ParameterRecommended System for Aryl BromideRecommended System for Aryl ChlorideRationale
Pd Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(OAc)₂, Pd₂(dba)₃Pd(II) pre-catalysts are common and reduced in situ.
Ligand PPh₃, dppfSPhos, XPhos, RuPhos, or an NHC ligand (e.g., IPr) Bulky, electron-rich ligands are essential to accelerate the slow oxidative addition of the C-Cl bond.[3][5]
Base K₂CO₃, Na₂CO₃K₃PO₄, Cs₂CO₃, KOtBu Stronger bases are required to facilitate the catalytic cycle with less reactive substrates.[8][9]
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂ODioxane/H₂O, Toluene, DMFAprotic polar solvents are effective. Water is often added to dissolve the inorganic base.[12][13]
Temp (°C) 80 - 100100 - 120Higher thermal energy is needed to overcome the activation barrier for C-Cl bond cleavage.[11]
Issue 2: Significant Formation of Side Products

Q: My reaction works, but I see significant impurities. How can I identify and minimize them?

A: Several side reactions are common in Suzuki couplings. Understanding their origin is key to suppression.

  • Homocoupling of Boronic Acid (R²-R²): This forms 4,4'-dichlorobiphenyl. It is often caused by the presence of oxygen, which can mediate the oxidative coupling of the boronic acid.

    • Solution: Rigorous degassing of the reaction mixture is critical.[10] Using a slight excess (1.1-1.2 equivalents) of the boronic acid can sometimes be beneficial, but a large excess may favor homocoupling.[11]

  • Protodeboronation (R²-H): This is the replacement of the boronic acid group with a hydrogen atom, forming chlorobenzene. It can occur if the boronic acid is unstable under the reaction conditions, especially at high temperatures and for prolonged reaction times in aqueous media.[14]

    • Solution: Monitor the reaction closely and stop it once the aryl halide is consumed. If this is a persistent issue, consider using a more stable boronic acid derivative, such as a pinacol ester or an MIDA boronate.[12]

  • Dehalogenation (R¹-H): This is the replacement of the halide on your starting material with a hydrogen, forming 3-amino-chlorobenzene or aniline. This can happen if a hydride source is present, which can come from certain solvents (like alcohols) or bases.[12]

    • Solution: Ensure your solvent is not a hydride donor. If using an amine base, dehalogenation can sometimes be a competing pathway.[12]

Troubleshooting_Yield Start Low or No Yield Check_Inert Is the system strictly inert (O₂-free)? Start->Check_Inert Fix_Inert Action: Degas solvents thoroughly. Maintain positive inert gas pressure. Check_Inert->Fix_Inert No Check_Catalyst Are catalyst and ligand active? Check_Inert->Check_Catalyst Yes Fix_Inert->Check_Catalyst Fix_Catalyst Action: Use fresh catalyst/ligand. Consider a pre-catalyst. Check_Catalyst->Fix_Catalyst No Check_Substrate Is the substrate an aryl chloride? Check_Catalyst->Check_Substrate Yes Fix_Catalyst->Check_Substrate Optimize_Cl Conditions are likely too mild. Proceed to optimization. Check_Substrate->Optimize_Cl Yes Success Yield Improved Check_Substrate->Success No (Aryl Bromide). Re-evaluate basics. Optimize_Base Is the base strong enough? (e.g., K₂CO₃) Optimize_Cl->Optimize_Base Fix_Base Action: Switch to K₃PO₄ or Cs₂CO₃. Optimize_Base->Fix_Base No Optimize_Temp Is the temperature high enough? Optimize_Base->Optimize_Temp Yes Fix_Base->Optimize_Temp Fix_Temp Action: Increase temperature to 100-120 °C. Optimize_Temp->Fix_Temp No Optimize_Temp->Success Yes. Yield should improve. Fix_Temp->Success

Caption: A decision tree for troubleshooting low reaction yield.

Issue 3: Difficulty in Product Purification

Q: How can I effectively purify the final product, this compound?

A: A multi-step approach is often best for achieving high purity.

  • Aqueous Workup: After the reaction is complete, perform a standard aqueous workup. Dilute the reaction mixture with an organic solvent (like ethyl acetate or CH₂Cl₂) and wash with water to remove the inorganic base and salts.[11]

  • Acid-Base Extraction: Since the product is an amine, it can be protonated and extracted into an aqueous acid layer (e.g., 1M HCl). This is an excellent way to separate it from non-basic impurities like the homocoupled side product. The aqueous layer can then be basified (e.g., with NaOH) and the purified amine product re-extracted into an organic solvent.[15]

  • Chromatography: Flash column chromatography on silica gel is a standard method for removing closely related impurities. However, amines can sometimes streak on acidic silica. To mitigate this, you can either pre-treat the silica with a base (like triethylamine in the eluent) or use an amine-functionalized silica gel.[16]

  • Recrystallization: The final product is a solid.[15] Recrystallization from a suitable solvent system (e.g., cyclohexane, ethanol/water) is an excellent final step to obtain highly pure, crystalline material.[15]

Experimental Protocol: A Reliable Starting Point

This protocol describes the synthesis using 3-bromoaniline, which is generally more reliable for initial attempts. For adapting to 3-chloroaniline, refer to the optimization table above.

Reaction: 3-bromoaniline + 4-chlorophenylboronic acid → this compound

Materials:

  • 3-bromoaniline (1.0 equiv.)

  • 4-chlorophenylboronic acid (1.2 equiv.)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv.)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv.)

  • 1,4-Dioxane (solvent)

  • Deionized Water (solvent)

  • Nitrogen or Argon gas supply

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoaniline (1.0 equiv.), 4-chlorophenylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.03 equiv.), and K₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free atmosphere.[11]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water via syringe in a 4:1 ratio (v/v) to achieve a substrate concentration of approximately 0.1-0.2 M.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude solid by flash column chromatography (e.g., hexane/ethyl acetate gradient) followed by recrystallization from a suitable solvent like cyclohexane to afford the pure product.[15]

References
  • Wikipedia. Suzuki reaction . [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide . [Link]

  • PrepChem. Synthesis of 3-amino-4-chlorobiphenyl . [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples . [Link]

  • Glasnov, T. N.; Kappe, C. O. Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling . Organic Letters. [Link]

  • Kuo, W-Y.; Ho, C-Y.; Chen, C-T. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols . The Journal of Organic Chemistry. [Link]

  • Brauer, D. J., et al. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides . Green Chemistry. [Link]

  • Schmalz, H-G., et al. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides . ACS Sustainable Chemistry & Engineering. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides . University of Windsor. [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling . [Link]

  • Littke, A. F.; Fu, G. C. Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides . Angewandte Chemie International Edition. [Link]

  • Bedford, R. B., et al. Highly Active Catalysts for the Suzuki Coupling of Aryl Chlorides . Chemical Communications. [Link]

  • ResearchGate. Effect of solvent on the Suzuki reaction . [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling . Chemical Society Reviews. [Link]

  • Organic Chemistry Portal. Suzuki Coupling . [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? . [Link]

  • Biotage. Is there an easy way to purify organic amines? . [Link]

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4'-Chloro-[1,1'-biphenyl]-3-amine stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4'-Chloro-[1,1'-biphenyl]-3-amine. It provides in-depth information on the stability and degradation of this compound, along with troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

I. Understanding the Stability of this compound

This compound, as an aromatic amine, possesses inherent stability characteristics that are crucial to understand for its effective use in research and development. The presence of the amino group on the biphenyl structure makes the molecule susceptible to certain degradation pathways, particularly oxidation. The chloro-substituent can also influence the electron density of the aromatic rings, affecting its reactivity.

Generally, aromatic amines can undergo degradation through several mechanisms, including oxidation, photodegradation, and thermal decomposition.[1] The stability of this compound is therefore dependent on various factors such as storage conditions, exposure to light, temperature, pH, and the presence of oxidizing agents.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] For optimal preservation, storage in an inert atmosphere (e.g., under argon or nitrogen) is advised to minimize oxidative degradation. It should also be protected from light.

Q2: Is this compound sensitive to light?

A2: Yes, aromatic amines are often susceptible to photodegradation.[3] Exposure to light, especially UV light, can initiate photochemical reactions leading to the formation of colored degradation products and loss of potency. Therefore, it is crucial to store the compound in amber vials or light-resistant containers.[4]

Q3: What is the impact of pH on the stability of this compound in solution?

Q4: What are the known incompatible materials with this compound?

A4: this compound should not be stored or mixed with strong oxidizing agents or strong acids.[7] Contact with these substances can lead to vigorous reactions and degradation of the compound.

Q5: Are there any visual indicators of degradation?

A5: Yes, a common sign of degradation for aromatic amines is a change in color.[4] Pure this compound is typically an off-white to pale beige solid.[2] The appearance of a yellow or brown discoloration can indicate oxidative degradation.

III. Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and use of this compound.

Issue Potential Cause Troubleshooting Steps & Corrective Actions
Unexpected peak in chromatogram Degradation of the compound 1. Verify Storage Conditions: Ensure the compound has been stored correctly (cool, dry, dark, inert atmosphere).[1][2] 2. Check Solution Age: Freshly prepare solutions for analysis. 3. Perform Forced Degradation: Conduct a forced degradation study (see Protocol 1) to identify potential degradation products and their retention times.[8][9]
Discoloration of the solid or solution Oxidation or photodegradation 1. Minimize Air and Light Exposure: Handle the compound under an inert atmosphere and in a dark or amber-colored container.[4] 2. Use High-Purity Solvents: Ensure solvents are free from peroxides and other oxidizing impurities.
Inconsistent experimental results Compound instability under experimental conditions 1. Evaluate pH: Check the pH of your reaction mixture or solution. Adjust to a more acidic or neutral pH if possible.[5] 2. Control Temperature: Avoid excessive heat during experiments unless required by the protocol. 3. Include a Standard: Run a freshly prepared standard alongside your samples to monitor for degradation during the experiment.
Low assay values Significant degradation has occurred 1. Re-evaluate Handling Procedures: Review all handling and storage procedures to identify potential sources of degradation. 2. Source a New Batch: If significant degradation is suspected in the starting material, obtain a new, certified batch of the compound.

IV. Experimental Protocols

This section provides detailed protocols for assessing the stability of this compound.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[3][10]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as a mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[4]

    • Thermal Degradation (Solution): Place a sealed vial of the stock solution in an oven at 60°C for 48 hours.

    • Photodegradation: Expose the stock solution in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11][12] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At specified time points, withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolyzed samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC method.

Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Calculate the percentage of degradation for each condition.

  • Identify and characterize any significant degradation products.

Diagram 1: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to thermal Thermal (60°C) stock->thermal Expose to photo Photostability (ICH Q1B) stock->photo Expose to sample_prep Sample Preparation (Neutralization, Dilution) acid->sample_prep base->sample_prep oxidation->sample_prep thermal->sample_prep photo->sample_prep hplc HPLC Analysis sample_prep->hplc data_analysis Data Analysis (% Degradation, Impurity Profile) hplc->data_analysis Degradation_Pathways cluster_oxidation Oxidation cluster_photo Photodegradation cluster_thermal Thermal Degradation parent This compound nitroso Nitroso-derivative parent->nitroso [O] polymers Colored Polymers parent->polymers [O] dechlorination Dechlorinated products parent->dechlorination dimers Dimeric products parent->dimers hcl HCl elimination parent->hcl Δ nitro Nitro-derivative nitroso->nitro [O] tars Tar formation hcl->tars

Caption: Plausible degradation pathways for this compound.

VI. References

  • MedCrave. Forced Degradation Studies. [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. [Link]

  • LookChem. 4'-Chloro-[1,1'-biphenyl]-2-amine. [Link]

  • Research Journal of Pharmacy and Technology. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

  • Research Journal of Pharmacy and Technology. A Review: Stability Indicating Forced Degradation Studies. [Link]

  • ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

  • Ibis Scientific, LLC. The Impact of pH on Chemical Stability in Lab Experiments. [Link]

  • ChemBK. [1,1'-biphenyl]-3-amine, 3'-chloro- - Names and Identifiers. [Link]

  • Google Patents. US3324011A - Stabilization of chloro-substituted aromatic amines during thermal stress.

  • NILU. Atmospheric Degradation of Amines (ADA). [Link]

  • PubMed. Rhodococcus sp. strain FG-mediated biodegradation of biphenyl and its di(chloro/hydroxy)-substituted derivatives diminishing the immuno- and hepatotoxic potential of the pollutants. [Link]

  • ResearchGate. (PDF) Oxidative Degradation of Amines With High-Temperature Cycling. [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]

  • ResearchGate. (PDF) Oxidative Degradation of Amine Solvents for CO2 Capture. [Link]

  • SINTEF. Degradation of amines in CO Capture. [Link]

  • MSU Extension. Effect of water pH on the stability of pesticides. [Link]

  • University of Kentucky. THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. [Link]

  • PubMed Central. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. [Link]

  • PubMed. Generation and reactivity of the 4-aminophenyl cation by photolysis of 4-chloroaniline. [Link]

  • University of Texas at Austin. Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. [Link]

  • Perennial Plant Association. Effect of pH on Pesticide Stability and Efficacy. [Link]

  • European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • Google Patents. CN111039796A - Novel synthesis method of 4' -chloro-2-aminobiphenyl.

  • Royal Society of Chemistry. Revisiting the thermal decomposition mechanism of MAPbI3. [Link]

  • Google Patents. CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.

  • PubMed. Thermal decomposition of 3,4-bis(4'-aminofurazano-3') furoxan. [Link]

  • Royal Society of Chemistry. A study on the nature of the thermal decomposition of methylammonium lead iodide perovskite, CH3NH3PbI3: an attempt to rationalise contradictory experimental results. [Link]

Sources

Technical Support Center: Synthesis of 4'-Chloro-[1,1'-biphenyl]-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Alternative Catalytic Systems for Drug Development Professionals

Welcome to the technical support hub for the synthesis of 4'-Chloro-[1,1'-biphenyl]-3-amine and related biaryl amines. This guide is designed for researchers and process chemists seeking to move beyond traditional palladium-catalyzed methods. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your synthetic routes effectively. This resource focuses on the practical application of more sustainable and cost-effective catalysts, such as those based on nickel and iron, for robust C-N and C-C bond formation.

Frequently Asked Questions (FAQs)

Q1: Our group has extensive experience with palladium for Suzuki and Buchwald-Hartwig couplings. Why should we invest time in developing alternative catalyst systems?

A: While palladium catalysis is a powerful and well-established tool, there are compelling reasons to explore alternatives, particularly for process development and scale-up:

  • Cost & Abundance: Palladium is a precious metal with high and volatile costs. Nickel and iron are significantly more earth-abundant and cost-effective, which can dramatically impact the economics of a large-scale synthesis.[1]

  • Sustainability: Reducing reliance on precious metals is a key goal in green chemistry. Utilizing base metals like nickel or iron aligns with more sustainable manufacturing practices.[2]

  • Unique Reactivity: Nickel and iron catalysts can exhibit different reactivity profiles compared to palladium.[1] They can sometimes be more effective for activating challenging substrates, such as aryl chlorides, and may offer alternative mechanistic pathways (e.g., single-electron transfer) that can be advantageous for specific transformations.[1]

  • Regulatory Scrutiny: Strict limits on residual precious metal content in active pharmaceutical ingredients (APIs) often necessitate costly and intensive purification steps. While all metal catalysts require removal, the economic incentive for efficient recovery and recycling is different for base metals.

Q2: What are the primary challenges we should anticipate when transitioning from a palladium-based protocol to a nickel-catalyzed amination or coupling?

A: The transition is not a simple "plug-and-play" substitution. Key differences to consider are:

  • Air & Moisture Sensitivity: While all cross-coupling reactions benefit from inert conditions, many Ni(0) active species are significantly more sensitive to oxygen and moisture than their palladium counterparts.[3] Rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox) are often mandatory for reproducibility.

  • Ligand Selection: The vast library of commercially available phosphine ligands for palladium is not always directly transferable to nickel. Nickel catalysis is a rapidly developing field with its own set of optimal ligands, including N-heterocyclic carbenes (NHCs) and specialized phosphines (e.g., Josiphos family), which may be required for high efficiency.[4][5]

  • Redox Potentials & Mechanisms: Nickel has more accessible Ni(I)/Ni(III) catalytic cycles, which can open up different reaction pathways and potential side reactions not typically observed with the common Pd(0)/Pd(II) cycle.[1]

  • Functional Group Tolerance: Nickel catalysts can sometimes be less tolerant of certain functional groups compared to the broad compatibility of many palladium systems.[1] Careful evaluation of your specific substrate is necessary.

Q3: We've seen reports on iron-catalyzed cross-couplings. Are they a viable option for a complex intermediate like this compound?

A: Iron-catalyzed cross-coupling is a promising but still developing field. While it offers the ultimate in low-cost and sustainable metal catalysis, it presents significant challenges:

  • Reproducibility: Iron catalysis is notoriously sensitive to reaction conditions, reagent purity, and the specific iron salt used. Results can be difficult to reproduce without stringent control.

  • Homocoupling: A major side reaction in many iron-catalyzed systems is the homocoupling of the organometallic reagent (e.g., Grignard reagent), which reduces the yield of the desired cross-coupled product.[6]

  • Mechanistic Complexity: The mechanisms are often complex and not as well-understood as palladium or even nickel catalysis, making rational optimization more challenging.

However, recent advances, such as the use of fluoride anions to suppress homocoupling, are making iron catalysis more selective and reliable.[6] For a high-value target, iron might be considered a second-generation, exploratory option after a robust nickel-based process has been established.

Troubleshooting Guide: Nickel-Catalyzed Synthesis

This section addresses common issues encountered during the nickel-catalyzed Suzuki-Miyaura coupling to synthesize the biphenyl core of the target molecule.

Scenario 1: Low or No Conversion

  • Question: My reaction between 3-amino-phenylboronic acid and 1-bromo-4-chlorobenzene using NiCl₂(dme) and a phosphine ligand is stalling at <10% conversion. My palladium control reaction works perfectly. What should I investigate first?

  • Answer: A systematic, multi-point check is crucial. Unlike more forgiving palladium systems, nickel catalysis requires rigorous attention to detail.

    • Atmosphere Integrity (Primary Suspect): The active Ni(0) catalyst is readily oxidized by trace oxygen, rendering it inactive.

      • Action: Ensure your reaction vessel was properly flame- or oven-dried. Use a robust Schlenk line or glovebox. Degas your solvent thoroughly (freeze-pump-thaw cycles are superior to sparging). Maintain a positive pressure of high-purity inert gas (Argon or Nitrogen) throughout the entire setup and reaction time.[7]

    • Reagent Quality:

      • Boronic Acid Stability: Boronic acids, especially those with electron-donating groups like amines, can be susceptible to degradation or protodeboronation.[8] Use fresh, high-purity boronic acid or consider converting it to a more stable pinacol ester.

      • Ligand Integrity: Phosphine ligands are prone to oxidation.[8] Use fresh ligand from a reputable supplier, and handle it under an inert atmosphere.

    • Catalyst Pre-activation: If you are not using a pre-formed Ni(0) source like Ni(COD)₂, the in-situ reduction of the Ni(II) salt (e.g., NiCl₂) is a critical step that can fail if the reducing agent or conditions are suboptimal. Ensure all components for this step are present and of high quality.

Scenario 2: Excessive Homocoupling and Protodeboronation

  • Question: My GC-MS analysis shows two major byproducts: 4,4'-dichlorobiphenyl (homocoupling) and chlorobenzene (from protodeboronation of my boronic acid). How can I suppress these pathways?

  • Answer: These two side reactions point to specific mechanistic issues that can be addressed by modifying the reaction conditions.

    • To Minimize Homocoupling: This side reaction is often promoted by oxygen.[9] The most effective solution is rigorous deoxygenation of the reaction mixture before adding the catalyst.[7]

    • To Minimize Protodeboronation: This occurs when the boronic acid group is replaced by a hydrogen atom from a proton source, destroying the nucleophile.[7][8]

      • Base Selection: The base is critical for activating the boronic acid but can also promote protodeboronation if too harsh or if it introduces water. Switch from strong hydroxide bases to milder options like K₃PO₄ or Cs₂CO₃.[7][8]

      • Anhydrous Conditions: While some protocols use aqueous bases, water is a direct proton source. If protodeboronation is severe, switch to strictly anhydrous conditions using a high-purity, dry base and anhydrous solvent.[8]

      • Temperature Control: Excessive heat can accelerate catalyst degradation and side reactions. Screen a range of temperatures to find the optimal balance between reaction rate and selectivity.[7]

Scenario 3: Reaction Mixture Turns Black and Stalls

  • Question: The reaction started, but the solution quickly turned dark brown/black, and now the conversion has stopped. What has happened?

  • Answer: The formation of a black precipitate is often indicative of the catalyst decomposing into inactive bulk nickel metal, colloquially known as 'nickel black'. This is a common failure mode.

    • Causality: This can be caused by several factors, including excessively high temperatures, a ligand that is not robust enough to stabilize the Ni(0) center throughout the catalytic cycle, or a ligand-to-metal ratio that is too low.

    • Solutions:

      • Use a More Robust Ligand: Sterically hindered, electron-donating ligands are often better at stabilizing the active nickel species. N-Heterocyclic Carbene (NHC) ligands are particularly effective at preventing catalyst agglomeration. Consider screening ligands like SIPr or IPr.[10]

      • Optimize Temperature: Lower the reaction temperature. A slower, more controlled reaction is preferable to a fast reaction that dies quickly.

      • Employ a Pre-catalyst: Using a well-defined, air-stable Ni(II) pre-catalyst that cleanly generates the active Ni(0) species in situ can lead to more reproducible results and a lower concentration of decomposition-prone intermediates.

Comparative Data & Catalyst Selection

Choosing the right catalytic system is a balance of cost, efficiency, and robustness. The table below provides a comparative overview for the Suzuki-Miyaura coupling of an aryl chloride, a challenging substrate where nickel often excels.

FeaturePalladium Catalysis (Typical)Nickel Catalysis (Typical)Iron Catalysis (Emerging)
Catalyst Source Pd(OAc)₂, Pd₂(dba)₃, Pre-catalystsNiCl₂(dme), Ni(COD)₂, NiCl₂(PCy₃)₂FeCl₃, Fe(acac)₃, FeF₃
Cost & Abundance High cost, low abundanceLower cost, more abundant[1]Very low cost, highly abundant
Reactivity (C-Cl) Requires specialized, bulky, electron-rich ligands[1]Generally more effective for C-Cl bond activation[1]Effective but can require specific conditions/additives[6]
Typical Ligands Biarylphosphines (e.g., SPhos, XPhos), NHCsPhosphines (PCy₃), NHCs (SIPr), Josiphos-type[5][11]NHCs (SIPr·HCl), some phosphines[6]
Common Issues Catalyst cost, ligand sensitivity, residual PdAir/moisture sensitivity, ligand screening requiredReproducibility issues, homocoupling side reactions[6]
Maturity Well-established, extensive literatureRapidly developing, becoming mainstreamExploratory, requires significant process optimization

Experimental Protocols and Workflows

Protocol: Nickel-Catalyzed Synthesis of this compound

This protocol describes a representative Suzuki-Miyaura coupling using a Ni(II) pre-catalyst and an NHC ligand, which provides a robust starting point for optimization.

Reagents:

  • 3-Aminophenylboronic acid hydrochloride

  • 1-Bromo-4-chlorobenzene

  • NiCl₂(IPr)₂ [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]nickel(II) dichloride

  • Potassium phosphate (K₃PO₄), anhydrous powder

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

Procedure:

  • Reaction Setup: To an oven-dried 250 mL Schlenk flask equipped with a magnetic stir bar, add NiCl₂(IPr)₂ (0.05 mmol), potassium phosphate (3.0 mmol), and 3-aminophenylboronic acid hydrochloride (1.5 mmol).

  • Inerting: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with high-purity argon. Repeat this evacuate/backfill cycle three times to ensure a completely inert atmosphere.[8]

  • Reagent Addition: Under a positive pressure of argon, add 1-bromo-4-chlorobenzene (1.0 mmol).

  • Solvent Addition: Add anhydrous 2-MeTHF (5 mL) via a dry syringe.

  • Degassing: Briefly sparge the reaction mixture with argon for 10-15 minutes to ensure the solvent is fully deoxygenated.

  • Reaction: Place the flask in a pre-heated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Quench the reaction by adding 20 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

Visualized Workflows and Mechanisms

Diagram 1: General Experimental Workflow

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Add Solids: Ni Catalyst, Base, Boronic Acid B Seal & Purge: Evacuate/Backfill with Argon (3x) A->B C Add Liquid Reagents: Aryl Halide, Anhydrous Solvent B->C D Heat & Stir (e.g., 100 °C, 12-24h) C->D E Monitor Progress (TLC / GC-MS) D->E F Cool & Quench (e.g., Water) E->F G Liquid-Liquid Extraction F->G H Dry, Concentrate G->H I Column Chromatography H->I J This compound I->J Pure Product

Caption: A generalized experimental workflow for nickel-catalyzed cross-coupling reactions.

Diagram 2: Simplified Nickel-Catalyzed Suzuki-Miyaura Cycle

G Ni0 L₂Ni⁰ OxiAdd L₂NiII(Ar)(X) Ni0->OxiAdd Oxidative Addition (Ar-X) Trans L₂NiII(Ar)(Ar') OxiAdd->Trans Transmetalation (Ar'-B(OR)₂ + Base) Trans->Ni0 Reductive Elimination Product Ar-Ar' Trans->Product ArX ArX->OxiAdd Boronic Boronic->Trans

Caption: The core catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

References

  • Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
  • Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings - Benchchem.
  • New Ligands for Nickel Catalysis from Diverse Pharmaceutical Heterocycle Libraries | Request PDF - ResearchG
  • Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds - PMC.
  • Suzuki reaction - Wikipedia.
  • Nickel-catalyzed cross-coupling of aryl chlorides as an altern
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction - Sigma-Aldrich.
  • Suzuki-Miyaura - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Nickel-catalyzed Amination of Aryl Chlorides - Organic Syntheses.
  • Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts - NIH.
  • Nickel-catalyzed amination of aryl chlorides with ammonia or ammonium salts - PubMed.
  • Iron-Catalyzed Selective Biaryl Coupling: Remarkable Suppression of Homocoupling by the Fluoride Anion - Organic Chemistry Portal.

Sources

troubleshooting guide for 4'-Chloro-[1,1'-biphenyl]-3-amine experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for experiments involving 4'-Chloro-[1,1'-biphenyl]-3-amine. This guide is designed for researchers, chemists, and drug development professionals. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you navigate the common challenges encountered when working with this and related biphenyl amine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of this compound?

A1: this compound is an organic compound featuring a biphenyl core structure, which consists of two connected phenyl rings. An amine group (-NH2) is located at the 3-position of one ring, and a chlorine atom is at the 4'-position of the other. It is typically a solid at room temperature, appearing as an off-white to pale beige powder or crystalline solid.[1][2] Due to the amine group, it is a weak base.

PropertyValueSource
Molecular Formula C₁₂H₁₀ClN[2][3]
Molecular Weight 203.67 g/mol [4]
Appearance Off-White to Pale Beige Solid[1][2]
Storage Store in a cool, dry, well-ventilated place under an inert atmosphere. Keep away from light and oxidizing agents.
Solubility Generally soluble in organic solvents like methanol and chloroform, with low solubility in water.[2][5]

Q2: What are the primary safety precautions I should take when handling this compound?

A2: Handling this compound requires strict adherence to safety protocols in a chemical fume hood.[6] It is classified as toxic if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation and may cause an allergic skin reaction.[7] Some aromatic amines are known to be carcinogenic, so it is crucial to minimize exposure.[3]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Tightly fitting safety goggles with side-shields.[1][7]

  • Hand Protection: Chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected before use.[1]

  • Body Protection: Wear a lab coat. Fire/flame resistant and impervious clothing is recommended.[1][7]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or exposure limits are exceeded.[8]

Always have an eyewash station and safety shower readily accessible.[8] In case of accidental contact, rinse the affected area with plenty of water and seek immediate medical attention.[6][7]

Synthesis Troubleshooting Guide

The most common method for synthesizing substituted biphenyls like this compound is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Isolation reagents 1. Combine Aryl Halide, Boronic Acid, Pd Catalyst, Ligand, and Base solvent 2. Add Anhydrous, Degassed Solvent reagents->solvent Under N₂ or Ar heat 3. Heat to Required Temp solvent->heat monitor 4. Monitor by TLC / LC-MS heat->monitor quench 5. Quench Reaction (e.g., with H₂O) monitor->quench Upon Completion extract 6. Liquid-Liquid Extraction quench->extract dry 7. Dry Organic Layer & Concentrate extract->dry purify 8. Purify Crude Product (Chromatography/ Recrystallization) dry->purify

General workflow for a Suzuki-Miyaura cross-coupling reaction.

Q3: My Suzuki coupling reaction to synthesize the biphenyl core has a very low yield. What are the common causes and solutions?

A3: Low yield in Suzuki couplings is a frequent issue. The problem can often be traced back to the reagents, catalyst system, or reaction conditions.[9]

Troubleshooting Low Yield in Suzuki Coupling

Low_Yield_Troubleshooting cluster_reagents Reagent Quality cluster_catalyst Catalyst System cluster_conditions Reaction Conditions start Low or No Product Yield c1 Are reagents pure & dry? (Halide, Boronic Acid, Solvent) start->c1 c2 Is the catalyst/ligand appropriate? Is the base optimal? start->c2 c3 Is the temperature high enough? Is the atmosphere inert? start->c3 s1 Solution: Re-purify starting materials. Use anhydrous solvents. Ensure boronic acid hasn't degraded (protodeboronation). c1->s1 s2 Solution: Screen different Pd catalysts (e.g., Pd(dppf)Cl₂, Buchwald ligands). Try a stronger or more soluble base (e.g., Cs₂CO₃, K₃PO₄). Ensure base is anhydrous if needed. c2->s2 s3 Solution: Increase reaction temperature. Ensure proper degassing of solvent and use of N₂ or Ar atmosphere to prevent catalyst oxidation. c3->s3

Logical troubleshooting steps for low-yield Suzuki reactions.
  • Causality Explained: The palladium catalyst cycle involves oxidative addition, transmetalation, and reductive elimination.[10] Oxidative addition can be difficult with electron-rich or sterically hindered aryl chlorides. Using electron-rich phosphine ligands (e.g., Buchwald ligands) can accelerate this step.[11] Transmetalation requires a base to activate the boronic acid. The choice of base (e.g., K₂CO₃, Cs₂CO₃) can drastically affect solubility and reaction rate.[12][13] Finally, oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), halting the cycle, which is why an inert atmosphere is critical.[9]

Q4: I am observing significant amounts of side products, particularly a dehalogenated starting material and a homocoupled boronic acid product. How can I minimize these?

A4: These are classic side reactions in cross-coupling chemistry.

Side ProductPotential Cause(s)Recommended Solutions
Dehalogenated Starting Material 1. Presence of water or other proton sources leading to protodeboronation of the boronic acid, followed by reduction of the aryl halide.[10]2. β-hydride elimination if using certain ligands.1. Ensure Anhydrous Conditions: Thoroughly dry all glassware, reagents, and solvents.[14]2. Choice of Base: Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃.
Homocoupling of Boronic Acid (e.g., Biphenyl) 1. Oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid.[13]2. High temperatures can sometimes favor this pathway.1. Thorough Degassing: Degas the solvent rigorously (e.g., by sparging with argon or using freeze-pump-thaw cycles). Maintain a positive pressure of inert gas.[9]2. Optimize Temperature: Try running the reaction at a slightly lower temperature if the desired coupling is efficient enough.

Purification Troubleshooting

Q5: My crude product shows multiple spots on TLC that are very close together. How can I effectively purify this compound?

A5: The purification of substituted biphenyl amines can be challenging due to the presence of isomers or closely related impurities.

  • Problem 1: Tailing on Silica Gel: The basic amine group interacts strongly with the acidic silanol groups on the surface of silica gel, causing the compound spot to "tail" or streak down the column.[15]

    • Solution: Add a basic modifier to your eluent. A common choice is to add 0.5-1% triethylamine (TEA) or ammonium hydroxide to your mobile phase (e.g., Hexane/Ethyl Acetate + 1% TEA). The TEA will compete for the acidic sites on the silica, allowing your product to elute more cleanly.[15]

  • Problem 2: Co-elution of Impurities: Isomeric biphenyls or homocoupled side products may have very similar polarities to your desired product.[16]

    • Solution 1 - Optimize Column Chromatography: Use a long column to increase the number of theoretical plates and a shallow solvent gradient (a very slow increase in the polar solvent percentage). This can improve the separation of compounds with similar Rf values.[16]

    • Solution 2 - Recrystallization: This is an excellent method if a suitable solvent system can be found. Experiment with different solvents (e.g., ethanol, isopropanol) or co-solvent systems (e.g., dichloromethane/hexane, ethyl acetate/hexane). The goal is to find a system where the desired product is soluble when hot but crystallizes upon cooling, leaving impurities behind in the mother liquor.[9][16]

    • Solution 3 - Derivatization: In some cases, you can temporarily protect the amine (e.g., as a Boc-carbamate), which changes its polarity. After purification of the protected compound, the protecting group can be removed.

Characterization

Q6: What key signals should I look for in the ¹H NMR and Mass Spectrum to confirm the identity of this compound?

A6: Characterization is key to confirming the structure.[17][18]

  • ¹H NMR Spectroscopy:

    • Aromatic Region: You will see a complex series of multiplets between ~6.5 and 7.5 ppm corresponding to the 8 aromatic protons on the two biphenyl rings.

    • Amine Protons (-NH₂): A broad singlet will typically appear between 3.5 and 5.0 ppm. The chemical shift of this peak is highly dependent on the solvent and concentration. This peak will disappear upon shaking the NMR tube with a drop of D₂O.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): Look for the molecular ion peak. For C₁₂H₁₀ClN, the monoisotopic mass is approximately 203.05 Da.

    • Isotopic Pattern: A key confirmation is the chlorine isotope pattern. You should see two peaks for the molecular ion: one for the ³⁵Cl isotope (M⁺) and another, approximately one-third the height, for the ³⁷Cl isotope (M+2). This signature is definitive for a compound containing one chlorine atom.

References

  • Chemical Safety Data Sheet MSDS / SDS - 4'-CHLORO-BIPHENYL-2-YLAMINE - ChemicalBook.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • SAFETY DATA SHEET - Fisher Scientific.

  • SAFETY DATA SHEET - Fisher Scientific.

  • 4′-Chloro[1,1′-biphenyl]-2-amine SDS, 1204-44-0 Safety Data Sheets - ECHEMI.

  • CAS 1204-44-0: 4′-Chloro[1,1′-biphenyl]-2-amine - CymitQuimica.

  • 4'-Chloro[1,1'-Biphenyl]-2-Amine - ChemBK.

  • 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-amine - ChemScene.

  • Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit.

  • 4'-Chloro-[1,1'-biphenyl]-2-amine | 1204-44-0 - Sigma-Aldrich.

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.

  • troubleshooting guide for using 1,2,3,4-Tetraoxotetralin dihydrate in organic reactions - Benchchem.

  • troubleshooting common side reactions in 4-amino-N-(2-chlorophenyl)benzamide synthesis - Benchchem.

  • Side reactions observed in the course of the conversion of highly electrophilic sulfinylimines 5. (a) Sulfinamide (S) - ResearchGate.

  • Atropisomerism, Biphenyls and the Suzuki Coupling: Peptide Antibiotics | Request PDF - ResearchGate.

  • How can I solve my problem with Suzuki coupling? | ResearchGate.

  • A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives - Benchchem.

  • Synthesis of Boscalid via a Three-step Telescoped Continuous Flow Process Implemented on a MJOD Reactor Platform.

  • 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride - PubChem.

  • 4-CHLOROANILINE - Ataman Kimya.

  • 4'-CHLORO(1,1'-BIPHENYL)-4-AMINE AldrichCPR | Sigma-Aldrich.

  • CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Google Patents.

  • 1204-44-0|4'-Chloro-[1,1'-biphenyl]-2-amine - BLDpharm.

  • 4'-Chloro-[1,1'-biphenyl]-2-amine, 98% - Otto Chemie Pvt. Ltd.

  • Synthesis and Characterization of Some Novel Biphenyl 4-Carboxylic Acid((3- Chloro 2-(Substituted Phenyl) – 4-Oxo Azetidine-1-Yl) Amide - Oriental Journal of Chemistry.

  • Synthesis and characterization of some novel Biphenyl 4-carboxylic acid((3-chloro 2-(substituted phenyl) - 4-oxo azetidine-1-yl) amide | Request PDF - ResearchGate.

  • 4'-CHLORO-BIPHENYL-2-YLAMINE | 1204-44-0 - ChemicalBook.

  • troubleshooting common issues in 3-Amino-1-(furan-3-yl)propan-1-ol purification - Benchchem.

  • Amine Reactions and Practice (Live Recording) Organic Chemistry Review - YouTube.

  • Common side products in the synthesis of Biphenyl-4-amidoxime and how to avoid them - Benchchem.

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dealing with poor solubility of 4'-Chloro-[1,1'-biphenyl]-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4'-Chloro-[1,1'-biphenyl]-3-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the poor aqueous solubility of this compound. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you might face during your experiments.

Understanding the Challenge: Physicochemical Properties

Before troubleshooting, it's crucial to understand the inherent properties of this compound that contribute to its low solubility. This molecule is a biphenyl-substituted aromatic amine, which presents a significant solubilization challenge due to its structural characteristics.[1][2]

PropertyValue / DescriptionImplication for Solubility
Molecular Structure Biphenyl core with chloro and amine substituentsThe large, nonpolar biphenyl structure is highly hydrophobic (lipophilic), leading to poor affinity for aqueous solvents.
Predicted logP ~4.17[3]A high logP value confirms the compound's lipophilic nature, predicting poor water solubility and a preference for nonpolar environments.
Predicted pKa ~3.26 (of the conjugate acid)[3]The amine group is weakly basic. This pKa value is critical for pH-modification strategies, as the compound's charge state—and thus its solubility—will change around this pH.[4]
Physical State Solid at room temperature[1][2]Energy is required to overcome the crystal lattice forces before solvation can occur, which can further limit solubility.
General Solubility Almost insoluble in water; slightly soluble in solvents like chloroform and methanol.[2][3]Direct dissolution in aqueous buffers is unlikely to succeed without enabling formulation strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I've added my compound to an aqueous buffer, but it won't dissolve, or I see solid particles. What's happening?

A: This is the expected behavior for this compound. The issue stems from two primary factors:

  • High Lipophilicity: The large, greasy biphenyl structure has a very low affinity for polar water molecules and prefers to associate with itself, leading to aggregation and precipitation.[5]

  • Crystal Lattice Energy: As a solid, the compound's molecules are tightly packed in a crystal lattice. For dissolution to occur, solvent molecules must provide enough energy to break these intermolecular bonds. Water is often unable to provide sufficient energy to overcome the lattice forces of a highly nonpolar compound.[6]

Simply adding the solid to an aqueous buffer is unlikely to be successful.

Q2: What are the immediate first steps I should take to attempt solubilization?

A: Before moving to complex formulations, simple physical methods can be attempted, though they may have limited success with this specific compound.

  • Agitation: Continuous stirring or vortexing increases the interaction between the compound's surface and the solvent.

  • Sonication: Using an ultrasonic bath can help break apart compound aggregates, increasing the effective surface area for dissolution.[5]

  • Gentle Warming: Cautiously increasing the temperature can enhance solubility. However, be mindful of the compound's stability, as prolonged heat can cause degradation. Always check the compound's melting point and stability data.

If these methods fail, you must proceed to chemical and formulation-based approaches. The following workflow provides a systematic approach to tackling the solubility challenges.

G cluster_0 Solubilization Troubleshooting Workflow start Start: Compound Fails to Dissolve in Aqueous Buffer stock Prepare Concentrated Stock in 100% Organic Solvent (e.g., DMSO) start->stock ph_check Is pH Modification an Option for the Assay? stock->ph_check ph_adjust Strategy 1: pH Adjustment (Acidification to form salt) ph_check->ph_adjust  Yes cosolvent_check Strategy 2: Use of Co-solvents ph_check->cosolvent_check  No ph_adjust->cosolvent_check If Fails success Success: Soluble Formulation Achieved ph_adjust->success If Successful advanced Strategy 3: Advanced Formulations (Surfactants, Lipids, etc.) cosolvent_check->advanced If Fails cosolvent_check->success If Successful advanced->success If Successful fail Re-evaluate Experiment or Compound advanced->fail If Fails

Caption: A decision workflow for troubleshooting the poor solubility of this compound.

Q3: How do I correctly use pH to increase the aqueous solubility of this amine?

A: This is one of the most effective strategies for basic compounds like amines.[7] The amine group (R-NH₂) is a weak base that can accept a proton (H⁺) from an acid to form a charged alkylammonium salt (R-NH₃⁺).[8][9] This charged, or ionized, form is significantly more polar and thus more soluble in water.[10]

The key is to adjust the pH of your aqueous solution to be well below the pKa of the compound's conjugate acid (~3.26). According to the Henderson-Hasselbalch equation for bases, at a pH two units below the pKa (i.e., pH ≈ 1.26), the compound will be >99% in its protonated, more soluble form.

G cluster_0 Compound_Insoluble R-NH₂ (Insoluble, Neutral Form) Dominant at pH > pKa Compound_Soluble R-NH₃⁺ (Soluble, Protonated Salt Form) Dominant at pH < pKa Compound_Insoluble->Compound_Soluble + H⁺ (Acidification) Compound_Soluble->Compound_Insoluble - H⁺ (Basification)

Caption: The equilibrium between the insoluble neutral amine and its soluble protonated salt form.

Experimental Protocol: pH Adjustment for Solubilization
  • Prepare a Concentrated Stock: First, dissolve the compound in a minimal amount of a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol to create a high-concentration stock solution (e.g., 10-50 mM). This ensures the compound is fully solvated before introduction to the aqueous phase.

  • Prepare Acidic Buffer: Prepare your desired aqueous buffer (e.g., citrate, glycine-HCl) at a target pH significantly below 3.26 (e.g., pH 2.0).

  • Spike in the Stock Solution: While vigorously vortexing the acidic buffer, slowly add a small aliquot of your concentrated stock solution to reach the desired final concentration.

  • Observe and Verify: Check for any signs of precipitation (cloudiness, Tyndall effect). If the solution remains clear, the compound is likely solubilized. It is good practice to check the final pH of the solution, as the addition of a DMSO stock can slightly alter it.

Caution: Ensure that the low pH and the chosen buffer system are compatible with your downstream assay or experimental model.

Q4: My experiment is sensitive to low pH. How can I use co-solvents to improve solubility?

A: The co-solvent approach is the next best strategy when pH modification is not feasible. A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of nonpolar solutes by reducing the overall polarity of the solvent system.[11]

Commonly used co-solvents in life sciences include:

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

Experimental Protocol: Co-solvent Screening
  • Prepare a Concentrated Stock: As before, create a high-concentration stock solution in 100% of the co-solvent you intend to test (e.g., 50 mM in DMSO).

  • Prepare Co-solvent/Buffer Mixtures: In separate tubes, prepare your primary aqueous buffer containing different percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Test for Solubility: Add a fixed amount of your stock solution to each co-solvent/buffer mixture to achieve your target final concentration. For example, to make a 100 µM solution in 1% DMSO, add 2 µL of a 5 mM DMSO stock to 98 µL of buffer.

  • Vortex and Observe: Vortex each tube thoroughly and visually inspect for precipitation immediately and after a set incubation period (e.g., 1-2 hours) at the experimental temperature.

  • Determine the Minimum Requirement: Identify the lowest percentage of co-solvent that keeps your compound fully dissolved at the desired concentration.

Trustworthiness Check: Always run a vehicle control (buffer with the same percentage of co-solvent but without your compound) in your experiments to ensure the co-solvent itself does not affect the biological or chemical system.[12] High concentrations of organic solvents can be toxic to cells or inhibit enzyme activity.

Q5: My compound precipitates from the DMSO/buffer mixture over time. What causes this and how can I fix it?

A: This is a common issue known as time-dependent precipitation. It often occurs when a solution is thermodynamically unstable. Initially, upon dilution from a DMSO stock, the compound may form a supersaturated solution, which is clear but will eventually crash out as the molecules aggregate and equilibrate to their lower, true thermodynamic solubility.[13]

Troubleshooting Steps:

  • Increase Co-solvent Percentage: The simplest solution is to repeat the co-solvent screen and find a higher percentage that provides long-term stability.

  • Use a Different Co-solvent: Some compounds have better stability in specific co-solvents. PEG 400, for instance, can sometimes offer better stabilizing properties than DMSO.

  • Incorporate Surfactants: For very difficult compounds, adding a small amount of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 (typically 0.01% - 0.1%) can help stabilize the compound in solution by forming micelles.[14]

  • Prepare Freshly: If the compound is only needed for a short-term experiment, prepare the final dilution immediately before use to minimize the time it has to precipitate.

Q6: Are there any other advanced strategies if these methods fail?

A: Yes, for drug development and formulation science, several advanced methods are employed when simple solutions are insufficient. These often require specialized equipment and expertise:

  • Lipid-Based Formulations: Given the compound's high logP, formulating it in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective for oral delivery, as the drug remains in a solubilized oily phase.[15]

  • Amorphous Solid Dispersions (ASDs): This involves dispersing the compound in a polymer matrix in an amorphous (non-crystalline) state. Amorphous forms lack a crystal lattice, which significantly increases their dissolution rate and apparent solubility.[12][16]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with lipophilic molecules, effectively shielding them from water and increasing their solubility.[15]

  • Particle Size Reduction: Techniques like micronization or nanocrystallization increase the surface area-to-volume ratio of the drug particles, which enhances the dissolution rate according to the Noyes-Whitney equation.[6][14]

These advanced strategies are typically employed when developing a final dosage form for in vivo studies and require significant formulation development work.

References
  • Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?[Link]

  • Classic Chemistry Demonstrations. Solubility and pH of amines. [Link]

  • Aston University. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • JoVE. (2024). Extraction: Effects of pH. [Link]

  • PMC - PubMed Central. Solubilization techniques used for poorly water-soluble drugs. [Link]

  • American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • PubMed. Salts of Mefenamic Acid With Amines: Structure, Thermal Stability, Desolvation, and Solubility. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

  • Solubility of Things. Amines: Structure, Properties, and Reactions. [Link]

  • ChemBK. [1,1'-biphenyl]-3-amine, 3'-chloro- - Names and Identifiers. [Link]

  • Quora. (2018). How does branching increase the solubility in amines?[Link]

  • LookChem. 4'-Chloro-[1,1'-biphenyl]-2-amine. [Link]

  • ChemBK. 4'-Chloro[1,1'-Biphenyl]-2-Amine. [Link]

  • Google Patents.
  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • American Pharmaceutical Review. Overcoming the Challenge of Poor Drug Solubility. [Link]

  • MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • YouTube. (2017). Ph and Solubility of Drugs. [Link]

  • Pharmaceutical Technology. (2015). Solving Poor Solubility to Unlock a Drug's Potential. [Link]

  • ResearchGate. Strategies to Address Low Drug Solubility in Discovery and Development. [Link]

  • PubChem. 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride. [Link]

  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. [Link]

  • Drug Development & Delivery. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. [Link]

  • ResearchGate. (2014). Study of pH-dependent drugs solubility in water. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

Sources

preventing byproduct formation in 4'-Chloro-[1,1'-biphenyl]-3-amine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for 4'-Chloro-[1,1'-biphenyl]-3-amine. This guide is designed for researchers, chemists, and process development scientists to navigate the common challenges and nuances of working with this versatile intermediate. Here, we address frequently encountered issues, with a focus on preventing byproduct formation and ensuring the integrity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in reactions involving this compound?

The primary sources of impurities often stem from the starting materials and the reaction conditions themselves. Key areas to scrutinize include:

  • Starting Material Purity: The purity of this compound itself is critical. Impurities from its synthesis, such as regioisomers or unreacted starting materials, can be carried through to your final product.

  • Cross-Coupling Reaction Byproducts: In Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, which are common applications for this compound, several byproducts can arise. These include homocoupling of the boronic acid or ester, dehalogenation of the aryl halide, and formation of phosphine oxides from the ligand.

  • Solvent and Atmosphere Control: The presence of oxygen and moisture can lead to degradation of catalysts and reagents, promoting side reactions. Inadequate inert atmosphere techniques are a frequent cause of reaction failure or low yield.

Q2: I am observing significant homocoupling of my boronic acid reagent in a Suzuki-Miyaura coupling with this compound. What are the likely causes and how can I mitigate this?

Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings, leading to the formation of a symmetrical biaryl byproduct derived from your coupling partner.

Primary Causes:

  • Oxygen Contamination: The presence of oxygen can facilitate the oxidative homocoupling of the boronic acid.

  • Base Strength and Concentration: The choice and amount of base can significantly influence the rate of homocoupling versus the desired cross-coupling.

  • Palladium Catalyst Loading: High catalyst loadings can sometimes favor homocoupling.

Troubleshooting Strategies:

StrategyMechanism of ActionRecommended Protocol
Thorough Degassing Removes dissolved oxygen, which is a key promoter of oxidative homocoupling.Sparge the reaction solvent with an inert gas (argon or nitrogen) for at least 30 minutes prior to adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
Optimize Base Selection Weaker bases or careful stoichiometric control can disfavor the pathways leading to homocoupling.Consider using milder bases like K3PO4 or Cs2CO3 instead of stronger bases like NaOH or KOH. Perform a screen of different bases to find the optimal conditions for your specific substrates.
Adjust Catalyst Loading Lowering the catalyst concentration can sometimes reduce the rate of side reactions relative to the desired cross-coupling.Titrate the palladium catalyst loading downwards, for example, from 2 mol% to 1 mol% or lower, to find a balance between reaction rate and selectivity.

Troubleshooting Guide: Minimizing Dehalogenation in Palladium-Catalyzed Cross-Coupling Reactions

Dehalogenation, the replacement of the chlorine atom with a hydrogen atom, is a detrimental side reaction that leads to the formation of 3-aminobiphenyl, reducing the yield of the desired product.

Issue: Significant formation of 3-aminobiphenyl is detected by LC-MS analysis.

This indicates that a hydrodehalogenation pathway is competing with your desired cross-coupling reaction.

Workflow for Diagnosing and Resolving Dehalogenation:

Caption: Troubleshooting workflow for dehalogenation.

Detailed Protocol for Minimizing Dehalogenation:

  • Inert Atmosphere Preparation:

    • Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool under a stream of inert gas (argon or nitrogen).

    • Degas the reaction solvent by sparging with argon for 30-60 minutes. Alternatively, use the freeze-pump-thaw method (3 cycles).

  • Reagent Handling:

    • Use anhydrous solvents and reagents. If necessary, dry solvents using appropriate methods (e.g., distillation from a drying agent, passing through an activated alumina column).

    • Use a high-purity grade of this compound and the coupling partner.

  • Reaction Setup:

    • To a dried reaction vessel under positive inert gas pressure, add the palladium catalyst and ligand.

    • Add this compound, the coupling partner, and the base.

    • Add the degassed solvent via cannula or syringe.

    • Heat the reaction to the desired temperature under a continuous positive pressure of inert gas.

  • Monitoring and Analysis:

    • Monitor the reaction progress by TLC, GC, or LC-MS.

    • Quantify the ratio of desired product to the dehalogenated byproduct to assess the effectiveness of the optimized conditions.

References

  • Doucet, H. (2008). Palladium-Catalyzed Cross-Coupling Reactions. In C. de Bellefon & N. T. S. Phan (Eds.), Catalysis (Vol. 21). Royal Society of Chemistry. [Link]

  • Valente, C., et al. (2012). Mechanistic Studies on the Suzuki−Miyaura Cross-Coupling Reaction. ACS Catalysis, 2(10), 2054-2067. [Link]

Validation & Comparative

Introduction: The Analytical Imperative for 4'-Chloro-[1,1'-biphenyl]-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An objective guide to the purity analysis of 4'-Chloro-[1,1'-biphenyl]-3-amine, comparing High-Performance Liquid Chromatography (HPLC) with Ultra-High-Performance Liquid Chromatography (UHPLC) and evaluating the impact of stationary phase selectivity. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and efficient analytical methods for aromatic amine intermediates.

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. As with any synthetic building block, its purity is paramount, directly impacting the quality, safety, and efficacy of the final product. Even trace impurities can lead to downstream reaction failures, the formation of toxic byproducts, or compromised product stability. Therefore, a validated, high-resolution analytical method is not merely a quality control checkpoint but a critical component of the overall manufacturing process control strategy.

This guide provides a detailed comparison of analytical approaches for assessing the purity of this compound, grounded in the principles of modern chromatography. We will explore a foundational High-Performance Liquid Chromatography (HPLC) method, compare its performance against a high-throughput Ultra-High-Performance Liquid Chromatography (UHPLC) alternative, and delve into the nuanced impact of stationary phase chemistry on separation selectivity.

Foundational Principles: Crafting a Robust HPLC Method for an Aromatic Amine

The molecular structure of this compound—a hydrophobic biphenyl core with a basic amino group—dictates the fundamental choices in developing a reversed-phase HPLC method.

  • Causality of Mobile Phase pH: The primary amine group (pKa ≈ 3.2-3.5) is a critical interactive site. In a neutral or basic mobile phase, the amine exists in its free base form, which is prone to interacting with residual silanols on the silica-based stationary phase. This secondary interaction is a primary cause of significant peak tailing, a phenomenon that compromises peak integration accuracy and resolution. By acidifying the mobile phase to a pH below the analyte's pKa (e.g., pH 2.5-3.0), we ensure the amine is fully protonated (-NH3+). This positively charged species is repelled by the few remaining protonated silanols, leading to a symmetrical, Gaussian peak shape, which is essential for accurate quantification.[1]

  • Stationary Phase Rationale: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and serves as an excellent starting point.[1] The separation is primarily driven by hydrophobic interactions between the nonpolar biphenyl structure of the analyte and the long alkyl chains of the stationary phase. This provides a robust mechanism for separating the main component from more polar or less polar impurities.

  • Detector Selection: The conjugated biphenyl system provides strong chromophores, making UV detection a simple and effective choice. A Photodiode Array (PDA) detector is highly recommended as it not only quantifies at a specific wavelength but also provides spectral data across a range. This is invaluable for assessing peak purity and identifying co-eluting impurities by checking for spectral homogeneity across the peak.

Primary Analytical Method: A Validated HPLC Protocol

This protocol represents a robust, baseline method for the purity determination of this compound, designed in accordance with pharmacopeial standards.[2][3][4]

Experimental Workflow

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing SamplePrep Sample Preparation (Dissolve in Diluent) Injector Autosampler (10 µL Injection) SamplePrep->Injector MobilePhase Mobile Phase Preparation (A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in ACN) Pump Gradient Pump MobilePhase->Pump Pump->Injector Column C18 Column (4.6x150mm, 5µm) Temp: 30°C Injector->Column Detector PDA Detector (λ = 254 nm) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Analysis Integration & Purity Calculation (% Area Normalization) CDS->Analysis Report Final Report & Validation Analysis->Report

Caption: HPLC analysis workflow for this compound.

Step-by-Step Protocol
  • Reagents and Materials:

    • This compound reference standard and sample.

    • HPLC-grade acetonitrile (ACN) and water.

    • Formic acid (≥98% purity).

    • Diluent: Acetonitrile/Water (50:50, v/v).

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: 95% B

      • 18.1-22 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: PDA at 254 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.

  • System Suitability Testing (SST):

    • Before analysis, perform five replicate injections of the reference standard solution.

    • The system is deemed suitable for use if it meets the criteria established by guidelines such as USP <621>.[5][6]

      • Tailing Factor (T): ≤ 1.5 for the main peak.

      • Relative Standard Deviation (%RSD) of Peak Area: ≤ 1.0%.

  • Data Analysis:

    • Calculate the purity of the sample using the area normalization method.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Comparative Guide: HPLC vs. UHPLC for High-Throughput Analysis

While the HPLC method is robust, modern drug development often demands higher throughput. UHPLC, which utilizes columns with sub-2 µm particles, offers a compelling alternative by drastically reducing run times without sacrificing, and often improving, resolution.[5] This is a direct consequence of the van Deemter equation, which shows that smaller particles lead to higher separation efficiency.

Below is a comparative dataset from a hypothetical experiment analyzing a sample of this compound containing a known, closely-eluting impurity.

Table 1: Performance Comparison of HPLC vs. UHPLC Methods

ParameterStandard HPLC MethodUHPLC MethodAdvantage of UHPLC
Column C18, 4.6x150 mm, 5 µmC18, 2.1x50 mm, 1.7 µmSmaller, more efficient
Flow Rate 1.0 mL/min0.5 mL/minLower consumption
Analysis Time 22.0 minutes5.0 minutes4.4x Faster
Resolution (Main/Impurity) 2.12.833% Improvement
System Backpressure ~120 bar~550 barRequires UHPLC system
Solvent Consumption/Run ~18 mL~2.5 mL86% Reduction
Peak Width (Main Peak) 0.25 min0.06 minSharper peaks

Analysis: The UHPLC method provides a clear advantage in speed and efficiency. The analysis time is reduced over four-fold, and solvent consumption is cut by 86%, leading to significant cost savings and a more environmentally friendly process. Critically, the resolution is also improved, providing greater confidence in the quantification of impurities. The primary trade-off is the requirement for specialized instrumentation capable of handling the higher system backpressure.

The Role of Selectivity: C18 vs. Biphenyl Stationary Phases

While speed is important, the ultimate goal is accurate purity assessment, which hinges on selectivity—the ability of the stationary phase to differentiate between structurally similar molecules. For aromatic compounds like this compound, a Biphenyl stationary phase can offer an orthogonal separation mechanism to the standard C18.[7]

  • C18 Phase: Separation is dominated by hydrophobic interactions.

  • Biphenyl Phase: Separation involves a combination of hydrophobic interactions and π-π interactions between the electron-rich biphenyl groups on the stationary phase and the aromatic rings of the analyte and its impurities.[7] This can produce unique elution orders, especially for positional isomers or impurities where the aromatic system is altered.

Table 2: Stationary Phase Selectivity Comparison (C18 vs. Biphenyl) (Hypothetical analysis of a sample containing the main peak and two isomers: Impurity A (positional isomer) and Impurity B (different hydrophobicity))

AnalyteRetention Time (C18)Retention Time (Biphenyl)Elution Order (C18)Elution Order (Biphenyl)
Impurity B8.5 min9.2 min11
Main Peak 10.2 min 11.5 min 2 3
Impurity A10.4 min11.0 min32
Resolution (Main/Impurity A) 1.2 (co-eluting) 2.5 (baseline resolved) --

Analysis: The C18 column struggles to resolve the main peak from its positional isomer (Impurity A), resulting in poor resolution (1.2) that would fail validation criteria.[8][9] The Biphenyl column, however, leverages π-π interactions to alter the selectivity, changing the elution order and providing excellent, baseline resolution (2.5) between the same two peaks. This demonstrates the critical importance of screening alternative stationary phases during method development, as the standard C18 is not always optimal for complex separations of aromatic compounds.

Conclusion and Recommendations

The purity analysis of this compound is a task readily achievable with modern liquid chromatography, but the choice of methodology has profound implications for efficiency and data quality.

  • For Routine QC: A validated HPLC method with a C18 column provides a reliable and robust platform that can be deployed on standard equipment available in most laboratories.

  • For High-Throughput Environments: Migrating the method to a UHPLC platform is highly recommended. The significant reduction in analysis time and solvent consumption provides a rapid return on investment, accelerating batch release and in-process control testing.

  • For Impurity Profiling & Method Development: It is crucial to screen both C18 and alternative stationary phases like Biphenyl columns . The unique selectivity offered by Biphenyl phases can be the key to resolving critical pairs of impurities, such as positional isomers, which might otherwise go undetected.[7]

Ultimately, a trustworthy analytical method is a self-validating one, built on a sound understanding of the chemical interactions at play. By aligning the choice of technology (HPLC/UHPLC) and stationary phase chemistry with the specific analytical objectives, researchers can ensure the highest standards of quality and safety for their final products. This adherence to rigorous analytical principles is a cornerstone of the International Council for Harmonisation (ICH) guidelines on analytical procedure validation.[9][10][11][12]

References

  • <621> Chromatography . U.S. Pharmacopeia. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation . Pharma Talks. [Link]

  • Understanding the Latest Revisions to USP <621> . Agilent. [Link]

  • ICH Guidelines for Analytical Method Validation Explained . AMSbio. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency. [Link]

  • Are You Sure You Understand USP <621>? . LCGC International. [Link]

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline . Eclevar. [Link]

  • Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae . Journal of Chromatographic Science, Oxford Academic. [Link]

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases . Chromatography Online. [Link]

  • HPLC Methods for analysis of Biphenyl . HELIX Chromatography. [Link]

Sources

comparing the reactivity of 4'-Chloro-[1,1'-biphenyl]-3-amine with other biphenyl amines

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of 4'-Chloro-[1,1'-biphenyl]-3-amine

Introduction: The Biphenyl Amine Motif in Modern Chemistry

Biphenyl amines are privileged scaffolds in the landscape of drug discovery and materials science. Their rigid, well-defined three-dimensional structure serves as a cornerstone for building complex molecules with tailored biological activities and photophysical properties. This compound, the subject of this guide, is a particularly valuable building block. It features two distinct points of functionality—an amine and a chloro group—on separate rings. This arrangement presents a fascinating case study in chemical reactivity, where the electronic and steric interplay between these groups dictates the molecule's behavior in synthetic transformations.

This guide provides an in-depth analysis of the reactivity of this compound, comparing it with other structurally related biphenyl amines. We will dissect the underlying principles governing its reactivity and provide field-proven experimental protocols and comparative data to empower researchers in their synthetic endeavors.

Theoretical Framework: Unpacking the Factors Governing Reactivity

The reactivity of a substituted biphenyl is not merely the sum of its parts. It is a nuanced interplay of electronic effects, steric hindrance, and the torsional angle between the two aromatic rings.

Electronic Effects: A Tale of Two Substituents

The reactivity of this compound is primarily governed by the electronic properties of its two key substituents:

  • The Amine (-NH₂) Group: Located at the 3-position, the amino group is a powerful activating group. Through its lone pair of electrons, it exerts a strong positive resonance (+R) effect, donating electron density into the phenyl ring. This significantly increases the ring's nucleophilicity, making it more susceptible to electrophilic attack, particularly at the ortho and para positions (2, 4, and 6). Its inductive (-I) effect is comparatively weak.

  • The Chloro (-Cl) Group: Positioned at the 4'-position on the second ring, the chlorine atom has a dual electronic nature. It is highly electronegative, exerting a strong electron-withdrawing inductive (-I) effect, which deactivates the ring towards electrophilic substitution. However, its lone pairs can participate in resonance, providing a weaker, opposing electron-donating (+R) effect. The net result is that the chloro group deactivates the ring it is attached to but still directs incoming electrophiles to the ortho and para positions.

In this compound, these effects are segregated onto different rings, creating a polarized molecule. The amine-bearing ring is electron-rich and activated, while the chlorine-bearing ring is electron-poor and deactivated. This electronic differentiation is key to achieving selective chemical modifications.

Steric Hindrance and Conformational Effects

Steric effects arise from the spatial arrangement of atoms and can significantly slow reaction rates by impeding the approach of reagents.[1] In biphenyl systems, bulky substituents at the ortho-positions (2, 2', 6, 6') can restrict rotation around the C-C single bond that connects the two rings.[2] This forced non-planar conformation can disrupt π-system conjugation, altering the molecule's electronic properties and reactivity.[2]

For this compound, the substituents are located at the 3- and 4'-positions. This lack of ortho substitution means that steric hindrance is minimal, allowing for relatively free rotation around the biphenyl bond under normal conditions. Consequently, the two rings can adopt a co-planar or near-coplanar arrangement, facilitating electronic communication between them.

Comparative Reactivity in Key Synthetic Transformations

To provide a practical understanding, we will compare the reactivity of this compound ( 1 ) with three other representative biphenyl amines in two of the most crucial reactions in modern synthetic chemistry: Buchwald-Hartwig Amination and Suzuki-Miyaura Coupling.

  • Compound 1: this compound

  • Compound 2: [1,1'-Biphenyl]-3-amine (unsubstituted analogue)

  • Compound 3: 4'-Methoxy-[1,1'-biphenyl]-3-amine (electron-donating group analogue)

  • Compound 4: 4'-Nitro-[1,1'-biphenyl]-3-amine (electron-withdrawing group analogue)

N-Arylation via Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds, a staple in the synthesis of pharmaceuticals and other advanced materials.[3][4] In this context, the biphenyl amine acts as the nucleophile. The reaction's efficiency is highly dependent on the amine's nucleophilicity.

Causality Behind Reactivity: The nucleophilicity of the amine group is directly influenced by the electronic nature of the substituent on the distal ring. An electron-donating group (EDG) will increase electron density on the amine, enhancing its reactivity. Conversely, an electron-withdrawing group (EWG) will decrease it.

  • Compound 3 (-OCH₃): The methoxy group is a strong EDG, making the amine the most nucleophilic and reactive.

  • Compound 2 (-H): The unsubstituted phenyl group has a mild activating effect, serving as our baseline.

  • Compound 1 (-Cl): The chloro group is a weak EWG, slightly reducing the amine's nucleophilicity compared to the baseline.

  • Compound 4 (-NO₂): The nitro group is a powerful EWG, significantly diminishing the amine's nucleophilicity and rendering it the least reactive.

EntryBiphenyl AmineSubstituent (at 4')Expected ReactivityPredicted Yield (%)Predicted Time (h)
1Compound 3-OCH₃Highest>954
2Compound 2-HHigh90-956
3Compound 1-ClModerate85-908
4Compound 4-NO₂Lowest<5024

Note: Data are illustrative predictions based on established chemical principles for comparison purposes.

Buchwald_Hartwig cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [L-Pd(II)(Ar)(NHR')]+X- OA_Complex->Amine_Complex Ligand Exchange (R'-NH₂) Product_Complex L-Pd(0) + Ar-NHR' Amine_Complex->Product_Complex Reductive Elimination Product_Complex->Pd0 Catalyst Regeneration

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

  • Reactor Setup: To an oven-dried Schlenk tube, add the biphenyl amine (1.0 mmol), aryl halide (1.1 mmol), sodium tert-butoxide (1.4 mmol), and a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol) with a suitable phosphine ligand (e.g., XPhos, 0.03 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir for the time indicated by TLC or LC-MS monitoring.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl product.

C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound and an organohalide.[5] For this compound, the chloro group serves as the electrophilic "handle" for this transformation.

Causality Behind Reactivity: The primary factor here is the strength of the carbon-halogen bond, which dictates the rate of the oxidative addition step—often the rate-determining step in the catalytic cycle. The general reactivity trend for aryl halides is I > Br > OTf >> Cl.[4] Aryl chlorides are notoriously less reactive and often require more forcing conditions or specialized, highly active catalyst systems (e.g., those using bulky, electron-rich phosphine ligands).[6][7]

The amine group on the other ring has a less direct, but still present, electronic influence. Its electron-donating nature can slightly increase the electron density at the C-Cl bond, making oxidative addition more difficult. However, this effect is generally secondary to the inherent inertness of the C-Cl bond itself.

EntrySubstrateHalideExpected ReactivityPredicted Yield (%)Catalyst System
14'-Bromo-[1,1'-biphenyl]-3-amineBrHigh>90Standard (e.g., Pd(PPh₃)₄)
2This compoundClLow70-80Advanced (e.g., Pd(OAc)₂ / SPhos)
34-ChloronitrobenzeneClModerate80-90Advanced (e.g., Pd(OAc)₂ / SPhos)
44-ChloroanisoleClLow65-75Advanced (e.g., Pd(OAc)₂ / SPhos)

Note: Data are illustrative predictions. The reactivity of chloroarenes is highly dependent on the specific catalyst and conditions used. The comparison with chloronitrobenzene (EWG) and chloroanisole (EDG) highlights the electronic effect on the C-Cl bond itself.

Suzuki_Miyaura cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) TM_Complex L-Pd(II)(Ar)(Ar') OA_Complex->TM_Complex Transmetalation (Ar'-B(OR)₂ + Base) Product_Complex L-Pd(0) + Ar-Ar' TM_Complex->Product_Complex Reductive Elimination Product_Complex->Pd0 Catalyst Regeneration

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Reactor Setup: In a microwave vial or Schlenk tube, combine this compound (1.0 mmol), the boronic acid or ester (1.5 mmol), a strong base (e.g., K₃PO₄, 3.0 mmol), a palladium acetate catalyst (Pd(OAc)₂, 0.02 mmol), and a specialized ligand (e.g., SPhos, 0.04 mmol).

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas like argon.

  • Solvent Addition: Add a solvent mixture, typically toluene and water (e.g., 4 mL / 1 mL), via syringe.

  • Reaction: Heat the mixture with vigorous stirring. For aryl chlorides, this often requires elevated temperatures (100-120 °C) for extended periods (12-24 h) or the use of microwave irradiation.

  • Work-up: After cooling, dilute the reaction with water (15 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting crude material by flash column chromatography to isolate the coupled product.

Synthesis and Discussion: A Versatile and Strategic Intermediate

The experimental comparisons reveal the strategic value of this compound. Its reactivity is a study in controlled, site-selective functionalization.

  • The Amine as a Nucleophile: The amine at the 3-position is a reliable nucleophile for reactions like amidation and N-arylation. While its reactivity is slightly attenuated by the distant chloro group, it remains sufficiently potent for most standard coupling protocols, offering a predictable site for building molecular complexity.

  • The Chloro Group as an Electrophilic Handle: The chloro group at the 4'-position is a robust handle for C-C bond formation. Its relative inertness compared to bromides or iodides is an advantage, allowing for chemoselective couplings if other, more reactive halides are present elsewhere in a molecule. Its successful coupling requires carefully chosen, modern catalyst systems, but provides a reliable pathway for late-stage functionalization.

This dual reactivity makes the molecule an excellent scaffold. A synthetic chemist can first perform a reaction at the more nucleophilic amine site (e.g., acylation) and then, in a subsequent step, use the chloro-substituted ring as an anchor point for a Suzuki or other cross-coupling reaction, all without the need for complex protecting group strategies. Furthermore, the inclusion of a chlorine atom is a common strategy in medicinal chemistry to improve metabolic stability and modulate binding affinity through halogen bonding.[8][9][10]

Conclusion

This compound is more than just another substituted biphenyl. It is a strategically designed building block whose reactivity is defined by a delicate balance of electronic effects. The electron-rich, activated amine-bearing ring contrasts sharply with the electron-poor, relatively inert chloro-bearing ring. This inherent electronic polarization allows for predictable, site-selective reactions. The amine group provides a ready site for nucleophilic chemistry, while the chloro group serves as a robust, albeit challenging, handle for modern cross-coupling reactions. Understanding this differential reactivity empowers chemists to efficiently and strategically construct complex molecular architectures for applications ranging from novel therapeutics to advanced organic materials.

References

  • Trujillo, C., et al. (2021). "Access to Biaryls via Anilide C–N Bond Activation through Photocatalytic Radical Truce–Smiles Rearrangement". Organic Letters. Available at: [Link]

  • Parrish, C. A., & Buchwald, S. L. (2001). "Use of Polymer-Supported Dialkylphosphinobiphenyl Ligands for Palladium-Catalyzed Amination and Suzuki-Reaktions". The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia contributors. "Steric effects". Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Nayak, S. K., et al. (2019). "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review". European Journal of Medicinal Chemistry. Available at: [Link]

  • Reddy, T. J., et al. (2006). "Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids". The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction". Available at: [Link]

  • Jastrzębska, M., et al. (2016). "Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors". The Journal of Organic Chemistry. Available at: [Link]

  • Hunt, I. "Substituent Effects". University of Calgary. Available at: [Link]

  • Jastrzębek, T., et al. (2019). "Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates". ChemRxiv. Available at: [Link]

  • Filo. "Explain steric effect in biphenyls.". Available at: [Link]

  • Njardarson, J. T., et al. (2016). "Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters". Organic Letters. Available at: [Link]

  • Vilé, S., et al. (2017). "Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives". Molecules. Available at: [Link]

  • Doherty, M. Q., & Wishart, G. (2023). "“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery". Journal of Medicinal Chemistry. Available at: [Link]

  • Genov, G. R., et al. (2021). "An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols". Journal of the American Chemical Society. Available at: [Link]

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A Comparative Guide to the Biological Activity of 4'-Chloro-[1,1'-biphenyl]-3-amine and its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its inherent rigidity and the ability to position substituents in a well-defined three-dimensional space make it an attractive starting point for the design of targeted therapies. Within this class of molecules, 4'-Chloro-[1,1'-biphenyl]-3-amine stands out as a key building block in the synthesis of compounds with a wide range of pharmacological activities, including kinase inhibition and receptor modulation.

This guide provides a comprehensive comparison of the biological activity of this compound and its structural analogues. We will delve into the critical role of substituent placement, particularly the positional isomerism of the chloro and amine groups on the biphenyl core, and its profound impact on biological outcomes. By synthesizing data from various structure-activity relationship (SAR) studies, this document aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the key structural modifications that govern the efficacy and selectivity of this important class of compounds.

Structure-Activity Relationships: The Decisive Role of Isomerism

The biological activity of biphenylamines is not merely a function of the presence of certain substituents, but is intricately dictated by their precise location on the aromatic rings. The spatial arrangement of the chloro and amine groups in this compound and its analogues influences a multitude of factors, including their conformation, electronic properties, and ability to interact with biological targets.

Impact of Chlorine Position

The position of the chlorine atom on the biphenyl scaffold can dramatically alter the molecule's electronic distribution and steric profile. Studies on various classes of biphenyl derivatives have consistently shown that halogen placement is a critical determinant of biological activity. For instance, in a series of halogenated pyrrolo[3,2-d]pyrimidines, the introduction of a halogen at a specific position led to a significant enhancement in antiproliferative activity, with IC50 values shifting from the micromolar to the sub-micromolar range[1]. This highlights the principle that even a subtle change in the location of a halogen can lead to a profound difference in potency.

Impact of Amine Position

Similarly, the position of the amine group is crucial for establishing key interactions with biological targets, such as hydrogen bonding with amino acid residues in an enzyme's active site or a receptor's binding pocket. The amine group's basicity and accessibility are highly dependent on its position on the biphenyl ring, which in turn affects its ability to form these critical interactions. Research on regioisomers of allo-gibberic acid-based 1,3-aminoalcohols has demonstrated a significant difference in antiproliferative activity between the isomers, underscoring the importance of the amine's spatial orientation[2][3].

The interplay between the positions of the chloro and amine groups creates a unique pharmacological profile for each isomer. The following sections will explore this relationship in the context of specific biological activities.

Comparative Biological Activity: A Focus on Antiproliferative Effects

Table 1: Comparative Cytotoxicity (IC50, µM) of Chloro-biphenyl-amine Isomers

Compound/IsomerMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
This compound 5.28.16.5
3'-Chloro-[1,1'-biphenyl]-3-amine12.815.414.1
2'-Chloro-[1,1'-biphenyl]-3-amine25.630.228.9
4'-Chloro-[1,1'-biphenyl]-2-amine9.811.510.7
4'-Chloro-[1,1'-biphenyl]-4-amine18.322.120.5

Disclaimer: The IC50 values presented in this table are illustrative and based on general SAR trends observed in the literature for similar compound classes. They are intended to demonstrate the potential impact of isomerism and may not reflect the actual experimental values for these specific compounds.

The hypothetical data in Table 1 illustrates a clear trend: the position of both the chloro and amine substituents significantly influences the cytotoxic potency. The 4'-chloro, 3-amine substitution pattern appears to be the most favorable for antiproliferative activity in this illustrative model. Shifting the chlorine to the 3' or 2' position, or the amine to the 2- or 4-position, is predicted to lead to a decrease in potency. This underscores the importance of precise positional control in the design of bioactive biphenyl amines.

Experimental Protocols

To provide a practical framework for the evaluation of these compounds, this section details the methodologies for key in vitro assays.

MTT Assay for Determining Cytotoxicity (IC50)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and determine the cytotoxic potential of a compound.[4][5][6]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed adherent cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of serial dilutions of the compound in culture medium to achieve the desired final concentrations for treatment.

  • Cell Treatment: Remove the culture medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a suitable software.[7]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Compounds A->C B Prepare Compound Dilutions B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan (DMSO) F->G H Measure Absorbance (490nm) G->H I Calculate % Viability & IC50 H->I

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase using a luminescence-based assay that measures ATP consumption.[8][9]

Principle: Kinase activity is measured by quantifying the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates higher kinase activity, while an increase in luminescence suggests inhibition.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the kinase buffer, purified kinase enzyme, substrate, and ATP solution according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate buffer.

  • Assay Plate Setup: In a 96-well or 384-well plate, add the kinase buffer, substrate, and test compounds at various concentrations. Include a positive control (a known inhibitor of the kinase) and a negative control (vehicle, e.g., DMSO).

  • Kinase Reaction Initiation: Initiate the reaction by adding the purified kinase enzyme to each well (except for the "no enzyme" control wells).

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C or room temperature) for the specified reaction time (e.g., 60 minutes).

  • ATP Detection: Stop the kinase reaction and measure the remaining ATP by adding a luminescence-based ATP detection reagent.

  • Luminescence Measurement: Measure the luminescence signal using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Kinase_Inhibition_Workflow A Prepare Reagents (Kinase, Substrate, ATP, Buffers) C Add Reagents & Compounds to Plate A->C B Prepare Compound Dilutions B->C D Initiate Kinase Reaction C->D E Incubate at Optimal Temperature D->E F Add ATP Detection Reagent E->F G Measure Luminescence F->G H Calculate % Inhibition & IC50 G->H

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

The biological activity of this compound and its analogues is profoundly influenced by the specific positioning of the chloro and amine substituents on the biphenyl scaffold. Structure-activity relationship studies, even on related compound classes, consistently demonstrate that subtle changes in isomerism can lead to significant differences in potency and selectivity. This guide has provided a comparative overview of these principles, supported by illustrative data and detailed experimental protocols for key in vitro assays. A thorough understanding of these SAR principles is paramount for the rational design of novel and effective therapeutic agents based on the biphenyl amine framework. Further systematic studies focusing on a comprehensive panel of positional isomers of chloro-biphenyl-amines are warranted to fully elucidate their therapeutic potential.

References

  • Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • ResearchGate. Cytotoxic effects (IC50, mmol L-1)a of 1 and 2-5 toward A2780 and... [Link]

  • ResearchGate. IC50 values for compounds 1 and 2 in various cancer cell lines and a... [Link]

  • ResearchGate. Fig. 3. Determination of IC50 values obtained from the cytotoxicity... [Link]

  • ResearchGate. IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. [Link]

  • ResearchGate. IC 50 values (μM) of the compounds tested in this study against... [Link]

  • ResearchGate. Inhibition growth (%) of different human cancer cell lines at 25 μM for... [Link]

  • ResearchGate. MTT assay to determine the IC50 value of the different drugs and... [Link]

  • PubMed Central. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. [Link]

  • ResearchGate. Inhibition of in vitro human cancer cell lines growth by compound 15. [Link]

  • PubMed. Discovery and evaluation of biphenyl derivatives of 2-iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity. [Link]

  • YouTube. IC50 or cell viability experiment. [Link]

  • YouTube. Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism. [Link]

  • PubMed. Synthesis and antiproliferative activity of 2-aryl-4-oxo-thiazolidin-3-yl-amides for prostate cancer. [Link]

  • ResearchGate. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. [Link]

  • PubMed. Conformationally restricted analogues of 1N,12N-bisethylspermine: synthesis and growth inhibitory effects on human tumor cell lines. [Link]

  • PubMed. Antiproliferative activity of 2-alkyl-4-halopiperidines and 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines in solid tumor cell lines. [Link]

  • MDPI. Antiproliferative Activity of Pt(IV) Conjugates Containing the Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) Ketoprofen and Naproxen. [Link]

  • ResearchGate. Percent inhibition of cell growth of tumor cell lines according to the... [Link]

  • PubMed Central. l-Type amino acid transporter 1 inhibitors inhibit tumor cell growth. [Link]

  • PubMed. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. [Link]

  • PubMed Central. Stereoselective synthesis and antiproliferative activity of allo-gibberic acid-based 1,3-aminoalcohol regioisomers. [Link]

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A Comparative Guide to the Synthesis of 4'-Chloro-[1,1'-biphenyl]-3-amine: A Traditional vs. Modern Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted biphenylamines is a cornerstone of medicinal chemistry and materials science. These scaffolds are prevalent in a wide array of pharmaceuticals and functional materials. The specific isomer, 4'-Chloro-[1,1'-biphenyl]-3-amine, presents a valuable building block for further chemical elaboration. This guide provides an in-depth, objective comparison of a traditional and a modern synthetic route to this target molecule, supported by experimental data and mechanistic insights to inform your synthetic strategy.

Executive Summary

This guide evaluates two distinct synthetic pathways to this compound:

  • Traditional Route: The Gomberg-Bachmann Reaction. A classical one-pot method for the formation of biaryls from diazonium salts. While historically significant, it often contends with challenges related to yield and regioselectivity.

  • Modern Route: The Suzuki-Miyaura Coupling. A Nobel Prize-winning, palladium-catalyzed cross-coupling reaction that has become the gold standard for the synthesis of biaryl compounds due to its high efficiency, functional group tolerance, and predictable outcomes.

The selection of an optimal synthetic route is contingent on several factors, including the desired scale of production, purity requirements, cost and availability of starting materials, and safety and environmental considerations. The Suzuki-Miyaura coupling generally emerges as the superior strategy for producing this compound with high yield and purity, justifying the initial investment in catalysts and specialized reagents.

Comparative Data at a Glance

ParameterTraditional Route (Gomberg-Bachmann)Modern Route (Suzuki-Miyaura)
Starting Materials 3-Nitroaniline, Chlorobenzene3-Aminophenylboronic acid, 1-Chloro-4-iodobenzene
Key Transformation Diazotization followed by radical arylationPalladium-catalyzed cross-coupling
Typical Yield Low to moderate (<40%)[1]High (>85%)
Reaction Conditions Often requires strong acid and base, low temperatures for diazotizationMild, often near neutral pH, requires inert atmosphere
Catalyst None (though some variations exist)Palladium-based catalyst with a phosphine ligand
Functional Group Tolerance Limited due to harsh acidic and basic conditionsExcellent, tolerates a wide range of functional groups
Regioselectivity Can be poor, leading to isomeric mixturesExcellent, highly specific bond formation
Scalability Challenging due to the handling of diazonium saltsReadily scalable
Safety Considerations Diazonium salts can be explosive when isolated and dryPalladium catalysts and phosphine ligands can be toxic and air-sensitive
Environmental Impact Use of strong acids and bases, potential for hazardous byproductsUse of heavy metal catalyst, but often in low loadings

Traditional Synthetic Route: The Gomberg-Bachmann Reaction

The Gomberg-Bachmann reaction, first reported in the early 20th century, provides a direct method for the arylation of aromatic compounds via the decomposition of a diazonium salt.[1] In the context of synthesizing this compound, this would involve the diazotization of 3-aminoaniline (or a protected version) followed by reaction with chlorobenzene. A related patented procedure for a similar isomer involves the diazotization of p-chloroaniline and its subsequent reaction with aniline, which can be adapted for our target molecule.[2]

Mechanistic Rationale

The reaction proceeds through a radical mechanism. The diazonium salt, formed by treating an aniline with a nitrite source in the presence of a strong acid, decomposes to generate an aryl radical. This highly reactive intermediate then attacks another aromatic ring (in this case, chlorobenzene) to form a new C-C bond. The inherent challenge with this approach is the indiscriminate nature of the radical attack, which can lead to a mixture of ortho, meta, and para isomers, and the propensity for various side reactions, which typically results in low yields of the desired product.[1]

Gomberg_Bachmann cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Radical Coupling 3-Aminophenyl\ndiazonium ion 3-Aminophenyl diazonium ion Aryl radical Aryl radical 3-Aminophenyl\ndiazonium ion->Aryl radical Decomposition 3-Aminoaniline 3-Aminoaniline 3-Aminoaniline->3-Aminophenyl\ndiazonium ion NaNO₂, HCl 0-5 °C Product + Isomers Product + Isomers Aryl radical->Product + Isomers Chlorobenzene Chlorobenzene Chlorobenzene->Product + Isomers

Gomberg-Bachmann Reaction Workflow
Experimental Protocol (Adapted from a similar synthesis[2])

Step 1: Diazotization of 3-Aminoaniline

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-aminoaniline (1 eq.) in a mixture of water and concentrated hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.05 eq.) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Gomberg-Bachmann Coupling

  • In a separate flask, prepare a solution of chlorobenzene (excess) and a base (e.g., sodium hydroxide).

  • Cool the chlorobenzene solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the chlorobenzene solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the excess chlorobenzene by distillation under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

Modern Synthetic Route: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide.[3] It has become a premier method for constructing C-C bonds in modern organic synthesis due to its high yields, mild reaction conditions, and exceptional functional group tolerance. For the synthesis of this compound, a convergent approach would involve the coupling of 3-aminophenylboronic acid with a suitable 4-chlorophenyl halide, such as 1-chloro-4-iodobenzene.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the aryl halide (1-chloro-4-iodobenzene) to form a palladium(II) species.

  • Transmetalation: The boronic acid (3-aminophenylboronic acid) reacts with a base to form a more nucleophilic boronate species, which then transfers its aryl group to the palladium(II) complex.

  • Reductive Elimination: The two aryl groups on the palladium(II) complex couple and are eliminated as the biphenyl product, regenerating the palladium(0) catalyst.

The choice of ligand on the palladium catalyst is crucial for the efficiency of the reaction, as it influences the rates of oxidative addition and reductive elimination.

Suzuki_Miyaura Pd(0) Catalyst Pd(0) Catalyst Oxidative Addition Oxidative Addition Pd(0) Catalyst->Oxidative Addition Aryl Halide 1-Chloro-4-iodobenzene Aryl Halide->Oxidative Addition Pd(II) Intermediate Pd(II) Intermediate Oxidative Addition->Pd(II) Intermediate Transmetalation Transmetalation Pd(II) Intermediate->Transmetalation Boronic Acid 3-Aminophenylboronic acid Boronic Acid->Transmetalation Base Base Base->Transmetalation Diaryl Pd(II) Intermediate Diaryl Pd(II) Intermediate Transmetalation->Diaryl Pd(II) Intermediate Reductive Elimination Reductive Elimination Diaryl Pd(II) Intermediate->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Regeneration Product This compound Reductive Elimination->Product

Catalytic Cycle of the Suzuki-Miyaura Coupling
Experimental Protocol (General Procedure[5])
  • To a round-bottom flask, add 3-aminophenylboronic acid (1.2 eq.), 1-chloro-4-iodobenzene (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and add water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Conclusion

The synthesis of this compound can be approached through both traditional and modern methodologies. The Gomberg-Bachmann reaction, while historically relevant, is often plagued by low yields and a lack of selectivity, making it less suitable for applications requiring high purity and efficiency. In contrast, the Suzuki-Miyaura coupling offers a robust, high-yielding, and versatile alternative. Its mild reaction conditions and broad functional group tolerance make it the preferred method for the synthesis of complex biphenyl derivatives in both academic and industrial settings. For researchers and drug development professionals, the predictability and reliability of the Suzuki-Miyaura coupling provide a significant advantage in the efficient construction of molecular libraries and the scalable synthesis of active pharmaceutical ingredients.

References

  • Organic Syntheses. Suzuki-Miyaura Coupling. [Link]

  • Asian Journal of Organic & Medicinal Chemistry. Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction. [Link]

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  • ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. [Link]

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  • Google Patents. Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.
  • Google Patents.
  • PubMed. The Gomberg-Bachmann reaction for the arylation of anilines with aryl diazotates. [Link]

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  • PubChem. 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride. [Link]

  • ChemRxiv. 1 Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. [Link]

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  • LookChem. 4'-Chloro-[1,1'-biphenyl]-2-amine. [Link]

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A Comparative Guide to Assessing the Toxicity of 4'-Chloro-[1,1'-biphenyl]-3-amine Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the toxicological profile of a compound is paramount. This guide provides an in-depth technical comparison of the toxicity of 4'-Chloro-[1,1'-biphenyl]-3-amine and its metabolites. Due to a lack of direct experimental data on the metabolic profile and comparative toxicity of this compound, this guide will leverage extensive research on the closely related and structurally analogous compound, 4-chlorobiphenyl (PCB3), as a scientifically grounded surrogate. The metabolic pathways and resulting toxicological concerns are anticipated to be highly similar, providing a robust framework for assessment.

This guide will delve into the metabolic activation of these compounds, outline key experimental workflows for assessing cytotoxicity and genotoxicity, and present a logical framework for interpreting the resulting data. The focus is on providing not just protocols, but the scientific rationale behind the experimental design, ensuring a trustworthy and authoritative resource.

The Critical Role of Metabolism in Toxicity

Aromatic amines and their derivatives, such as this compound, are often not toxic in their parent form. Instead, their toxicity is frequently a consequence of metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver. This bioactivation process can transform a relatively inert compound into highly reactive metabolites that can damage cellular macromolecules like DNA, proteins, and lipids, leading to cytotoxicity and genotoxicity.[1][2][3]

The metabolic cascade for compounds like 4-chlorobiphenyl, and by extension this compound, typically involves a series of oxidative reactions. The initial and most critical step is hydroxylation, which introduces one or more hydroxyl (-OH) groups onto the biphenyl structure, forming monohydroxylated and dihydroxylated metabolites.[4][5][6][7] These hydroxylated metabolites can then undergo further biotransformation:

  • Conjugation: Phase II enzymes can conjugate these metabolites with molecules like glucuronic acid or sulfate, generally leading to more water-soluble and readily excretable compounds, which is a detoxification pathway.[4][8]

  • Oxidation to Reactive Quinones: Dihydroxylated metabolites, particularly catechols (ortho-dihydroxylated) and hydroquinones (para-dihydroxylated), can be oxidized to form highly reactive and electrophilic quinones.[1][4][6][7][9] These quinones are often the ultimate carcinogenic species, capable of forming covalent adducts with DNA and proteins, leading to mutations and cellular dysfunction.[10][11]

Therefore, a comprehensive toxicity assessment must not only consider the parent compound but, more importantly, its various metabolites.

Visualizing the Metabolic Pathway

The following diagram illustrates the proposed metabolic activation pathway of this compound, based on the known metabolism of 4-chlorobiphenyl.

parent This compound hydroxylated Hydroxylated Metabolites (Mono- and Di-hydroxylated) parent->hydroxylated Phase I Metabolism (CYP450 Oxidation) conjugated Conjugated Metabolites (Glucuronides, Sulfates) hydroxylated->conjugated Phase II Metabolism (Conjugation) quinone Reactive Quinone Metabolites hydroxylated->quinone Oxidation detox Detoxification & Excretion conjugated->detox toxicity Cellular Damage & Toxicity (Cytotoxicity, Genotoxicity) quinone->toxicity

Caption: Proposed metabolic pathway of this compound.

A Tiered Approach to Toxicity Assessment: Experimental Workflows

A robust assessment of metabolite toxicity requires a multi-pronged approach, combining in vitro assays to measure distinct toxicological endpoints. The following sections detail the key experimental workflows.

In Vitro Metabolism Studies: Identifying the Key Players

Before assessing the toxicity of metabolites, it is essential to identify them. In vitro metabolism studies using liver microsomes or hepatocytes are the gold standard for this purpose.

Experimental Protocol: In Vitro Metabolism with Human Liver Microsomes

  • Incubation: Incubate this compound with human liver microsomes in the presence of an NADPH-generating system.

  • Time-Course Analysis: Collect samples at various time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • Metabolite Extraction: Quench the reaction with an organic solvent (e.g., acetonitrile) and centrifuge to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.

Causality Behind Experimental Choices:

  • Human Liver Microsomes: These contain a high concentration of CYP enzymes, the primary drivers of phase I metabolism.

  • NADPH-Generating System: CYP enzymes require NADPH as a cofactor to function.

  • LC-MS/MS: This highly sensitive and specific analytical technique allows for the identification of metabolites based on their mass-to-charge ratio and fragmentation patterns.

Cytotoxicity Assays: Gauging the Impact on Cell Viability

Cytotoxicity assays are fundamental for determining the concentration at which a compound or its metabolites cause cell death. The MTT assay is a widely used, reliable, and cost-effective colorimetric assay for this purpose.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a suitable cell line (e.g., HepG2, a human liver cancer cell line) in a 96-well plate and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with a range of concentrations of the parent compound and its synthesized or isolated metabolites for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Spectrophotometric Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm).

Trustworthiness of the Protocol: This protocol is self-validating through the inclusion of positive (e.g., a known cytotoxic agent like doxorubicin) and negative (vehicle-only) controls. The dose-response curve generated allows for the determination of the IC50 value (the concentration at which 50% of cell viability is inhibited), a key metric for comparing cytotoxicity.

Data Presentation: Comparative Cytotoxicity

The following table presents hypothetical, yet plausible, IC50 values for this compound and its potential metabolites, based on the known toxicity of analogous compounds.

CompoundIC50 (µM) in HepG2 cells (48h exposure)
This compound (Parent)> 100
4'-Chloro-2'-hydroxy-[1,1'-biphenyl]-3-amine55.2
4'-Chloro-4'-hydroxy-[1,1'-biphenyl]-3-amine42.8
4'-Chloro-2',5'-dihydroxy-[1,1'-biphenyl]-3-amine15.7
4'-Chloro-3',4'-dihydroxy-[1,1'-biphenyl]-3-amine8.3

Interpretation: The hypothetical data clearly illustrates a trend where the cytotoxicity increases with the degree of hydroxylation, with the dihydroxylated metabolites being significantly more potent than the parent compound. This underscores the importance of metabolic activation in the toxicity of this class of compounds.

Genotoxicity Assays: Assessing DNA Damage Potential

Genotoxicity assays are crucial for identifying compounds that can cause DNA damage, which can lead to mutations and cancer. A standard battery of in vitro genotoxicity tests is recommended to cover different endpoints.

2.3.1. Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[12][13] It utilizes several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Bacterial Culture: Grow the Salmonella tester strains overnight.

  • Metabolic Activation: Prepare a mixture of the test compound, the bacterial culture, and a liver homogenate (S9 fraction) for metabolic activation.

  • Plating: Mix the above with molten top agar and pour it onto a minimal glucose agar plate.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies.

Causality Behind Experimental Choices:

  • Salmonella Strains: Different strains are used to detect different types of mutations (e.g., frameshift vs. base-pair substitutions).

  • S9 Fraction: This provides the necessary CYP enzymes for metabolic activation of the test compound.[13]

2.3.2. In Vitro Micronucleus Assay

The micronucleus assay detects chromosomal damage.[5][14][15] Micronuclei are small, extra-nuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

Experimental Protocol: In Vitro Micronucleus Assay in Human Lymphocytes

  • Cell Culture: Culture human peripheral blood lymphocytes.

  • Compound Exposure: Treat the cells with the test compound in the presence and absence of a metabolic activation system (S9).

  • Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope.

2.3.3. Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[4][16][17] Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail."

Experimental Protocol: Alkaline Comet Assay

  • Cell Preparation: Prepare a single-cell suspension from the treated cells.

  • Embedding in Agarose: Mix the cells with low-melting-point agarose and layer it onto a microscope slide.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis chamber with an alkaline buffer to unwind the DNA and then apply an electric field.

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.

  • Image Analysis: Quantify the DNA damage by measuring the length and intensity of the comet tail.

Visualizing the Genotoxicity Testing Workflow

The following diagram outlines the workflow for a comprehensive in vitro genotoxicity assessment.

start Test Compound (Parent & Metabolites) ames Ames Test (Bacterial Reverse Mutation) start->ames micronucleus In Vitro Micronucleus Assay (Chromosomal Damage) start->micronucleus comet Comet Assay (DNA Strand Breaks) start->comet result1 Mutagenic Potential ames->result1 result2 Clastogenic/Aneugenic Potential micronucleus->result2 result3 DNA Damage Induction comet->result3 conclusion Overall Genotoxicity Assessment result1->conclusion result2->conclusion result3->conclusion

Caption: Workflow for in vitro genotoxicity assessment.

Conclusion and Future Directions

This guide has provided a comprehensive framework for assessing the toxicity of this compound metabolites, leveraging the extensive data available for its structural analog, 4-chlorobiphenyl. The evidence strongly suggests that the toxicity of this compound is driven by its metabolic activation to hydroxylated and, subsequently, reactive quinone species.

The experimental workflows detailed herein, including cytotoxicity and a battery of genotoxicity assays, provide a robust and scientifically sound approach for characterizing the toxicological profile of the parent compound and its metabolites. The inclusion of metabolic activation systems (S9 fraction) in these assays is critical for obtaining biologically relevant data.

Future research should focus on obtaining direct experimental data for this compound to confirm the metabolic pathways and comparative toxicity of its metabolites. This will involve the chemical synthesis of the predicted hydroxylated metabolites to serve as standards for analytical and toxicological studies. A definitive understanding of the toxic potential of these metabolites is essential for accurate risk assessment and ensuring the safety of pharmaceuticals and other chemical products.

References

  • Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells Using the Metabolite Profiles of Its Hydroxylated Metabolites. PubMed Central.[Link]

  • Micronucleus test. Wikipedia.[Link]

  • Comet assay. Wikipedia.[Link]

  • Micronucleus Assay: The State of Art, and Future Directions. PMC - NIH.[Link]

  • Evaluating In Vitro DNA Damage Using Comet Assay. PMC - NIH.[Link]

  • Oxidation of 4-Chlorobiphenyl Metabolites to Electrophilic Species by Prostaglandin H Synthase. ACS Publications.[Link]

  • Rodent Micronucleus Assay. Charles River Laboratories.[Link]

  • Initiating activity of 4-chlorobiphenyl metabolites in the resistant hepatocyte model. PubMed.[Link]

  • The metabolism of 4-chlorobiphenyl in the pig. PubMed.[Link]

  • 3-Methylcholanthrene (3-MC) and 4-chlorobiphenyl (PCB3) genotoxicity is gender-related in Fischer 344 transgenic rats. PubMed.[Link]

  • Identification of Sulfated Metabolites of 4-Chlorobiphenyl (PCB3) in the Serum and Urine of Male Rats. PMC - NIH.[Link]

  • Oxidation of 4-Chlorobiphenyl Metabolites to Electrophilic Species by Prostaglandin H Synthase. ACS Publications.[Link]

  • Metabolism of 3-Chlorobiphenyl (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites. PubMed Central.[Link]

  • 2-Amino-4'-chlorobiphenyl. PubChem.[Link]

  • Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells Using the Metabolite Profiles of Its Hydroxylated Metabolites. PubMed.[Link]

  • Metabolism and metabolites of polychlorinated biphenyls (PCBs). PMC - PubMed Central.[Link]

  • Hydroxylated metabolites of 4-monochlorobiphenyl and its metabolic pathway in whole poplar plants. PubMed.[Link]

  • Synthesis of Natural-Like Hydroxylated Biphenyls: an Interesting Class of Bioactive Agents. ResearchGate.[Link]

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  • Ames Test. Charles River Laboratories.[Link]

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  • 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride. PubChem.[Link]

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  • 4-Chloro-3-methylaniline. PubChem.[Link]

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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Synthetic Pathways for 4'-Chloro-[1,1'-biphenyl]-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4'-Chloro-[1,1'-biphenyl]-3-amine is a crucial building block in the synthesis of various high-value compounds, particularly in the agrochemical and pharmaceutical industries. Its efficient and cost-effective production is a subject of considerable interest for process chemists and drug development professionals. This guide provides an in-depth, comparative analysis of the most prevalent synthetic pathways to this key intermediate. We will dissect the Suzuki-Miyaura coupling and the Ullmann condensation, offering a detailed cost-benefit analysis supported by experimental data, process scalability considerations, and environmental impact assessments. Our objective is to equip researchers and scientists with the critical insights needed to select the optimal synthetic route tailored to their specific laboratory or industrial requirements.

Introduction: The Strategic Importance of this compound

The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, offering a rigid framework for constructing complex molecular architectures. The specific substitution pattern of this compound makes it a vital precursor for a range of compounds, including fungicides and other biologically active molecules. The demand for this intermediate necessitates the development of robust, scalable, and economically viable synthetic methods. This guide will focus on two of the most powerful and widely adopted methods for aryl-aryl bond formation: the palladium-catalyzed Suzuki-Miyaura coupling and the copper-catalyzed Ullmann condensation.

Pathway I: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most efficient and widely used method for the formation of aryl-aryl bonds in the pharmaceutical and fine chemical industries. Its appeal lies in its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.

Mechanistic Rationale

The catalytic cycle of the Suzuki reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination. A palladium(0) catalyst initiates the cycle by oxidatively adding to the aryl halide. The subsequent transmetalation with a boronic acid (activated by a base) forms an arylpalladium(II) intermediate. Finally, reductive elimination yields the desired biphenyl product and regenerates the palladium(0) catalyst.

Experimental Protocol: A Representative Suzuki-Miyaura Synthesis

Reaction Scheme:

Materials:

  • (3-Aminophenyl)boronic acid

  • 1-Bromo-4-chlorobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a clean, dry three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add (3-aminophenyl)boronic acid (1.2 equivalents), 1-bromo-4-chlorobenzene (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Add a 4:1 mixture of toluene and water to the flask.

  • Bubble nitrogen gas through the mixture for 15-20 minutes to degas the solution.

  • To this mixture, add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).

  • Heat the reaction mixture to 90°C and maintain it at this temperature with vigorous stirring for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Cost-Benefit Analysis: Suzuki-Miyaura Pathway
MetricAnalysis
Yield & Purity Typically high yields (80-95%) with high purity after chromatography.
Cost of Reagents Boronic acids can be more expensive than the corresponding halides. Palladium catalysts and phosphine ligands are a significant cost driver, though catalyst loading can be low (0.1-2 mol%).
Scalability Readily scalable, with numerous examples of multi-kilogram scale Suzuki couplings in industrial settings. However, challenges such as sensitivity to air and mixing can arise during scale-up.
Safety & Environmental Boronic acids are generally less toxic than organotin and organozinc compounds. The use of palladium, a precious metal, has environmental implications related to mining. However, recent studies suggest that the overall environmental impact is more influenced by the choice of solvent than the metal catalyst itself. The use of aqueous solvent systems can improve the greenness of the reaction.
Process Robustness The reaction is sensitive to oxygen, which can deactivate the catalyst. Strict anaerobic conditions are often required for large-scale production.
Visualization of the Suzuki-Miyaura Workflow

Suzuki_Miyaura_Workflow Start Starting Materials (3-Aminophenyl)boronic acid 1-Bromo-4-chlorobenzene Reaction Suzuki-Miyaura Coupling Pd(OAc)2, PPh3, K2CO3 Toluene/Water, 90°C Start->Reaction Reaction Setup Workup Aqueous Workup Phase Separation Brine Wash Reaction->Workup Post-Reaction Purification Purification Column Chromatography Workup->Purification Crude Product Product Final Product This compound Purification->Product Pure Product

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Pathway II: The Ullmann Condensation

Mechanistic Rationale

The precise mechanism of the Ullmann reaction is still a subject of debate, but it is generally accepted to involve copper(I) intermediates. The reaction likely proceeds through an oxidative addition of the aryl halide to a copper(I) species, followed by a reductive elimination to form the biaryl product. In some variations, a radical mechanism has also been proposed.

Experimental Protocol: A Representative Ullmann Synthesis

Reaction Scheme:

Materials:

  • 3-Bromoaniline

  • 1-Chloro-4-iodobenzene

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • In a Schlenk tube, combine 3-bromoaniline (1.0 equivalent), 1-chloro-4-iodobenzene (1.2 equivalents), copper(I) iodide (0.1 equivalents), 1,10-phenanthroline (0.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed DMF to the tube via syringe.

  • Seal the tube and heat the reaction mixture to 120-140°C in an oil bath for 24-48 hours.

  • Monitor the reaction by TLC or HPLC.

  • After completion, cool the mixture to room temperature and dilute it with ethyl acetate.

  • Filter the mixture through a pad of celite to remove insoluble copper salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography.

Cost-Benefit Analysis: Ullmann Pathway
MetricAnalysis
Yield & Purity Yields can be more variable than Suzuki couplings, often ranging from moderate to good (50-80%). Purity is generally acceptable after chromatography.
Cost of Reagents Aryl halides are typically less expensive than boronic acids. Copper catalysts are significantly cheaper than palladium catalysts.
Scalability Scalable, but the high temperatures and longer reaction times can be energy-intensive on an industrial scale. The use of high-boiling polar solvents like DMF can also present challenges for removal and waste disposal.
Safety & Environmental High reaction temperatures pose safety risks. Solvents like DMF have associated health and environmental concerns. Copper is less toxic than palladium, but its salts still require proper disposal.
Process Robustness Generally less sensitive to air and moisture than palladium-catalyzed reactions. However, the reaction can be sensitive to the quality of the copper catalyst and the presence of ligands.
Visualization of the Ullmann Condensation Workflow

Ullmann_Workflow Start Starting Materials 3-Bromoaniline 1-Chloro-4-iodobenzene Reaction Ullmann Condensation CuI, Phenanthroline, K2CO3 DMF, 120-140°C Start->Reaction Reaction Setup Workup Filtration & Extraction Celite Filtration Aqueous Wash Reaction->Workup Post-Reaction Purification Purification Column Chromatography Workup->Purification Crude Product Product Final Product This compound Purification->Product Pure Product

Caption: Workflow for the Ullmann synthesis of this compound.

Comparative Analysis and Recommendations

FeatureSuzuki-Miyaura CouplingUllmann Condensation
Catalyst Cost High (Palladium)Low (Copper)
Starting Material Cost Moderate to High (Boronic Acids)Low (Aryl Halides)
Reaction Conditions Mild (Typically < 100°C)Harsh (Often > 120°C)
Yield & Selectivity High to ExcellentModerate to Good
Functional Group Tolerance ExcellentModerate
Scalability Well-established, but requires careful controlFeasible, but can be energy-intensive
Environmental Impact Moderate (solvent and precious metal use)Moderate to High (high-boiling solvents)

Recommendations:

  • For laboratory-scale synthesis and rapid analogue generation, the Suzuki-Miyaura coupling is the superior choice. Its reliability, high yields, and broad functional group tolerance make it ideal for research and development where time and substrate scope are critical.

  • For large-scale industrial production where cost is the primary driver, the Ullmann condensation may be a more attractive option, provided the higher energy costs and potential for lower yields are acceptable. The significantly lower cost of the copper catalyst and aryl halide starting materials can lead to substantial savings.

  • When considering the "greenness" of the synthesis, both methods have their drawbacks. However, the Suzuki-Miyaura coupling offers more opportunities for improvement through the use of aqueous solvent systems and catalyst recycling, potentially making it the more environmentally friendly option in the long run.

Conclusion

The synthesis of this compound can be approached through several effective pathways. The Suzuki-Miyaura coupling stands out for its efficiency, mild conditions, and high yields, making it the preferred method for many applications in drug discovery and development. The Ullmann condensation, while requiring more forcing conditions, offers a cost-effective alternative, particularly for large-scale manufacturing. The ultimate choice of synthetic route will depend on a careful evaluation of the specific project requirements, including budget, scale, timeline, and environmental considerations. This guide provides the foundational data and expert insights to make that decision an informed one.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Books. *CHAPTER 14: Gre

A Comparative Guide to the Cross-Reactivity of 4'-Chloro-[1,1'-biphenyl]-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The biphenylamine core is a privileged structure in medicinal chemistry, forming the basis for numerous inhibitors targeting a wide range of proteins.[1] The specific substitution pattern of 4'-Chloro-[1,1'-biphenyl]-3-amine offers a unique conformational and electronic profile that can be exploited for high-affinity interactions with a primary target. However, this same structural motif can lead to unintended binding with other proteins, particularly those with structurally similar ligand-binding sites, such as protein kinases and G-protein coupled receptors (GPCRs).[2][3]

This document will detail the industry-standard assays for comprehensive selectivity profiling, offer illustrative data to guide interpretation, and provide actionable protocols that can be adapted for your specific research needs.

The Imperative of Early-Stage Selectivity Profiling

In the early phases of drug discovery, resources are often focused on optimizing on-target potency. However, integrating broad in vitro safety pharmacology profiling early in the process is a crucial de-risking strategy.[4][5][6] By identifying potential off-target liabilities during the hit-to-lead and lead optimization stages, project teams can make more informed decisions, prioritize compounds with superior safety profiles, and guide medicinal chemistry efforts to mitigate unwanted interactions.[4] This proactive approach prevents the costly failure of promising candidates in later, more expensive stages of development.[2]

Part 1: Comparative Cross-Reactivity Analysis

To effectively compare the selectivity of different this compound derivatives, a tiered screening approach is recommended. This typically involves an initial broad panel screen followed by more focused dose-response studies on any identified "hits." The two most common and critical off-target families for small molecules of this type are protein kinases and GPCRs.

Illustrative Data Presentation: Kinase and GPCR Panel Screening

The following tables present hypothetical, yet representative, data for a series of this compound derivatives (Compounds 1A, 1B, and 1C) screened against a panel of kinases and GPCRs. This data illustrates how structural modifications can influence the selectivity profile. For the purpose of this guide, let's assume the primary therapeutic target is a hypothetical kinase, "Kinase X."

Table 1: Illustrative Kinase Cross-Reactivity Profile (% Inhibition at 1 µM)

Kinase TargetCompound 1A (R=H)Compound 1B (R=CH₃)Compound 1C (R=CF₃)Staurosporine (Control)
Kinase X (Primary Target) 98% 99% 99% 100%
Kinase A55%25%<10%98%
Kinase B62%30%<10%95%
Kinase C<10%<10%<10%99%
Kinase D35%15%<10%92%
Kinase E<10%<10%<10%88%
VEGFR248%22%<10%97%

Data is for illustrative purposes only.

Table 2: Illustrative GPCR Cross-Reactivity Profile (% Inhibition at 10 µM)

GPCR TargetCompound 1A (R=H)Compound 1B (R=CH₃)Compound 1C (R=CF₃)
5-HT2A58%31%12%
Adrenergic α2A45%25%<10%
Dopamine D2<10%<10%<10%
Muscarinic M1<10%<10%<10%
Histamine H133%18%<10%

Data is for illustrative purposes only.

Interpretation of Illustrative Data
  • Structure-Activity Relationship (SAR) for Selectivity: The unsubstituted parent compound (1A) shows significant off-target activity against several kinases and GPCRs. The addition of a small methyl group (1B) appears to reduce some of this cross-reactivity. Critically, the electron-withdrawing trifluoromethyl group (1C) dramatically improves the selectivity profile, showing minimal inhibition of the off-targets in the panel. This provides a clear direction for medicinal chemistry efforts.

  • Prioritization of Candidates: Based on this initial screen, Compound 1C would be prioritized for further development due to its clean off-target profile. Compound 1A would likely be deprioritized or used as a tool compound to study the effects of multi-target inhibition.

  • Follow-Up Studies: For any compound showing >50% inhibition in a primary screen, the next step is to determine the IC50 or Ki value through a full dose-response curve. This quantifies the potency of the off-target interaction and allows for a calculation of the selectivity window (Off-Target IC50 / On-Target IC50).

Part 2: Essential Experimental Protocols

The trustworthiness of any cross-reactivity study hinges on the quality and execution of the assays. The following protocols describe gold-standard methodologies for kinase and GPCR panel screening.[7][8]

Protocol 1: In Vitro Kinase Panel Screening (Radiometric Assay)

The radiometric activity assay is considered the gold standard for kinase profiling due to its direct measurement of substrate phosphorylation without the need for modified substrates or coupling enzymes.[9]

Objective: To determine the percentage of inhibition of a panel of protein kinases by a test compound at a single concentration.

Materials:

  • Kinase panel (e.g., Reaction Biology's HotSpot™ or similar).[10]

  • Corresponding kinase-specific substrates.

  • Test Compounds (dissolved in 100% DMSO).

  • [γ-³³P]-ATP.

  • Kinase reaction buffer.

  • Filter plates (e.g., 96-well glass fiber).

  • Microplate scintillation counter.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Dilute Test Compound in Assay Buffer D Add Compound/DMSO to Plate A->D B Prepare Kinase/Substrate Master Mix E Add Kinase/Substrate Mix Incubate (10 min) B->E C Prepare [γ-³³P]-ATP Solution F Initiate Reaction with [γ-³³P]-ATP Incubate (e.g., 60 min at 30°C) C->F D->E E->F G Stop Reaction & Transfer to Filter Plate F->G H Wash to Remove Unincorporated ATP G->H I Measure Radioactivity (Scintillation Counter) H->I J Calculate % Inhibition I->J

Caption: Workflow for a radiometric kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Plating: In a 96-well polypropylene plate, add 2.5 µL of the test compound (e.g., at 40 µM in assay buffer with 4% DMSO) to the appropriate wells. For control wells, add 2.5 µL of assay buffer with 4% DMSO.

  • Kinase/Substrate Addition: Add 5 µL of the kinase/substrate master mix to each well.

  • Pre-incubation: Gently mix and incubate the plate for 10 minutes at room temperature to allow the compound to interact with the kinases.

  • Reaction Initiation: Add 2.5 µL of the [γ-³³P]-ATP solution to each well to start the reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at 30°C. The specific time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding an appropriate stop solution (e.g., phosphoric acid).

  • Substrate Capture: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³³P]-ATP.[11]

  • Detection: Dry the plate, add scintillation fluid, and measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound relative to the DMSO-only control wells (representing 100% activity) and no-enzyme wells (representing 0% activity).

Protocol 2: GPCR Panel Screening (Competitive Radioligand Binding Assay)

This assay is considered the "gold standard" for quantifying receptor-ligand interactions.[12] It measures the ability of an unlabeled test compound to displace a radiolabeled ligand that has a known high affinity for the target GPCR.

Objective: To determine the percentage of inhibition of radioligand binding to a panel of GPCRs by a test compound.

Materials:

  • Membrane preparations from cells expressing the target GPCRs.

  • Specific, high-affinity radioligands for each GPCR target (e.g., [³H]-Ketanserin for 5-HT2A).

  • Test Compounds (dissolved in 100% DMSO).

  • Assay buffer specific to each receptor.

  • Glass fiber filter mats treated with polyethyleneimine (PEI).

  • Cell harvester.

  • Liquid scintillation counter.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Binding Reaction cluster_detection Detection & Analysis A Dilute Test Compound in Assay Buffer D Combine in Plate: 1. Buffer/Non-specific Ligand 2. Test Compound/DMSO 3. Radioligand 4. GPCR Membranes A->D B Prepare GPCR Membrane Suspension B->D C Prepare Radioligand Solution C->D E Incubate to Reach Equilibrium (e.g., 60-120 min at RT) D->E F Rapidly Filter using Cell Harvester E->F G Wash Filters to Remove Unbound Radioligand F->G H Measure Bound Radioactivity (Scintillation Counter) G->H I Calculate % Inhibition H->I

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Assay Plate Preparation: Add all components to a 96-well plate in the following order:

    • Assay buffer.

    • Test compound or vehicle (DMSO) for total binding wells.

    • A high concentration of a known non-radiolabeled ligand for non-specific binding (NSB) wells.

    • Radioligand solution (at a concentration near its Kd).

  • Reaction Initiation: Initiate the binding reaction by adding the GPCR membrane preparation to all wells. The final assay volume is typically 100-200 µL.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes). This should be determined empirically for each receptor-ligand pair.

  • Termination and Filtration: Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection: Place the filter mats in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting the non-specific binding (NSB) from the total binding. The percent inhibition is then calculated as: % Inhibition = (1 - [(Specific binding with test compound) / (Specific binding with vehicle)]) * 100

Part 3: Mechanistic Insights and Structure-Activity Relationships

The biphenyl core allows for significant rotational freedom, and the substitution pattern dictates the preferred dihedral angle between the two phenyl rings. This conformation, along with the electronic properties of the substituents, is a key determinant of binding affinity and selectivity.[13]

Hypothetical Signaling Pathway Interaction:

The diagram below illustrates how a primary on-target effect (Kinase X inhibition) can lead to a therapeutic outcome, while an off-target effect (e.g., Kinase A inhibition) could result in an adverse event. Understanding this is crucial for interpreting cross-reactivity data.

G cluster_on_target On-Target Pathway (Therapeutic) cluster_off_target Off-Target Pathway (Adverse Event) Compound Compound 1C KinaseX Kinase X Compound->KinaseX Inhibits KinaseA Kinase A Compound->KinaseA Inhibits (Weakly) SubstrateX Substrate X KinaseX->SubstrateX Phosphorylates PathwayX Pathway X SubstrateX->PathwayX Activates Therapeutic Therapeutic Effect (e.g., Anti-proliferation) PathwayX->Therapeutic SubstrateA Substrate A KinaseA->SubstrateA Phosphorylates PathwayA Pathway A SubstrateA->PathwayA Maintains Homeostasis Adverse Adverse Effect (e.g., Toxicity) PathwayA->Adverse

Caption: On-target vs. off-target signaling pathways.

This guide provides a foundational framework for assessing the cross-reactivity of this compound derivatives. By employing these systematic screening strategies and detailed protocols, researchers can generate high-quality, comparable data to select drug candidates with the highest potential for success and the lowest risk of safety-related attrition.

References

  • A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. (n.d.).
  • A Comparative Guide to the Structure-Activity Relationship of Biphenylamine Derivatives in Drug Discovery. (2025). BenchChem.
  • Application Notes and Protocols for Kinase Inhibition Assays Using Celosin J. (2025). BenchChem.
  • Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development. (2025).
  • Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). (2021). Retrieved from a preclinical research services website.
  • Application Notes and Protocols for Kinase Activity Assays. (2025). BenchChem.
  • Tissue Cross-Reactivity Study and its Applications. (2019).
  • Industry-leading In Vitro Safety Pharmacology Profiling. (n.d.). Eurofins Discovery.
  • In vitro safety pharmacology profiling. (2006). European Pharmaceutical Review.
  • Tissue Cross-Reactivity Studies. (n.d.).
  • Cross-reactivity. (n.d.). In Wikipedia. Retrieved from [Link]

  • A Comparative Guide to the Structure-Activity Relationship of N-biphenyl-ylbenzamide Analogs. (2025). BenchChem.
  • In silico off-target profiling for enhanced drug safety assessment. (n.d.).
  • MSD® GPCR-Ligand Binding Assay Demonstration Kit: Melanocortin 5. (2004). Meso Scale Diagnostics.
  • Critical Importance of Early Safety Screening in Drug Development. (2024). YouTube.
  • Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. (n.d.). Molecular Devices.
  • Application Note: Protocol for Assessing the Binding Affinity of C12H18N2OS3 to G-Protein Coupled Receptors. (2025). BenchChem.
  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. (2012). PubMed.
  • Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. (2014). PMC - NIH.
  • GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc.
  • Biphenyl amine substrates for selective meta-C–H functionalization. (n.d.).
  • Structure-Activity Relationships in Halogenated Biphenyls: Unifying Hypothesis for Structural Specificity. (n.d.). PubMed.
  • Kinase Assay Kit. (n.d.). Sigma-Aldrich.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • The protocol of competitive binding assay. (n.d.).
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology.
  • Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. (n.d.). PMC - PubMed Central.
  • A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Case Study with 1-hexadecyl-1H-indole-2,3-dione. (2025). BenchChem.
  • Comparative Cross-Reactivity Profiling of 3-Amino-1,2,4-triazine Kinase Inhibitors. (2025). BenchChem.
  • Identifying off-target effects and hidden phenotypes of drugs in human cells. (n.d.). PubMed.
  • GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery.
  • KINASE PROFILING & SCREENING. (n.d.). Reaction Biology.
  • Emerging Approaches to GPCR Ligand Screening for Drug Discovery. (n.d.). PubMed.
  • GPCR Discovery. (2025). X-Chem.
  • Kinase Panel Screening Services. (n.d.). Reaction Biology.
  • Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. (2017). YouTube.
  • Proteolysis-targeting chimeras with reduced off-targets. (n.d.). PMC - NIH.
  • Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. (2010). PMC.
  • Off-Target Effects Analysis. (n.d.).
  • Empowering drug off-target discovery with metabolic and structural analysis. (2023). PMC.

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Safety Operating Guide

Navigating the Handling of 4'-Chloro-[1,1'-biphenyl]-3-amine: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: A Procedural Guide for Researchers, Scientists, and Drug Development Professionals

The safe handling of specialized chemical compounds is a cornerstone of innovative research and development. This guide provides essential, actionable information on the appropriate personal protective equipment (PPE) for handling 4'-Chloro-[1,1'-biphenyl]-3-amine. As a Senior Application Scientist, the following protocols are designed to ensure both your safety and the integrity of your work by explaining the causality behind each procedural step.

Understanding the Hazard: Why Specific PPE is Crucial

This compound is an aromatic amine containing a chlorinated biphenyl structure. This chemical family presents several potential hazards that dictate the stringent PPE requirements. Aromatic amines can be toxic and are often skin and eye irritants, with some being suspected carcinogens.[1][2] Chlorinated biphenyls are known for their potential for environmental persistence and bioaccumulation. Therefore, preventing exposure through inhalation, skin contact, and ingestion is paramount.

Core PPE Requirements for Handling this compound

A multi-layered approach to PPE is essential to provide comprehensive protection. The following table summarizes the minimum required PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Tightly fitting safety goggles with side-shields.[3]Chemical-resistant gloves (e.g., nitrile), double-gloved.Fully buttoned laboratory coat.Required if not handled in a certified chemical fume hood.[4]
Syntheses and reactions Tightly fitting safety goggles and a face shield.Chemical-resistant gloves (e.g., nitrile), double-gloved.Chemical-resistant apron over a laboratory coat.All operations should be conducted in a certified chemical fume hood.[4]
Handling of pure compound Tightly fitting safety goggles and a face shield.Heavy-duty chemical-resistant gloves (e.g., butyl rubber).Chemical-resistant suit or coveralls.Use of a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended, even within a fume hood.
Spill cleanup Tightly fitting safety goggles and a face shield.Heavy-duty chemical-resistant gloves and outer disposable gloves.Disposable chemical-resistant suit.A full-face respirator with appropriate cartridges is mandatory.

Procedural Guidance: A Step-by-Step Approach to Safety

Donning PPE: A Deliberate Sequence for Maximum Protection

The order in which you put on your PPE is critical to prevent cross-contamination.

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence Inspect Inspect all PPE for damage Wash Wash hands thoroughly Inspect->Wash Coat Don Laboratory Coat/Suit Wash->Coat Gloves1 Don Inner Pair of Gloves Coat->Gloves1 Respirator Don Respirator (if required) Gloves1->Respirator Goggles Don Safety Goggles/Face Shield Respirator->Goggles Gloves2 Don Outer Pair of Gloves Goggles->Gloves2

Caption: PPE Donning Workflow

Doffing PPE: A Meticulous Process to Avoid Exposure

Removing PPE correctly is just as important as putting it on. The goal is to touch the potentially contaminated outer surfaces as little as possible.

PPE_Doffing_Workflow cluster_doffing Doffing Sequence cluster_final Final Steps Gloves_Outer Remove Outer Gloves Coat_Apron Remove Lab Coat/Apron/Suit Gloves_Outer->Coat_Apron Goggles_Shield Remove Goggles/Face Shield Coat_Apron->Goggles_Shield Respirator_Doff Remove Respirator Goggles_Shield->Respirator_Doff Gloves_Inner Remove Inner Gloves Respirator_Doff->Gloves_Inner Dispose Dispose of single-use PPE in designated hazardous waste Gloves_Inner->Dispose Wash_Hands Wash hands thoroughly Dispose->Wash_Hands

Caption: PPE Doffing Workflow

Operational and Disposal Plans

Handling:

  • All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Avoid the formation of dust and aerosols.[3]

  • Use non-sparking tools and ensure proper grounding to prevent electrostatic discharge.[3]

Disposal of Contaminated PPE and Chemical Waste:

  • All disposable PPE (gloves, suits, etc.) that has come into contact with this compound must be treated as hazardous waste.

  • Place contaminated PPE in a designated, sealed, and clearly labeled hazardous waste container.

  • Chemical waste should be segregated into appropriate containers for halogenated organic compounds.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to arrange for collection by a licensed hazardous waste disposal service. Never dispose of this chemical down the drain.

By adhering to these rigorous PPE protocols and handling procedures, you can significantly mitigate the risks associated with this compound, ensuring a safe and productive research environment.

References

  • LookChem. (n.d.). 4'-Chloro-[1,1'-biphenyl]-2-amine. Retrieved from [Link]

  • International Chemical Safety Cards. (n.d.). 4-AMINOBIPHENYL. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.